L-368,899 hydrochloride
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[(2S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N4O5S2.ClH/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33;/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31);1H/t20?,21-,23-,26?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUFQWFJHXXXEQ-PHSYAEQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4NC(=O)C(CCS(=O)(=O)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)C[C@@H]4NC(=O)[C@H](CCS(=O)(=O)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43ClN4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
L-368,899 Hydrochloride: A Technical Guide to its Mechanism of Action as a Selective Oxytocin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] Initially developed for the potential prevention of preterm labor, its ability to cross the blood-brain barrier has established it as a critical pharmacological tool in neuroscience research for investigating the central roles of oxytocin in social behaviors.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of L-368,899, detailing its binding characteristics, the intracellular signaling pathways it modulates, and its physiological effects. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual diagrams to elucidate its molecular interactions and functional consequences.
Core Mechanism of Action: Competitive Antagonism at the Oxytocin Receptor
The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor, a G-protein coupled receptor (GPCR).[6] L-368,899 binds with high affinity to the OTR, thereby physically obstructing the binding of the endogenous ligand, oxytocin. This competitive inhibition prevents the conformational changes in the receptor necessary for the activation of downstream intracellular signaling cascades.[6] Consequently, the physiological and behavioral effects mediated by oxytocin are blocked.
Oxytocin Receptor Signaling Pathway
The oxytocin receptor is predominantly coupled to the Gq/11 family of G-proteins.[6][7] Upon activation by oxytocin, the Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][6] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[6][8] The elevated intracellular Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), trigger a cascade of downstream cellular responses, such as smooth muscle contraction.[3][6] L-368,899, by preventing the initial binding of oxytocin, effectively halts this entire signaling cascade.
References
- 1. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 2. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 3. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxytocin receptor - Wikipedia [en.wikipedia.org]
- 8. IP3 and PLC [worms.zoology.wisc.edu]
L-368,899 Hydrochloride: A Technical Guide for Researchers
For Research Use Only. Not for human or veterinary use.
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OXTR).[1][2][3] Its ability to competitively block oxytocin binding and subsequent signaling has made it a critical tool in pharmacological research.[4][5] This document provides an in-depth technical overview of this compound, including its mechanism of action, pharmacological data, experimental protocols, and key research applications for scientists and drug development professionals.
Core Mechanism of Action
This compound functions as a competitive antagonist at the oxytocin receptor, a G-protein-coupled receptor (GPCR).[4][6] The oxytocin receptor primarily signals through the Gq/phospholipase C (PLC) pathway.[7] Upon binding, L-368,899 prevents the receptor from undergoing the necessary conformational changes required for activation, effectively blocking the downstream signaling cascade that leads to the generation of inositol (B14025) 1,4,5-triphosphate (InsP3) and the subsequent release of intracellular calcium.[4][7] This inhibition of calcium mobilization is the basis for its ability to block oxytocin-mediated smooth muscle contractions, particularly in the uterus.[8][9]
Pharmacological Profile
This compound exhibits high affinity for the oxytocin receptor with significant selectivity over the structurally related vasopressin (V1a and V2) receptors.[8]
Data Presentation: Receptor Binding and In Vivo Potency
The following tables summarize the key quantitative data for L-368,899.
| Parameter | Species/Tissue | Value | Reference |
| IC₅₀ | Rat Uterus | 8.9 nM | [1][5][8] |
| Human Uterus | 26 nM | [1][5][9] | |
| Vasopressin V1a Receptor | 370 nM | [8] | |
| Vasopressin V2 Receptor | 570 nM | [8] | |
| pA₂ | Isolated Rat Uterus | 8.9 | [9] |
| AD₅₀ (i.v.) | In situ Rat Uterus | 0.35 mg/kg | [3][9] |
| AD₅₀ (i.d.) | In situ Rat Uterus | 7.0 mg/kg | [3][9] |
| Parameter | Species | Dose (mg/kg) | Value | Reference |
| Half-life (t₁/₂) | Rat, Dog | N/A (i.v.) | ~2 hours | [1][10] |
| Plasma Clearance | Rat, Dog | N/A (i.v.) | 23 - 36 ml/min/kg | [1][10] |
| Volume of Distribution (Vdss) | Rat | N/A (i.v.) | 2.0 - 2.6 L/kg | [1] |
| Dog | N/A (i.v.) | 3.4 - 4.9 L/kg | [1] | |
| Oral Bioavailability | Female Rat | 5 | 14% | [1][2] |
| Male Rat | 5 | 18% | [1][2] | |
| Female Rat | 25 | 17% | [1] | |
| Male Rat | 25 | 41% | [1] |
Research Applications
The primary utility of this compound stems from its potent tocolytic properties, with initial investigations focusing on its potential for managing preterm labor.[1][3] It effectively antagonizes both oxytocin-induced and spontaneous uterine contractions in vivo.[7][8]
Beyond tocolysis, L-368,899 is a valuable tool in neuroscience. Its ability to cross the blood-brain barrier allows for the investigation of the central oxytocinergic system's role in various behaviors.[3][5][11] Studies have shown that peripheral administration of L-368,899 can rapidly penetrate the central nervous system and accumulate in limbic regions such as the hypothalamus and amygdala.[5] This has facilitated research into oxytocin's influence on:
-
Social Behaviors: Including maternal care, sexual interest, and food sharing.[5]
-
Feeding and Metabolism: It has been shown to specifically increase the intake of sugar without affecting fat consumption, suggesting a role for oxytocin in regulating carbohydrate appetite.[12]
-
Other CNS Processes: It is also used in studies related to depression, pain, and nausea.[2]
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following are representative protocols for key experiments involving L-368,899.
Protocol 1: Radioligand Binding Assay for Receptor Affinity
This protocol determines the binding affinity (IC₅₀) of L-368,899 for the oxytocin receptor.
-
Membrane Preparation: Homogenize rat or human uterine tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris. Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a constant concentration of a radiolabeled oxytocin receptor agonist (e.g., [³H]-Oxytocin), and varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B) using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled oxytocin. Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ value (the concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis.
Protocol 2: In Vivo Tocolytic Activity Assay (Anesthetized Rat Model)
This protocol assesses the ability of L-368,899 to inhibit oxytocin-induced uterine contractions in vivo.
-
Animal Preparation: Anesthetize a female Sprague-Dawley rat. Surgically expose and cannulate the jugular vein for intravenous (i.v.) or the duodenum for intraduodenal (i.d.) administration. Insert a saline-filled balloon catheter into a uterine horn and connect it to a pressure transducer to monitor intrauterine pressure.
-
Stabilization: Allow the animal to stabilize for a period (e.g., 30 minutes) while recording baseline uterine activity.
-
Oxytocin Administration: Administer a dose of oxytocin i.v. that produces a consistent and submaximal contractile response. This serves as the control response.
-
Antagonist Treatment: Administer a single dose of this compound via the desired route (i.v. or i.d.).
-
Post-Treatment Challenge: After a set time (e.g., 15-30 minutes), re-challenge the animal with the same dose of oxytocin.
-
Data Analysis: Quantify the uterine response (amplitude and duration of contractions) before and after L-368,899 administration. Calculate the percentage inhibition of the oxytocin-induced response. Repeat with different doses to construct a dose-response curve and determine the AD₅₀ (the dose required to reduce the oxytocin response by 50%).[3]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide dihydrochloride | [8] |
| Molecular Formula | C₂₆H₄₂N₄O₅S₂·2HCl | [8] |
| Molecular Weight | 627.68 g/mol | [8] |
| CAS Number | 160312-62-9 | [2][5] |
| Purity | ≥97% (HPLC) | [8] |
| Solubility | Soluble to 100 mM in Water and DMSO | [8] |
| Storage | Store at -20°C | [8] |
Conclusion
This compound is a well-characterized, potent, and selective non-peptide oxytocin receptor antagonist. Its utility as a tocolytic agent and as a probe for dissecting the central roles of oxytocin in behavior is well-documented. While suboptimal pharmacokinetic properties may have limited its clinical development, it remains an invaluable pharmacological tool for researchers in reproductive biology, neuroscience, and endocrinology.[7] The detailed data and protocols provided herein serve as a comprehensive resource for designing and interpreting experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 9. This compound | Oxytocin receptor antagonist | Probechem Biochemicals [probechem.com]
- 10. This compound | 160312-62-9 | Oxytocin Receptor | MOLNOVA [molnova.com]
- 11. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular, Immunohistochemical, and Pharmacological Evidence of Oxytocin’s Role as Inhibitor of Carbohydrate But Not Fat Intake - PMC [pmc.ncbi.nlm.nih.gov]
L-368,899 Hydrochloride: A Technical Guide to a Potent Oxytocin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, orally active, non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] Its high selectivity for the OTR over the structurally related vasopressin V1a and V2 receptors makes it a valuable tool for investigating the physiological and pathological roles of the oxytocin system.[1][2] This technical guide provides a comprehensive overview of L-368,899, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.
Mechanism of Action
L-368,899 exerts its pharmacological effects by competitively binding to the oxytocin receptor, thereby preventing the binding of the endogenous ligand, oxytocin. This blockade inhibits the downstream signaling cascades typically initiated by oxytocin, such as the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (InsP3) pathway, which leads to an increase in intracellular calcium and subsequent smooth muscle contraction.[3] By antagonizing the OTR, L-368,899 effectively inhibits oxytocin-induced physiological responses, most notably uterine contractions.[1][3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity, selectivity, and in vivo efficacy across different species and experimental conditions.
Table 1: In Vitro Binding Affinity and Selectivity
| Species/Tissue | Receptor | Parameter | Value (nM) | Reference(s) |
| Rat Uterus | Oxytocin | IC50 | 8.9 | [1][2] |
| Human Uterus | Oxytocin | IC50 | 26 | [2] |
| Human Liver | Vasopressin V1a | IC50 | 370 | [1] |
| Human Kidney | Vasopressin V2 | IC50 | 570 | [1] |
| Rat Liver | Vasopressin V1a | IC50 | 890 | [2] |
| Rat Kidney | Vasopressin V2 | IC50 | 2400 | [2] |
| Coyote Brain | Oxytocin | Ki | 12.38 | [4] |
| Coyote Brain | Vasopressin V1a | Ki | 511.6 | [4] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Species | Assay | Parameter | Dose | Effect | Reference(s) |
| Rat | Oxytocin-stimulated uterine contractions | AD50 | 0.35 mg/kg (i.v.) | 50% reduction in response | |
| Rat | Oxytocin-stimulated uterine contractions | AD50 | 7 mg/kg (i.d.) | 50% reduction in response | |
| Rat (Female) | Oral Bioavailability | - | 5 mg/kg | 14% | [5] |
| Rat (Male) | Oral Bioavailability | - | 5 mg/kg | 18% | [5] |
| Rat (Male) | Oral Bioavailability | - | 25 mg/kg | 41% | [5] |
| Dog | Oral Bioavailability | - | 5 mg/kg | 17% | [5] |
| Dog | Oral Bioavailability | - | 33 mg/kg | 41% | [5] |
| Rhesus Monkey | Spontaneous nocturnal uterine contractions | - | Not specified | Inhibition | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Receptor Binding Assay (Competitive Autoradiography)
This protocol is a generalized procedure based on methodologies used to determine the binding affinity of L-368,899.
Objective: To determine the binding affinity (Ki) of L-368,899 for the oxytocin receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Frozen tissue sections (e.g., uterus or brain) known to express oxytocin receptors.
-
Radioligand specific for the oxytocin receptor (e.g., [¹²⁵I]-ornithine vasotocin (B1584283) analog, [¹²⁵I]-OVTA).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Phosphor imaging screens and a corresponding scanner.
Procedure:
-
Tissue Preparation: Tissue sections are cut on a cryostat (e.g., 20 µm thickness) and thaw-mounted onto microscope slides.
-
Pre-incubation: Slides are pre-incubated in binding buffer for a short period (e.g., 15 minutes) at room temperature to wash away endogenous ligands.
-
Competitive Binding: Slides are incubated with a constant concentration of the radioligand in the presence of increasing concentrations of L-368,899 (the competitor). A set of slides is also incubated with the radioligand alone (total binding) and another set with the radioligand and a high concentration of unlabeled oxytocin to determine non-specific binding.
-
Washing: After incubation (e.g., 60-120 minutes at room temperature), slides are washed multiple times in ice-cold wash buffer to remove unbound radioligand.
-
Drying and Exposure: The slides are quickly dried under a stream of cold air and then apposed to a phosphor imaging screen.
-
Imaging and Analysis: The imaging screen is scanned, and the density of the signal in the tissue sections is quantified. The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of L-368,899 that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Inhibition of Uterine Contractions
This protocol describes a generalized method for assessing the in vivo efficacy of L-368,899 in inhibiting oxytocin-induced uterine contractions in an animal model.
Objective: To determine the dose-dependent inhibitory effect of L-368,899 on oxytocin-induced uterine contractions.
Animal Model:
-
Sex: Female.
-
Preparation: For non-pregnant animals, they may be pre-treated with an estrogen to sensitize the uterus to oxytocin. For pregnant animals, studies are typically conducted in late gestation.[6]
Procedure:
-
Anesthesia and Surgical Preparation: The animal is anesthetized. For rats, a catheter may be placed in the jugular vein for drug administration and in the uterine horn to monitor intrauterine pressure via a water-filled balloon.[1] For monkeys, telemetry sensors for intrauterine pressure and electromyography can be surgically implanted.[7]
-
Baseline Recording: A stable baseline of spontaneous uterine activity is recorded.
-
Oxytocin Challenge: A bolus injection or continuous infusion of oxytocin is administered to induce stable uterine contractions.[1]
-
L-368,899 Administration: L-368,899 is administered intravenously (i.v.) or intraduodenally (i.d.) at various doses.
-
Data Acquisition: Uterine contractions (frequency, amplitude, and duration) are continuously recorded before and after the administration of L-368,899.
-
Data Analysis: The contractile activity is quantified (e.g., by integrating the area under the pressure curve). The percentage inhibition of the oxytocin-induced response is calculated for each dose of L-368,899. The AD50 (the dose required to reduce the response to oxytocin by 50%) is then determined.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows related to L-368,899.
Caption: Oxytocin receptor signaling pathway and the inhibitory action of L-368,899.
Caption: Experimental workflow for in vivo assessment of L-368,899 on uterine contractions.
Caption: Logical relationship of L-368,899 as an oxytocin receptor antagonist.
References
- 1. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Barusiban suppresses oxytocin-induced preterm labour in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
L-368,899 Hydrochloride: A Technical Guide to its Discovery, History, and Application as a Selective Oxytocin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor.[1][2][3] Originally developed in the 1990s by Merck as a potential therapeutic agent for the prevention of preterm labor, its ability to cross the blood-brain barrier has led to its widespread use in neuroscience research to investigate the role of the central oxytocin system in various social behaviors.[4][5] This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of this compound, including its binding affinity, selectivity, and pharmacokinetics. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are also presented to facilitate its application in research and drug development.
Discovery and History
L-368,899 was first reported in 1994 in the Journal of Medicinal Chemistry by a team at Merck Research Laboratories.[1][6] The research was driven by the need for a tocolytic agent to inhibit uterine contractions and prevent premature birth. The development of L-368,899 represented a significant advancement as a non-peptide oxytocin antagonist with high oral bioavailability, a characteristic lacking in earlier peptide-based antagonists.[1] While its initial development for preterm labor did not lead to clinical application, its unique pharmacological profile, particularly its ability to penetrate the central nervous system, made it an invaluable tool for researchers studying the myriad roles of oxytocin in the brain.[4][7][8] Consequently, L-368,899 has been instrumental in elucidating the involvement of the oxytocin system in social recognition, pair bonding, maternal behavior, and other complex social interactions across various animal models, including rodents and non-human primates.[8][9]
Pharmacological Profile
L-368,899 acts as a competitive antagonist at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[3] Its chemical structure, 1-((7,7-Dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl)butyramido)bicyclo[2.2.1]-heptan-1(S)-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine, is key to its high affinity and selectivity.[1]
Binding Affinity and Selectivity
L-368,899 exhibits high affinity for the oxytocin receptor and significant selectivity over the structurally related vasopressin (V1a and V2) receptors. This selectivity is crucial for dissecting the specific effects of oxytocin signaling.
| Parameter | Species/Tissue | Value | Reference |
| IC₅₀ | Rat Uterus (OTR) | 8.9 nM | [1][2][3] |
| Human Uterus (OTR) | 26 nM | [1][2] | |
| Human Liver (V1a) | 510 nM | [2] | |
| Human Kidney (V2) | 960 nM | [2] | |
| Rat Liver (V1a) | 890 nM | [2] | |
| Rat Kidney (V2) | 2400 nM | [2] | |
| Kᵢ | Coyote (OTR) | 12.38 nM | [4][5] |
| Coyote (AVPR1a) | 511.6 nM | [4][5] |
Table 1: Binding Affinity and Selectivity of this compound.
Pharmacokinetics
Studies in various animal models have demonstrated that L-368,899 possesses favorable pharmacokinetic properties, including good oral bioavailability and central nervous system penetration.
| Parameter | Species | Dose | Value | Reference |
| Half-life (t₁/₂) | Rat & Dog | 1, 2.5, 10 mg/kg (IV) | ~2 hr | [2] |
| Plasma Clearance | Rat & Dog | 1, 2.5, 10 mg/kg (IV) | 23-36 ml/min/kg | [2] |
| Volume of Distribution (Vdss) | Rat | 1, 2.5, 10 mg/kg (IV) | 2.0-2.6 L/kg | [2] |
| Dog | 1, 2.5, 10 mg/kg (IV) | 3.4-4.9 L/kg | [2] | |
| Oral Bioavailability | Rat (female) | 5 mg/kg | 14% | [2] |
| Rat (male) | 5 mg/kg | 18% | [2] | |
| Rat (female) | 25 mg/kg | 17% | [2] | |
| Rat (male) | 25 mg/kg | 41% | [2] |
Table 2: Pharmacokinetic Parameters of L-368,899.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. The original 1994 publication in the Journal of Medicinal Chemistry outlines the general synthetic scheme which involves the coupling of a substituted camphor-sulfonamide with a modified L-methionine sulfone amide.[1][6]
Oxytocin Receptor Competitive Binding Assay
This protocol describes a competitive binding assay using receptor autoradiography to determine the binding affinity (Ki) of L-368,899 for the oxytocin receptor.
Materials:
-
This compound
-
Radiolabeled oxytocin receptor ligand (e.g., ¹²⁵I-ornithine vasotocin (B1584283) analog)
-
Unlabeled oxytocin (for non-specific binding determination)
-
Tissue sections known to express oxytocin receptors (e.g., brain, uterus)
-
Incubation buffer
-
Wash buffer
-
Phosphorimager or autoradiography film
Procedure:
-
Tissue Preparation: Mount tissue sections onto microscope slides.
-
Ligand Preparation: Prepare serial dilutions of L-368,899. Prepare a solution of the radiolabeled ligand at a concentration near its Kd. Prepare a solution of unlabeled oxytocin for determining non-specific binding.
-
Incubation: Incubate the tissue sections with the radiolabeled ligand and varying concentrations of L-368,899. A parallel set of slides should be incubated with the radiolabeled ligand and a high concentration of unlabeled oxytocin to determine non-specific binding.
-
Washing: After incubation, wash the slides to remove unbound radioligand.
-
Detection: Expose the slides to a phosphorimager screen or autoradiography film.
-
Data Analysis: Quantify the density of radioligand binding in the presence of different concentrations of L-368,899. Calculate the IC₅₀ value, which is the concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway
The oxytocin receptor primarily signals through the Gq alpha subunit of the heterotrimeric G protein. This initiates a cascade involving phospholipase C (PLC), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and activation of protein kinase C (PKC).
Caption: Oxytocin Receptor Signaling Pathway and the inhibitory action of L-368,899.
Experimental Workflow
The following diagram illustrates a general experimental workflow for investigating the effects of L-368,899 on social behavior in an animal model.
Caption: General experimental workflow for in vivo behavioral studies with L-368,899.
Conclusion
This compound remains a cornerstone in the pharmacological toolkit for researchers investigating the oxytocin system. Its high affinity, selectivity, and ability to cross the blood-brain barrier have provided invaluable insights into the central mechanisms of social behavior. This technical guide consolidates key information on its discovery, pharmacology, and experimental application, aiming to support its continued and effective use in advancing our understanding of the complex roles of oxytocin in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 160312-62-9 | Oxytocin Receptor | MOLNOVA [molnova.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-((7,7-Dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl)butyramido)bicyclo [2.2.1]-heptan-1(S)-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperaz ine (L-368,899): an orally bioavailable, non-peptide oxytocin antagonist with potential utility for managing preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Manipulation of the oxytocin system alters social behavior and attraction in pair-bonding primates, Callithrix penicillata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
L-368,899 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of L-368,899 hydrochloride, a potent and selective non-peptide oxytocin (B344502) receptor antagonist. The information is curated for professionals in drug development and scientific research, with a focus on presenting clear, actionable data and methodologies.
Chemical Structure and Properties
This compound is a synthetic, non-peptide molecule with a complex bicyclic structure. Its systematic IUPAC name is (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide dihydrochloride[1][2].
Caption: Chemical structure of L-368,899.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C26H43ClN4O5S2 (hydrochloride) / C26H42N4O5S2.2HCl (dihydrochloride) | [1][3][4] |
| Molecular Weight | 591.23 g/mol (hydrochloride) / 627.68 g/mol (dihydrochloride) | [1][3][5][6][7] |
| CAS Number | 160312-62-9 (hydrochloride) / 148927-60-0 (free base) | [3][4] |
| Appearance | Solid powder | [3][4] |
| Purity | ≥97% | [1][2] |
| Solubility | Water: Soluble to 100 mM. DMSO: Soluble to 100 mM. H2O: 2 mg/mL (3.38 mM) with sonication. DMSO: 100 mg/mL (169.14 mM) with sonication. | [1][2][5] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [5] |
| SMILES Code | O=S(C[C@@]12--INVALID-LINK--(=O)=O)N)=O">C@@HC--INVALID-LINK--CC1)(N3CCN(CC3)C4=C(C)C=CC=C4)=O.[H]Cl | [4] |
Mechanism of Action: Oxytocin Receptor Antagonism
This compound is a potent and selective antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). By binding to the OTR, it competitively inhibits the binding of the endogenous ligand, oxytocin. This blockade prevents the conformational changes in the receptor necessary for signal transduction, thereby inhibiting downstream cellular responses.
The primary signaling pathway initiated by oxytocin receptor activation involves the Gαq subunit of the G-protein complex. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels are a key trigger for smooth muscle contraction, such as in the uterus. This compound effectively blocks this entire cascade by preventing the initial receptor activation.
Caption: Oxytocin receptor signaling pathway and inhibition by L-368,899 HCl.
Biological Activity and Pharmacokinetics
This compound demonstrates high affinity and selectivity for the oxytocin receptor over the structurally related vasopressin (V1a and V2) receptors.
Table 2: In Vitro Binding Affinity and Potency of L-368,899
| Target | Species | Assay Type | Parameter | Value (nM) | Reference(s) |
| Oxytocin Receptor | Rat Uterus | Radioligand Binding | IC50 | 8.9 | [3][4][5][6][8][9][10] |
| Oxytocin Receptor | Human Uterus | Radioligand Binding | IC50 | 26 | [3][4][5][6][8][9][10] |
| Vasopressin V1a Receptor | Human Liver | Radioligand Binding | IC50 | 370 - 510 | [1][2][6][9][11] |
| Vasopressin V2 Receptor | Human Kidney | Radioligand Binding | IC50 | 570 - 960 | [1][2][6][9][11] |
| Oxytocin Receptor | Rat Uterus | Functional Assay | pA2 | 8.9 | [3][9] |
Table 3: In Vivo Efficacy of L-368,899
| Species | Assay | Route of Administration | Parameter | Value (mg/kg) | Reference(s) |
| Rat | Inhibition of Oxytocin-induced Uterine Contractions | Intravenous (i.v.) | AD50 | 0.35 | [3][8][9] |
| Rat | Inhibition of Oxytocin-induced Uterine Contractions | Intraduodenal (i.d.) | AD50 | 7.0 | [3][8] |
Table 4: Pharmacokinetic Parameters of L-368,899
| Species | Parameter | Dose (mg/kg) | Route | Value | Reference(s) |
| Rat (female) | Oral Bioavailability | 5 | p.o. | 14% | [5][6][10] |
| Rat (male) | Oral Bioavailability | 5 | p.o. | 18% | [5][6][10] |
| Rat (female) | Oral Bioavailability | 25 | p.o. | 17% | [6][10] |
| Rat (male) | Oral Bioavailability | 25 | p.o. | 41% | [6][10] |
| Rat & Dog | Plasma Half-life (t1/2) | N/A | i.v. | ~2 hours | [6][10][11] |
| Rat & Dog | Plasma Clearance | N/A | i.v. | 23 - 36 mL/min/kg | [6][10][11] |
| Rat | Volume of Distribution (Vdss) | N/A | i.v. | 2.0 - 2.6 L/kg | [6][10][11] |
| Dog | Volume of Distribution (Vdss) | N/A | i.v. | 3.4 - 4.9 L/kg | [6][10][11] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Radioligand Binding Assay for Oxytocin Receptor
This protocol is designed to determine the binding affinity (IC50) of this compound for the oxytocin receptor.
Materials:
-
Membrane preparations from rat or human uterine tissue expressing oxytocin receptors.
-
Radioligand: [3H]-oxytocin or a suitable iodinated antagonist like [125I]-ornithine vasotocin (B1584283) analog ([125I]-OVTA).
-
This compound stock solution (e.g., in DMSO).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, the membrane preparation (typically 50-100 µg of protein per well), and varying concentrations of this compound.
-
Radioligand Addition: Add the radioligand at a concentration near its Kd value to each well. For determining non-specific binding, a high concentration of unlabeled oxytocin (e.g., 1 µM) is added to a set of wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value, the concentration of L-368,899 that inhibits 50% of the specific radioligand binding, by non-linear regression analysis.
Caption: Workflow for a radioligand binding assay.
In Vitro Uterine Contraction Assay
This assay evaluates the functional antagonism of this compound on oxytocin-induced uterine smooth muscle contractions.
Materials:
-
Uterine tissue from a suitable animal model (e.g., female Sprague-Dawley rats).
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11), gassed with 95% O2 / 5% CO2.
-
Oxytocin stock solution.
-
This compound stock solution.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Euthanize the rat and dissect the uterine horns. Cut longitudinal strips of myometrium (e.g., 2 mm x 10 mm).
-
Mounting: Mount the uterine strips in the organ baths containing Krebs-Henseleit solution at 37°C under a resting tension of approximately 1 gram.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with regular changes of the bath solution, until stable spontaneous contractions are observed.
-
Oxytocin-Induced Contractions: Add a submaximal concentration of oxytocin (e.g., 1 nM) to the bath to induce stable, rhythmic contractions.
-
Antagonist Addition: Once stable contractions are achieved, add cumulative concentrations of this compound to the bath at regular intervals (e.g., every 30 minutes).
-
Data Recording: Continuously record the isometric tension of the uterine strips throughout the experiment.
-
Data Analysis: Measure the frequency and amplitude of contractions before and after the addition of L-368,899. Calculate the percentage inhibition of the oxytocin-induced contractile response at each concentration of the antagonist. Determine the pA2 value as a measure of antagonist potency.
In Vivo Inhibition of Uterine Contractions in Rats
This protocol assesses the in vivo efficacy of this compound in antagonizing oxytocin-induced uterine contractions in an anesthetized rat model.
Materials:
-
Female Sprague-Dawley rats.
-
Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine).
-
Oxytocin solution for infusion.
-
This compound solution for administration (intravenous or intraduodenal).
-
Intrauterine balloon catheter connected to a pressure transducer.
-
Cannulas for venous and/or duodenal access.
-
Data acquisition system.
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain body temperature. Insert an intrauterine balloon catheter filled with saline into one uterine horn to monitor changes in intrauterine pressure.
-
Cannulation: Cannulate the jugular vein for intravenous administration of compounds and the duodenum for intraduodenal administration, if required.
-
Baseline Activity: Record baseline uterine activity for a stabilization period.
-
Oxytocin Challenge: Administer a bolus or infusion of oxytocin to induce a consistent contractile response.
-
Antagonist Administration: Administer this compound at various doses via the desired route (i.v. or i.d.).
-
Post-Antagonist Oxytocin Challenge: After a predetermined time, re-challenge the animal with the same dose of oxytocin.
-
Data Recording and Analysis: Continuously record the intrauterine pressure throughout the experiment. Quantify the contractile response (e.g., area under the curve) before and after antagonist administration. Calculate the dose of this compound required to reduce the oxytocin-induced response by 50% (AD50).
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 6. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. In vitro myometrial contractility profiles of different pharmacological agents used for induction of labor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
L-368,899 Hydrochloride: A Technical Guide for Researchers
CAS Number: 160312-62-9
Chemical Name: (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide dihydrochloride[1]
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OXTR).[2][3][4] Originally developed for the potential management of preterm labor, it has become a widely used tool in neuroscience research to investigate the central roles of oxytocin in social behaviors.[5][6][7][8] This technical guide provides a comprehensive overview of its pharmacological properties, experimental protocols, and mechanism of action for researchers, scientists, and drug development professionals.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 160312-62-9 | [2][9] |
| Molecular Weight | 591.23 g/mol (hydrochloride salt) | [3][9] |
| Molecular Formula | C₂₆H₄₃ClN₄O₅S₂ | [3] |
| Purity | ≥97% (HPLC) | [1] |
| Appearance | White to yellow solid | [2] |
| Solubility | Soluble to 100 mM in water and DMSO | [1][] |
| Storage | Store at -20°C | [1] |
Biological Activity and Selectivity
L-368,899 is a competitive antagonist of the oxytocin receptor, which belongs to the G-protein-coupled receptor (GPCR) superfamily.[4][11][12] It exhibits high affinity for the oxytocin receptor and significant selectivity over the structurally related vasopressin (V₁ₐ and V₂) receptors. This selectivity is crucial for specifically probing the functions of the oxytocinergic system.
Receptor Binding and Potency
The antagonist potency of L-368,899 has been characterized in various species and tissues. The following tables summarize the key quantitative data.
Table 1: In Vitro Receptor Affinity and Potency
| Species/Tissue | Receptor | Assay Type | Value | Reference |
| Rat Uterus | Oxytocin | Radioligand Binding | IC₅₀ = 8.9 nM | [1][2][4][9][13][14][15] |
| Human Uterus | Oxytocin | Radioligand Binding | IC₅₀ = 26 nM | [2][4][9][14][15] |
| Coyote Brain | Oxytocin | Competition Binding | Kᵢ = 12.38 nM | [5] |
| Human | Vasopressin V₁ₐ | Radioligand Binding | IC₅₀ = 370 nM | [1][13] |
| Human | Vasopressin V₂ | Radioligand Binding | IC₅₀ = 570 nM | [1][13] |
| Coyote Brain | Vasopressin AVPR1a | Competition Binding | Kᵢ = 511.6 nM | [5] |
| Rat Uterus | Oxytocin | Functional Assay (Contraction) | pA₂ = 8.9 | [13] |
Table 2: In Vivo Potency
| Species | Model | Endpoint | Value (Dose) | Reference |
| Rat | Oxytocin-stimulated uterine contractions | 50% Antagonism (AD₅₀) | 0.35 mg/kg (i.v.) | [14][15] |
| Rat | Oxytocin-stimulated uterine contractions | 50% Antagonism (AD₅₀) | 7.0 mg/kg (i.d.) | [14][15] |
Pharmacokinetics
L-368,899 is characterized by its oral bioavailability and ability to cross the blood-brain barrier, making it suitable for both peripheral and central nervous system studies.[6][14]
Table 3: Pharmacokinetic Parameters
| Species | Dose & Route | t₁/₂ | Plasma Clearance | Vdss | Oral Bioavailability (%) | Reference |
| Rat | 1, 2.5, 10 mg/kg (i.v.) | ~2 hr | 23-36 ml/min/kg | 2.0-2.6 L/kg | N/A | [16][17] |
| Dog | 1, 2.5, 10 mg/kg (i.v.) | ~2 hr | 23-36 ml/min/kg | 3.4-4.9 L/kg | N/A | [16][17] |
| Rat (female) | 5 mg/kg (p.o.) | - | - | - | 14 | [2][3][9][16] |
| Rat (male) | 5 mg/kg (p.o.) | - | - | - | 18 | [2][3][9][16] |
| Rat (female) | 25 mg/kg (p.o.) | - | - | - | 17 | [2][9] |
| Rat (male) | 25 mg/kg (p.o.) | - | - | - | 41 | [2][9][16] |
| Dog | 5 mg/kg (p.o.) | - | - | - | 17 | [16] |
| Dog | 33 mg/kg (p.o.) | - | - | - | 41 | [16] |
| Coyote | 3 mg/kg (i.m.) | Peak CSF at 15-30 min | - | - | N/A | [5][8] |
Mechanism of Action & Signaling Pathway
L-368,899 acts by competitively blocking the binding of endogenous oxytocin to its receptor. The oxytocin receptor is a canonical G-protein coupled receptor that primarily signals through the Gαq/11 pathway. Antagonism by L-368,899 inhibits this downstream cascade.
Caption: L-368,899 blocks Oxytocin-induced Gq/PLC signaling.
Experimental Protocols
Detailed experimental procedures are critical for reproducible research. The following section outlines a key methodology for characterizing the binding of L-368,899.
Competition Binding Receptor Autoradiography
This protocol is adapted from a study characterizing L-368,899 binding to coyote brain tissue and can be modified for other tissues and species.[5]
Objective: To determine the binding affinity (Kᵢ) and selectivity of L-368,899 for the oxytocin receptor versus other receptors (e.g., AVPR1a).
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Radioligand for OXTR (e.g., ¹²⁵I-ornithine vasotocin (B1584283) analog, ¹²⁵I-OVTA)
-
Radioligand for AVPR1a (e.g., ¹²⁵I-lin-vasopressin analog, ¹²⁵I-LVA)
-
Brain tissue sections from the species of interest
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂, 0.1% BSA)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Phosphor imaging plates and scanner
Workflow Diagram:
Caption: Workflow for competition binding autoradiography.
Procedure:
-
Preparation of L-368,899 Solutions:
-
Prepare a high-concentration stock solution of L-368,899 in 100% DMSO (e.g., 10 mM).[5]
-
Perform a serial dilution to create a range of working stocks with logarithmic molarities (e.g., 10⁻² M to 10⁻¹⁰ M in DMSO).[5]
-
These working stocks will be further diluted (e.g., 1:1000) in the binding buffer to achieve the final desired concentrations in the assay.[5]
-
-
Tissue Incubation:
-
Thaw slide-mounted tissue sections to room temperature.
-
Incubate the sections in binding buffer containing a constant concentration of the appropriate radioligand (for total binding) and the varying concentrations of L-368,899.
-
To determine non-specific binding, incubate a separate set of slides with the radioligand and a high concentration of unlabeled ligand.
-
-
Washing and Drying:
-
After incubation, wash the slides in ice-cold wash buffer to remove unbound radioligand.
-
Briefly rinse in distilled water to remove buffer salts.
-
Dry the slides quickly using a stream of cool air.
-
-
Imaging and Analysis:
-
Expose the dried slides to a phosphor imaging plate.
-
Scan the plate using a phosphor imager.
-
Quantify the signal intensity in the brain regions of interest.
-
Subtract non-specific binding from total binding to get specific binding.
-
Plot the percentage of specific binding against the log concentration of L-368,899 to generate a competition curve.
-
Calculate the IC₅₀ value (the concentration of L-368,899 that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.
-
Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
-
Conclusion
This compound is a valuable pharmacological tool for the selective antagonism of the oxytocin receptor. Its well-characterized potency, selectivity, and pharmacokinetic profile, including oral bioavailability and CNS penetration, make it suitable for a wide range of in vitro and in vivo studies. The data and protocols presented in this guide are intended to support researchers in designing and executing rigorous experiments to further elucidate the complex roles of the oxytocinergic system in physiology and behavior.
References
- 1. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-368,899 - Wikipedia [en.wikipedia.org]
- 7. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 160312-62-9 | Oxytocin Receptor | MOLNOVA [molnova.com]
- 11. scbt.com [scbt.com]
- 12. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound | Oxytocin receptor antagonist | Probechem Biochemicals [probechem.com]
- 16. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs. | Semantic Scholar [semanticscholar.org]
The Role of L-368,899 Hydrochloride in Elucidating the Neurobiology of Pair Bonding
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The formation of selective, enduring social attachments, or pair bonds, is a fundamental social behavior critical to the evolutionary success of many species. The neuropeptide oxytocin (B344502) and its receptor (OTR) are widely recognized as key mediators of this process. L-368,899 hydrochloride, a potent, non-peptide, and selective OTR antagonist, has been an indispensable pharmacological tool for dissecting the precise role of oxytocin signaling in the establishment of pair bonds. This guide details the mechanism of action of L-368,899, its application in seminal pair bonding research, quantitative outcomes of its use, and detailed experimental protocols, providing a comprehensive resource for researchers in neuroscience, social behavior, and pharmacology.
Introduction: Oxytocin and Pair Bonding
Socially monogamous species, such as the prairie vole (Microtus ochrogaster), have provided an invaluable model for understanding the neurobiological basis of pair bonding.[1][2] Seminal research has implicated the nine-amino-acid neuropeptide oxytocin (OXT) as a central facilitator of these enduring social attachments.[1] OXT is synthesized in the hypothalamus and released both into the periphery and within the brain, where it acts on specific G-protein coupled receptors (GPCRs).[3] The distribution and density of these oxytocin receptors (OTRs) in brain regions associated with reward and social processing, such as the nucleus accumbens and prefrontal cortex, are believed to be critical for the formation of partner preferences.[4] Pharmacological blockade of these receptors at the time of social encounter allows researchers to test the causal necessity of OXT signaling for bond formation.
This compound: A Selective Oxytocin Receptor Antagonist
L-368,899 is a potent, non-peptide OTR antagonist with an IC50 of 8.9 nM. A key advantage for in vivo studies is its selectivity, displaying over 40-fold greater affinity for the OTR compared to the structurally related vasopressin V1a and V2 receptors. This selectivity is crucial for distinguishing the specific effects of oxytocin from those of vasopressin, another neuropeptide implicated in social behaviors. Its ability to be administered both centrally and peripherally has made it a versatile tool in behavioral neuroscience.
Mechanism of Action: Antagonism of the OTR Signaling Pathway
The oxytocin receptor is predominantly coupled to the Gq alpha subunit of the heterotrimeric G-protein complex.[5][6] The binding of oxytocin to its receptor initiates a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[6] DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), leading to a cascade of downstream cellular responses that ultimately modulate neural activity and plasticity in circuits governing social reward and recognition.
L-368,899 acts as a competitive antagonist at the OTR, binding to the receptor without initiating the conformational change required for G-protein activation. By occupying the binding site, it prevents endogenous oxytocin from activating the receptor, thereby inhibiting the entire downstream signaling cascade.
Key Experiments: The Partner Preference Test (PPT)
The primary behavioral assay used to measure pair bonding in prairie voles is the Partner Preference Test (PPT).[7] This test quantifies the selective preference for a familiar partner over a novel individual (a "stranger"). The administration of L-368,899 (or other OTR antagonists) is a critical manipulation in this paradigm to demonstrate the necessity of oxytocin signaling for the formation of this preference.
Experimental Hypothesis and Logic
The use of L-368,899 in PPT studies is based on a clear deductive logic to test the role of oxytocin in pair bond formation.
Detailed Experimental Protocol: Partner Preference Test
The following protocol is a generalized methodology synthesized from common practices in the field.[7][8][9]
Materials:
-
Adult, sexually naive male and female prairie voles.
-
Three-chambered testing apparatus: a central neutral chamber connected to two side chambers.
-
Animal tethers and harnesses.
-
This compound and appropriate vehicle (e.g., artificial cerebrospinal fluid [aCSF] for central infusions, or saline/DMSO for peripheral injections).
-
Injection supplies (microsyringes, cannulae, etc.).
-
Video recording and behavior scoring software.
Procedure:
-
Animal Pairing and Drug Administration:
-
A sexually naive male (the subject) is paired with a sexually naive female (the "partner").
-
Prior to cohabitation, the subject animal is administered either the vehicle (control group) or L-368,899 (experimental group). Administration can be intracerebroventricular (ICV) for central blockade or intraperitoneal (i.p.) for systemic effects.
-
-
Cohabitation:
-
The subject and partner are allowed to cohabitate for a period sufficient to induce partner preference, typically ranging from 6 to 24 hours, during which mating occurs.[7]
-
-
Apparatus Setup:
-
Following cohabitation, the partner female and a novel, sexually naive female ("stranger") are placed in the two side chambers of the PPT apparatus. They are typically tethered to restrict them to their respective chambers.
-
-
Partner Preference Test:
-
Behavioral Scoring:
-
An observer, blind to the experimental conditions, scores the video recordings.
-
The primary measure is the duration of time the subject spends in side-by-side, immobile physical contact (huddling) with the partner versus the stranger.[9]
-
Time spent in each of the three chambers is also often recorded.
-
-
Data Analysis:
-
A partner preference is established if the subject spends significantly more time huddling with the partner than the stranger.
-
Statistical comparisons (e.g., t-tests or ANOVA) are made between the control and L-368,899-treated groups to determine if the drug blocked this preference.[4]
-
Quantitative Data Presentation
Studies consistently show that blocking central OTRs prevents the formation of a partner preference. The data below is representative of findings from a study using a central OTR antagonist (OTA) in male prairie voles, demonstrating this effect.[4]
| Treatment Group | N | Mean Time with Partner (s) ± SEM | Mean Time with Stranger (s) ± SEM | Statistical Significance (Partner vs. Stranger) |
| Vehicle (aCSF) | 16 | 635.4 ± 110.1 | 244.5 ± 57.6 | p = 0.0028 |
| OTR Antagonist | 16 | 370.8 ± 79.5 | 378.7 ± 86.6 | p = 0.95 (n.s.) |
Table 1: Effect of Central Oxytocin Receptor Antagonist (OTA) on Partner Preference Formation in Male Prairie Voles. Data adapted from Johnson et al., 2017.[4] Animals receiving the vehicle control spent significantly more time in social contact with their partner than the stranger, indicating a partner preference. In contrast, animals that received the OTA showed no significant difference in time spent with the partner versus the stranger, demonstrating that OTR blockade prevented the formation of a partner preference.
Conclusion and Implications
The use of L-368,899 and other selective oxytocin receptor antagonists has been foundational to our understanding of the neurochemistry of social bonding. The consistent finding that administration of these antagonists prevents partner preference formation provides strong evidence for the causal role of endogenous oxytocin signaling in this process.[1][4] These experiments, particularly the Partner Preference Test in prairie voles, have established a powerful paradigm for investigating the mechanisms of social attachment. For drug development professionals, this body of research highlights the OTR as a critical target for understanding and potentially modulating social behaviors, with implications for neuropsychiatric conditions characterized by social deficits. Future research will continue to build on these foundational pharmacological studies to further unravel the complexities of the social brain.
References
- 1. A gender-specific mechanism for pair bonding: oxytocin and partner preference formation in monogamous voles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Familiarity and Mate Preference Assessment with the Partner Preference Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oxytocin receptor represents a key hub in the GPCR heteroreceptor network: potential relevance for brain and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Central oxytocin receptors mediate mating-induced partner preferences and enhance correlated activation across forebrain nuclei in male prairie voles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 6. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 7. Familiarity and mate preference assessment with the partner preference test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utsc.utoronto.ca [utsc.utoronto.ca]
- 9. Oxytocin receptor antagonist reverses the blunting effect of pair bonding on fear learning in monogamous prairie voles - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of the Oxytocin Receptor Antagonist L-368,899 Hydrochloride in Anxiety: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-368,899 hydrochloride is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Originally investigated for its potential in preventing preterm labor, its ability to cross the blood-brain barrier has made it a valuable tool in neuroscience research for elucidating the central functions of the oxytocin system. This technical guide provides an in-depth overview of this compound, focusing on its pharmacological profile, its application in anxiety research, detailed experimental protocols for relevant behavioral assays, and the underlying signaling pathways.
Introduction
The neuropeptide oxytocin is increasingly recognized for its profound influence on social cognition and emotional regulation, including anxiety-related behaviors. The development of selective antagonists for the oxytocin receptor (OTR) is crucial for dissecting the specific contributions of this system to neuropsychiatric disorders. This compound has emerged as a key pharmacological tool in this endeavor. This document serves as a comprehensive resource for researchers utilizing this compound to investigate anxiety and related social behaviors.
Pharmacological Profile of this compound
L-368,899 is a non-peptide small molecule that acts as a competitive antagonist at the OTR. Its chemical structure allows for oral bioavailability and penetration of the blood-brain barrier, enabling the study of central oxytocinergic pathways following systemic administration.
Binding Affinity and Selectivity
L-368,899 exhibits high affinity for the oxytocin receptor with significant selectivity over the structurally related vasopressin (V1a and V2) receptors.
| Receptor | Species | IC50 (nM) | Reference |
| Oxytocin Receptor (Uterus) | Rat | 8.9 | [1][2] |
| Oxytocin Receptor (Uterus) | Human | 26 | [1] |
| Vasopressin V1a Receptor | - | 370 | [2][3] |
| Vasopressin V2 Receptor | - | 570 | [2][3] |
Pharmacokinetics
Pharmacokinetic studies have been conducted in several species, demonstrating its systemic availability and distribution.
| Parameter | Species | Dose | Value | Reference |
| Half-life (t½) | Rat, Dog | 1, 2.5, 10 mg/kg (IV) | ~2 hours | [4] |
| Plasma Clearance | Rat, Dog | 1, 2.5, 10 mg/kg (IV) | 23-36 ml/min/kg | [4] |
| Volume of Distribution (Vdss) | Rat | 1, 2.5, 10 mg/kg (IV) | 2.0-2.6 L/kg | [4] |
| Dog | 1, 2.5, 10 mg/kg (IV) | 3.4-4.9 L/kg | [4] | |
| Oral Bioavailability | Rat | 5 mg/kg (PO) | 14% (female), 18% (male) | [1] |
| Rat | 25 mg/kg (PO) | 17% (female), 41% (male) | [1] |
This compound in Anxiety Research
The role of oxytocin in modulating anxiety is complex, with evidence suggesting both anxiolytic and anxiogenic effects depending on the context and brain region. L-368,899 has been utilized to investigate the necessity of OTR signaling in various anxiety-related behavioral paradigms.
Behavioral Studies
A key study investigated the effects of L-368,899 on social avoidance behavior in female California mice following social defeat stress.[1]
| Behavioral Measure | Condition | Treatment (IP) | Result |
| Time in Interaction Zone with Novel Female | Stressed Females | Saline | Decreased social approach |
| Stressed Females | L-368,899 (1 mg/kg) | Increased social approach (p < 0.05) | |
| Odor Preference (Novel vs. Partner) | Stressed Females | Saline | No preference |
| Stressed Females | L-368,899 (1 mg/kg) | Increased preference for novel odor (p < 0.001) |
Quantitative data for the effects of L-368,899 in the elevated plus maze and open field test were not found in the conducted literature searches.
Experimental Protocols
Detailed methodologies for key behavioral assays used to assess anxiety-like behaviors in rodents are provided below.
Elevated Plus Maze
This test assesses anxiety-like behavior by measuring the rodent's exploration of open versus enclosed arms of an elevated maze.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Dimensions for mice: arms 30 cm long x 5 cm wide, with 15 cm high walls on the closed arms.
-
Dimensions for rats: arms 50 cm long x 10 cm wide, with 40 cm high walls on the closed arms.
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes prior to testing.
-
Administer this compound or vehicle control at the desired dose and route (e.g., 1-10 mg/kg, IP) 30 minutes before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera positioned above the maze.
-
Analyze the recording for time spent in the open arms, time spent in the closed arms, number of entries into each arm type, and total distance traveled.
Interpretation:
-
An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
-
A decrease suggests an anxiogenic effect.
Open Field Test
This assay measures general locomotor activity and anxiety-like behavior in a novel environment.
Apparatus:
-
A square arena with high walls (e.g., 40 x 40 x 30 cm for mice).
-
The arena is typically divided into a central zone and a peripheral zone by software.
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes.
-
Administer this compound or vehicle control.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set period (e.g., 5-10 minutes).
-
Record the session with an overhead video camera.
-
Analyze the recording for time spent in the center zone, distance traveled in the center and periphery, and total distance traveled.
Interpretation:
-
An increase in the time spent in the center of the arena is typically interpreted as an anxiolytic-like effect.
-
Thigmotaxis, or wall-hugging behavior, where the animal spends most of its time in the periphery, is considered a sign of anxiety.
Social Interaction Test
This test evaluates social anxiety and sociability by measuring the animal's interaction with a novel conspecific.
Apparatus:
-
An open field arena.
-
A small, transparent enclosure (e.g., a wire cage) to house a "stranger" mouse.
Procedure:
-
Habituate the test animal to the arena for a short period (e.g., 5 minutes) on a preceding day.
-
On the test day, administer this compound or vehicle control.
-
Place the test animal in the arena with the empty enclosure for a habituation session (e.g., 5 minutes).
-
In the subsequent test session, place a novel, unfamiliar mouse (the "stranger") inside the enclosure.
-
Allow the test animal to explore the arena and interact with the stranger for a set duration (e.g., 5-10 minutes).
-
Record the session and analyze the time the test animal spends in an "interaction zone" immediately surrounding the enclosure.
Interpretation:
-
A decrease in interaction time with the stranger mouse can be indicative of social anxiety or reduced sociability.
-
An increase in interaction time may suggest an anxiolytic or pro-social effect.
Signaling Pathways and Visualizations
Oxytocin Receptor Signaling
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Antagonism by L-368,899 blocks the initiation of this cascade.
References
L-368,899 Hydrochloride: An In-Depth Technical Guide on its Impact on Uterine Contractions
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-368,899 hydrochloride is a potent and selective, non-peptide antagonist of the oxytocin (B344502) receptor (OTR), initially developed as a potential tocolytic agent for the management of preterm labor.[1] This technical guide provides a comprehensive overview of the pharmacological profile of L-368,899, with a specific focus on its mechanism of action and its inhibitory effects on uterine contractions. Detailed experimental protocols for assessing its activity, quantitative data on its potency and efficacy, and visualizations of the relevant signaling pathways and experimental workflows are presented to serve as a valuable resource for researchers in reproductive biology and drug development.
Mechanism of Action
L-368,899 exerts its effects by competitively blocking the binding of endogenous oxytocin to its receptor on myometrial smooth muscle cells.[1] The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon activation by oxytocin, primarily couples to the Gq/11 class of G-proteins. This initiates a downstream signaling cascade that is central to the regulation of uterine contractility.
The Oxytocin Receptor Signaling Pathway
The binding of oxytocin to its receptor triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-mediated Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+) into the cytoplasm.
-
Calcium Influx: The increase in intracellular Ca2+ concentration is further amplified by the influx of extracellular Ca2+ through voltage-gated calcium channels.
-
Muscle Contraction: The elevated cytoplasmic Ca2+ binds to calmodulin, and this complex activates myosin light-chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.
By antagonizing the oxytocin receptor, L-368,899 effectively inhibits this entire signaling cascade, preventing the rise in intracellular calcium and thereby blocking uterine contractions.
Quantitative Data
The potency and selectivity of L-368,899 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Receptor Binding Affinity of L-368,899
| Tissue/Receptor | Species | Parameter | Value (nM) | Reference |
| Uterine Oxytocin Receptor | Rat | Ki | 3.6 | [1] |
| Uterine Oxytocin Receptor | Human | Ki | 13 | [1] |
| Liver Vasopressin (V1) Receptor | Rat | Ki | >10,000 | [1] |
| Kidney Vasopressin (V2) Receptor | Rat | Ki | >10,000 | [1] |
Table 2: In Vitro Functional Antagonism of Oxytocin-Induced Uterine Contractions
| Preparation | Species | Parameter | Value | Reference |
| Isolated Uterus | Rat | pA2 | 8.9 | [1] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 3: In Vivo Inhibition of Oxytocin-Induced Uterine Contractions
| Model | Species | Route of Administration | Parameter | Value | Reference |
| Anesthetized Rat | Rat | Intravenous (i.v.) | AD50 | 350 µg/kg | [1] |
| Anesthetized Rat | Rat | Intraduodenal (i.d.) | AD50 | 7 mg/kg | [1] |
| Near-term Pregnant Rhesus Macaque | Rhesus Macaque | Intravenous (i.v.) | AD50 | 27 µg/kg | [1] |
AD50 (Antagonist Dose 50) is the dose of the antagonist that produces 50% of the maximal inhibitory effect.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of L-368,899's impact on uterine contractions.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of L-368,899 for oxytocin and vasopressin receptors.
Protocol:
-
Membrane Preparation: Crude membrane preparations are obtained from the tissue of interest (e.g., rat or human uterus, rat liver, rat kidney). Tissues are homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Binding Reaction: The membrane preparations are incubated with a specific radioligand (e.g., [3H]Oxytocin for OTR, [3H]Arginine Vasopressin for V1 and V2 receptors) at a fixed concentration.
-
Competition Binding: To determine the Ki of L-368,899, competition binding experiments are performed by including increasing concentrations of the unlabeled L-368,899 in the incubation mixture.
-
Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Isolated Rat Uterus Contraction Assay
Objective: To determine the functional antagonist potency (pA2) of L-368,899 against oxytocin-induced uterine contractions.
Protocol:
-
Tissue Preparation: Uteri are isolated from female rats pre-treated with estrogen to induce a consistent state of uterine sensitivity. The uterine horns are dissected and cut into longitudinal strips.
-
Organ Bath Setup: Each uterine strip is mounted in an organ bath containing a physiological salt solution (e.g., De Jalon's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2). One end of the strip is fixed, and the other is connected to an isometric force transducer to record contractions.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension until spontaneous contractions stabilize.
-
Cumulative Concentration-Response Curve for Oxytocin: A cumulative concentration-response curve for oxytocin is generated by adding increasing concentrations of oxytocin to the organ bath and recording the resulting increase in contractile force.
-
Antagonist Incubation: The tissue is washed to remove the oxytocin and then incubated with a fixed concentration of L-368,899 for a predetermined period.
-
Second Oxytocin Concentration-Response Curve: In the continued presence of L-368,899, a second cumulative concentration-response curve for oxytocin is generated.
-
Schild Analysis: Steps 5 and 6 are repeated with several different concentrations of L-368,899. The dose-ratios (the ratio of the EC50 of oxytocin in the presence and absence of the antagonist) are calculated for each concentration of L-368,899. A Schild plot is then constructed by plotting the log (dose-ratio - 1) against the log of the molar concentration of L-368,899. The pA2 value is the x-intercept of the resulting linear regression.
Conclusion
This compound is a well-characterized, potent, and selective non-peptide oxytocin receptor antagonist. Its ability to effectively inhibit oxytocin-induced uterine contractions both in vitro and in vivo has been demonstrated through rigorous pharmacological studies. While its clinical development for preterm labor was not pursued due to pharmacokinetic limitations, L-368,899 remains a valuable pharmacological tool for researchers investigating the role of the oxytocin system in reproductive physiology and other biological processes. The data and protocols presented in this guide offer a comprehensive resource for the design and interpretation of future studies involving this compound.
References
Preclinical Profile of L-368,899 Hydrochloride: A Tocolytic Agent
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Preterm labor is a significant clinical challenge, contributing substantially to neonatal morbidity and mortality. The neurohormone oxytocin (B344502) plays a pivotal role in initiating and sustaining uterine contractions during parturition through its interaction with the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) predominantly expressed in the myometrium. Consequently, antagonism of the OTR presents a logical therapeutic strategy for the management of preterm labor. This technical guide provides a comprehensive overview of the preclinical pharmacology of L-368,899 hydrochloride, a potent, selective, and orally bioavailable non-peptide oxytocin receptor antagonist.
Core Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of this compound, facilitating a clear comparison of its pharmacological properties across different experimental systems.
Table 1: Receptor Binding Affinity of L-368,899
| Species | Tissue/Receptor | Radioligand | Parameter | Value (nM) |
| Rat | Uterus | [³H]Oxytocin | IC₅₀ | 8.9[1][2] |
| Human | Uterus | [³H]Oxytocin | IC₅₀ | 26[1][2] |
| Rat | Uterus | [³H]Oxytocin | Kᵢ | 3.6 |
| Human | Uterus | [³H]Oxytocin | Kᵢ | 13 |
| Coyote | OXTR | ¹²⁵I-OVTA | Kᵢ | 12.38[3] |
| Human | Vasopressin V₁ₐ (Liver) | Not Specified | IC₅₀ | 510[1] |
| Human | Vasopressin V₂ (Kidney) | Not Specified | IC₅₀ | 960[1] |
| Rat | Vasopressin V₁ₐ (Liver) | Not Specified | IC₅₀ | 890[1] |
| Rat | Vasopressin V₂ (Kidney) | Not Specified | IC₅₀ | 2400[1] |
| Coyote | AVPR1a | ¹²⁵I-LVA | Kᵢ | 511.6[3] |
Table 2: In Vitro and In Vivo Tocolytic Efficacy of L-368,899
| Model System | Species | Parameter | Value |
| Isolated Uterus | Rat | pA₂ | 8.9 |
| Anesthetized Rat (i.v.) | Rat | AD₅₀ | 350 µg/kg |
| Anesthetized Rat (i.d.) | Rat | AD₅₀ | 7 mg/kg |
| Pregnant Rhesus Macaque (i.v.) | Rhesus Macaque | AD₅₀ | 27 µg/kg |
| In situ Uterus (i.v.) | Rat | ED₅₀ | 0.35 mg/kg |
Table 3: Pharmacokinetic Parameters of L-368,899
| Species | Sex | Dose (mg/kg) | Route | t½ (hr) | CL (mL/min/kg) | Vdss (L/kg) | Bioavailability (%) |
| Rat | Female | 5 | Oral | ~2 | 23-36 | 2.0-2.6 | 14[1][4] |
| Rat | Male | 5 | Oral | ~2 | 23-36 | 2.0-2.6 | 18[1][4] |
| Rat | Female | 25 | Oral | ~2 | 23-36 | 2.0-2.6 | 17[1] |
| Rat | Male | 25 | Oral | ~2 | 23-36 | 2.0-2.6 | 41[1][4] |
| Dog | Female | 1, 2.5, 10 | i.v. | ~2 | 23-36 | 3.4-4.9 | - |
| Dog | Female | 5 | Oral | ~2 | 23-36 | 3.4-4.9 | 17[4] |
| Dog | Female | 33 | Oral | ~2 | 23-36 | 3.4-4.9 | 41[4] |
Signaling Pathways and Experimental Workflows
Oxytocin Receptor Signaling Pathway
L-368,899 exerts its tocolytic effect by competitively antagonizing the oxytocin receptor. The binding of oxytocin to its receptor primarily activates the Gq alpha subunit of the heterotrimeric G protein. This initiates a downstream signaling cascade culminating in myometrial contraction. The key steps in this pathway are depicted in the following diagram.
Caption: Oxytocin receptor signaling cascade and the inhibitory action of L-368,899.
Experimental Workflow: In Vitro Myometrial Contraction Assay
The following diagram illustrates a typical workflow for assessing the inhibitory effect of L-368,899 on oxytocin-induced myometrial contractions in vitro.
References
Methodological & Application
L-368,899 Hydrochloride: In Vivo Application Notes and Protocols for Mice
For Research Use Only
Introduction
L-368,899 hydrochloride is a potent, non-peptide, and orally active antagonist of the oxytocin (B344502) receptor (OTR).[1] It exhibits high selectivity for the OTR over the structurally related vasopressin V1a and V2 receptors.[1] Due to its ability to cross the blood-brain barrier, L-368,899 is a valuable pharmacological tool for investigating the central nervous system functions of oxytocin, including its role in social behaviors.[2][3] This document provides detailed application notes and protocols for the in vivo use of this compound in mice, targeted at researchers, scientists, and drug development professionals.
Data Presentation
In Vivo Dosages for Mice
The following table summarizes the reported in vivo dosages of this compound administered to mice in various studies.
| Route of Administration | Dosage | Vehicle | Application | Reference |
| Intraperitoneal (i.p.) | 3 mg/kg | Saline | Investigation of sex preference | [2] |
| Intraperitoneal (i.p.) | 5 mg/kg | 0.9% Saline | Blockade of oxytocin's effect on alcohol intake | [4] |
| Intraperitoneal (i.p.) | 10 mg/kg | 0.9% Saline | Blockade of oxytocin's effect on ethanol (B145695) consumption | [5] |
| Intraperitoneal (i.p.) | 10 mg/kg | Saline | Investigation of social rank and behavior | [2] |
| Intraperitoneal (i.p.) | 0.3, 1, and 3 mg/kg | Saline | Investigation of chow intake |
Pharmacokinetic Parameters in Rodents
While detailed pharmacokinetic data in mice is limited in the provided search results, studies in rats offer valuable insights.
| Species | Route | Dosage | Parameter | Value | Reference |
| Rat (female) | Oral | 5 mg/kg | Bioavailability | 14% | [6] |
| Rat (male) | Oral | 5 mg/kg | Bioavailability | 18% | [6] |
| Rat (male) | Oral | 25 mg/kg | Bioavailability | 41% | [6] |
| Rat | i.v. | 1, 2.5, 10 mg/kg | Plasma Clearance | 23-36 ml/min/kg | [6] |
| Rat | i.v. | 1, 2.5, 10 mg/kg | Vdss | 2.0-2.6 L/kg | [6] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration
This protocol is suitable for studying the acute central effects of L-368,899 in mice.
Materials:
-
This compound
-
Sterile 0.9% saline solution
-
Vortex mixer
-
Sterile syringes (1 ml) and needles (25-30 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Aseptically weigh the required amount of this compound.
-
Dissolve in sterile 0.9% saline to the desired final concentration (e.g., 1 mg/ml for a 10 mg/kg dose in a 25g mouse, assuming an injection volume of 0.25 ml).
-
Vortex thoroughly to ensure complete dissolution. Prepare fresh on the day of the experiment.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the precise injection volume. The recommended maximum i.p. injection volume for a mouse is 10 ml/kg.
-
Properly restrain the mouse to expose the abdomen.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 30-45 degree angle and inject the L-368,899 solution into the peritoneal cavity.
-
Return the mouse to its home cage and monitor for any adverse reactions.
-
Experimental Workflow for Behavioral Studies:
Protocol 2: Oral Gavage Administration
This protocol is suitable for assessing the effects of L-368,899 following oral administration.
Materials:
-
This compound
-
Appropriate vehicle (e.g., water, saline, or a suspension vehicle)
-
Oral gavage needles (stainless steel or flexible plastic, appropriate size for mice)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Preparation of Dosing Formulation:
-
Prepare the L-368,899 formulation. For solutions, ensure the compound is fully dissolved. For suspensions, use a suitable vehicle and ensure uniform suspension before each administration.
-
The maximum recommended oral gavage volume for mice is 10 ml/kg.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to calculate the required volume.
-
Measure the correct length for gavage needle insertion (from the corner of the mouth to the last rib).
-
Gently restrain the mouse, ensuring the head and neck are extended.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the formulation into the stomach.
-
Gently remove the needle and return the mouse to its cage. Monitor for any signs of distress.
-
Signaling Pathway
L-368,899 acts by blocking the oxytocin receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by oxytocin receptor activation involves the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Other pathways, including the MAPK and RhoA/Rho kinase pathways, can also be activated.
References
- 1. uac.arizona.edu [uac.arizona.edu]
- 2. biorxiv.org [biorxiv.org]
- 3. research.sdsu.edu [research.sdsu.edu]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. Oxytocin Reduces Ethanol Self-Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-368,899 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
These application notes provide detailed information on the solubility, mechanism of action, and protocols for the preparation of solutions of L-368,899 hydrochloride, a potent and selective non-peptide oxytocin (B344502) receptor antagonist.
Solubility Data
This compound exhibits solubility in both dimethyl sulfoxide (B87167) (DMSO) and water. However, reported values from various suppliers show some variability, which may be attributed to differences in experimental conditions, material purity, or the degree of hydration of the compound. Sonication and gentle warming can aid in dissolution.[1][2] It is recommended to use a freshly opened solvent, particularly for DMSO, to ensure it is anhydrous.[2] Aqueous solutions are not recommended for storage for more than one day.[3]
The following table summarizes the reported solubility data for this compound (Molecular Weight: ~591.2 g/mol as HCl salt, ~627.68 g/mol as dihydrochloride (B599025) salt; calculations may vary slightly between suppliers).
| Solvent | Concentration (mM) | Concentration (mg/mL) | Notes | Reference |
| DMSO | ~100 mM | ~59.1 - 100 mg/mL | Sonication recommended. | [1][3] |
| 169.14 mM | 100 mg/mL | Sonication recommended. | [1] | |
| 219.88 mM | 130 mg/mL | Ultrasonic assistance needed. | [4] | |
| Water | ~100 mM | ~59.1 mg/mL | [3] | |
| 3.38 mM | 2 mg/mL | Sonication recommended. | [1] | |
| 8.46 mM | 5 mg/mL | Ultrasonic, warming, and heating to 60°C may be required. | [2] |
Mechanism of Action & Signaling Pathway
L-368,899 is a potent, orally bioavailable, non-peptide antagonist of the oxytocin receptor (OXTR).[2][5] It exhibits high selectivity for the OXTR over the structurally related vasopressin V1a and V2 receptors.[3][6] The oxytocin receptor is a G-protein-coupled receptor (GPCR). Its activation by the endogenous ligand, oxytocin, primarily initiates the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (IP3) signaling cascade.[7] This pathway leads to an increase in intracellular calcium levels, which in tissues like the myometrium, results in muscle contraction.[7] By binding to the OXTR, L-368,899 competitively blocks the binding of oxytocin, thereby inhibiting the downstream signaling pathways and preventing physiological responses such as uterine contractions.[7][8]
Signaling Pathway Diagram
Caption: Antagonism of the Oxytocin Receptor Signaling Pathway by L-368,899.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder form)
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Determine Mass: Calculate the mass of this compound required. For example, to prepare 1 mL of a 10 mM solution (using MW = 627.68 g/mol ):
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 627.68 g/mol * (1000 mg / 1 g) = 6.28 mg.
-
-
Weigh Compound: Carefully weigh out the calculated mass of the compound and place it into a sterile vial.
-
Add Solvent: Add the appropriate volume of DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.[1] Visually inspect for complete dissolution. Repeat sonication if necessary.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[1][2]
Protocol 2: Preparation of an Aqueous Solution
This protocol is for preparing an aqueous solution. Due to lower and more variable solubility, this protocol is for lower concentration working solutions and not recommended for long-term storage.[3]
Materials:
-
This compound (powder form)
-
Nuclease-free water or appropriate buffer (e.g., Saline)
-
Vortex mixer
-
Sonicator
-
Water bath or heating block
Procedure:
-
Determine Mass: Calculate the required mass for your target concentration (e.g., for 1 mL of a 5 mg/mL solution, weigh 5 mg of the compound).
-
Add Solvent: Add the calculated volume of water or buffer to the vial containing the compound.
-
Dissolve with Aid: Vortex the solution. To aid dissolution, sonicate the vial for 10-15 minutes.[1] If necessary, gently warm the solution to 60°C.[2]
-
Inspect: Ensure all particulate matter has dissolved before use.
-
Use Immediately: Prepare this solution fresh and use it on the same day, as long-term stability in aqueous solutions is not recommended.[3]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for preparing a stock solution of this compound.
Caption: Workflow for Preparing this compound Stock Solution.
References
- 1. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | CAS:160312-62-9 | Potent, non-peptide oxytocin receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. L-368,899 - Wikipedia [en.wikipedia.org]
- 6. L-368,899 (hydrochloride) | CAS 160312-62-9 | Cayman Chemical | Biomol.com [biomol.com]
- 7. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist L-368,899 for Coyote Receptors [digitalcommons.usu.edu]
Application Notes and Protocols: L-368,899 Hydrochloride in Rodent Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] Its ability to cross the blood-brain barrier makes it an invaluable tool for investigating the central nervous system's oxytocinergic pathways and their role in modulating social behaviors.[1][4][5] By competitively inhibiting the binding of oxytocin to its receptor, L-368,899 blocks downstream signaling and allows for the elucidation of the specific functions of oxytocin in complex behaviors such as social recognition, social preference, aggression, and social hierarchy.[1][6] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in common rodent behavioral assays.
Mechanism of Action
L-368,899 acts as a selective antagonist at oxytocin receptors, which are G-protein coupled receptors (GPCRs).[6] The binding of oxytocin to its receptor typically activates the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (InsP3) signaling cascade, leading to an increase in intracellular calcium levels.[6] L-368,899 competitively blocks this binding, thereby inhibiting these downstream effects. It displays high selectivity for the oxytocin receptor over the structurally similar vasopressin (V1a and V2) receptors, ensuring targeted investigation of the oxytocinergic system.[1][2]
Caption: L-368,899 signaling pathway antagonism.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for the use of this compound in rodent behavioral assays.
Table 1: Pharmacokinetic and In Vitro Data
| Parameter | Species | Value | Reference |
| IC₅₀ (OTR) | Rat (uterus) | 8.9 nM | [1][2][3][4] |
| Human (uterus) | 26 nM | [1][2][3][4] | |
| IC₅₀ (V₁ₐ Receptor) | Rat | 370 nM | [2] |
| IC₅₀ (V₂ Receptor) | Rat | 570 nM | [2] |
| Oral Bioavailability | Rat (male, 5 mg/kg) | 18% | [7][8] |
| Rat (female, 5 mg/kg) | 14% | [7][8] | |
| Rat (male, 25 mg/kg) | 41% | [3] | |
| Rat (female, 25 mg/kg) | 17% | [3] | |
| Half-life (t₁/₂) | Rat (IV) | ~2 hours | [9][10] |
| Dog (IV) | ~2 hours | [9][10] |
Table 2: Dosing and Behavioral Effects in Rodents
| Behavioral Assay | Species | Dose | Route | Key Behavioral Outcome | Reference |
| Tube Test (Social Rank) | Mouse (male) | 10 mg/kg | IP | No effect on first-rank mice; caused rank fluctuation in second-rank mice. | [11] |
| Sex Preference Task | Mouse (male) | 3 mg/kg & 10 mg/kg | IP | Dose-dependently impaired sex preference. | [11] |
| Social Preference Task | Mouse (male) | 10 mg/kg | IP | No effect on social preference. | [11] |
| Dyadic Interaction | Mouse (male) | 10 mg/kg | IP | No effect on direct social interaction. | [11] |
| Resident-Intruder | Rat (male) | 5 mg/kg | IP | Did not affect behavior in either aggressive or tame rats. | [12] |
| Ethanol (B145695) Self-Administration | Mouse | 10 mg/kg | IP | Blocked the reduction in ethanol consumption induced by oxytocin. | [10] |
| Social Approach/Interaction | Rat (male) | Not specified | IP | OTR-A-treated rats with social instability stress were more socially avoidant. | [13] |
Experimental Protocols
Preparation of this compound for Injection
This compound is typically dissolved in sterile 0.9% saline for intraperitoneal (IP) injections.[9] Sonication may be recommended to aid dissolution.[7][8]
-
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Sterile vials
-
Vortex mixer and/or sonicator
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For a 10 mg/kg dose in a 25g mouse with an injection volume of 0.01 ml/g, you would need a 1 mg/ml solution.
-
Aseptically weigh the powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile saline.
-
Vortex and/or sonicate the solution until the compound is fully dissolved.
-
Sterile-filter the solution into a new sterile vial.
-
Store aliquots at -20°C for long-term use.[1] Thaw and bring to room temperature before injection.
-
Tube Test for Social Dominance
This assay measures social hierarchy by forcing a confrontation between two mice in a narrow tube.[11] The "winner" is the mouse that forces the other to retreat.
-
Apparatus: A clear Plexiglas tube (e.g., 30 cm long, 3 cm inner diameter) that does not allow two mice to pass each other.
-
Procedure:
-
Habituation and Training (3-5 days):
-
Habituate mice to the testing room for at least 1 hour before each session.
-
Train each mouse individually to traverse the tube from both ends. This can be encouraged by placing the home cage at the opposite end. Each mouse should readily walk through the tube without hesitation before testing begins.[2]
-
-
Testing Phase (Stable rank typically achieved in 4-14 days):
-
Administer L-368,899 (e.g., 10 mg/kg, IP) or vehicle to the designated mice 30-60 minutes before the test.
-
Simultaneously introduce two mice from the same home cage into opposite ends of the tube.[13]
-
Observe the interaction. The trial ends when one mouse has fully retreated from the tube (all four paws out).[13] The mouse remaining in the tube is the "winner".
-
If no resolution occurs within a set time (e.g., 2 minutes), the trial is recorded as a draw.
-
Conduct a round-robin tournament where each mouse is tested against every other cagemate.[11]
-
The social rank is determined by the number of wins. A stable hierarchy is established when the ranks remain the same for four consecutive days.[2][11]
-
-
Social Preference and Social Recognition Test
This test assesses a rodent's preference for a novel social stimulus over a non-social one (sociability) and its ability to distinguish between a familiar and a novel conspecific (social memory).
-
Apparatus: A three-chambered box. The two outer chambers contain small, transparent, perforated containers to hold stimulus mice.
-
Procedure:
-
Habituation (10 minutes): Place the subject mouse in the central chamber and allow it to freely explore all three empty chambers.
-
Sociability Test (10 minutes):
-
Administer L-368,899 or vehicle 30-60 minutes prior to this phase.
-
Place an unfamiliar "stranger" mouse (same sex and age) into one of the containers in a side chamber. Place an inanimate object in the container of the other side chamber.
-
Place the subject mouse back in the center chamber and allow it to explore all three chambers.
-
Record the time spent sniffing each container. A preference for the social stimulus is indicated by more time spent sniffing the container with the stranger mouse.
-
-
Social Novelty/Recognition Test (10 minutes):
-
Immediately following the sociability test, return the subject mouse to its home cage for a brief inter-trial interval (e.g., 2 minutes).[14]
-
Replace the inanimate object with a new, "novel" stranger mouse. The mouse from the previous phase is now the "familiar" mouse.
-
Return the subject mouse to the center chamber and record the time spent sniffing each container.
-
A preference for the novel mouse (spending more time sniffing the new stranger) indicates successful social recognition/memory.[14]
-
-
Resident-Intruder Test for Aggression
This paradigm assesses offensive aggressive behaviors in a semi-naturalistic setting.[4]
-
Procedure:
-
Housing: House the "resident" male mouse or rat individually for at least one week to establish territory.[5] For rats, cohabitation with a female (removed 1 hour before the test) can enhance territorial aggression.[4][15]
-
Drug Administration: Administer L-368,899 (e.g., 5 mg/kg, IP) or vehicle to the resident animal 30-60 minutes before the test.
-
Test Phase (10 minutes):
-
Introduce a slightly smaller, unfamiliar "intruder" male into the resident's home cage.[4]
-
Videotape the interaction for subsequent analysis.
-
Score the frequency and duration of specific behaviors, such as:
-
Latency to first attack: Time from introduction of the intruder to the first aggressive act.[4]
-
Offensive behaviors (by resident): Lateral threat, clinch attacks, chasing, keeping down.[4]
-
Defensive behaviors (by intruder): Submissive postures, freezing.
-
Social behaviors: Anogenital sniffing, social exploration.
-
-
-
Termination: Separate the animals after 10 minutes or immediately if there is a risk of serious injury.[5]
-
Mandatory Visualizations
Caption: Experimental workflow for a rodent behavioral assay.
Caption: Logical relationship of L-368,899 to behaviors.
References
- 1. [PDF] The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress | Semantic Scholar [semanticscholar.org]
- 2. Using the tube test to measure social hierarchy in mice | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Resident intruder paradigm-induced aggression relieves depressive-like behaviors in male rats subjected to chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 9. Oxytocin Reduces Ethanol Self-Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. hailanhu-lab.net [hailanhu-lab.net]
- 12. researchgate.net [researchgate.net]
- 13. Video: Assessing Social Dominance in Mouse Models Using the Tube Test [jove.com]
- 14. Sociability and Social Novelty Preference Tests Using a U-shaped Two-choice Field - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for L-368,899 Hydrochloride in Antagonist Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3][4] Originally developed for the management of preterm labor, its ability to cross the blood-brain barrier has made it an invaluable tool in neuroscience research to investigate the central effects of oxytocin.[2][3][5] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo antagonist studies.
Mechanism of Action
L-368,899 acts as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR).[5] By binding to the OTR, it prevents the endogenous ligand, oxytocin, from activating the receptor and initiating downstream signaling cascades. The primary signaling pathway for the oxytocin receptor involves its coupling to Gq/11 proteins, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event in many oxytocin-mediated physiological processes.[6]
Quantitative Data
The following tables summarize the binding affinity and functional potency of this compound from various studies.
Table 1: Binding Affinity and Selectivity of L-368,899
| Parameter | Species | Tissue/Receptor | Value | Reference(s) |
| Ki | Coyote | Brain Oxytocin Receptor (OXTR) | 12.38 nM | [1] |
| Coyote | Brain Vasopressin 1a Receptor (AVPR1a) | 511.6 nM | [1] | |
| IC50 | Rat | Uterus | 8.9 nM | [3][4][7] |
| Human | Uterus | 26 nM | [3][4][7] | |
| Human | Vasopressin V1a Receptor | 370 nM | [7][8] | |
| Human | Vasopressin V2 Receptor | 570 nM | [7][8] |
Table 2: In Vivo Efficacy of L-368,899
| Parameter | Species | Effect | Value | Reference(s) |
| AD50 | Rat | Antagonism of OT-stimulated uterine contractions (i.v.) | 0.35 mg/kg | [3] |
| AD50 | Rat | Antagonism of OT-stimulated uterine contractions (i.d.) | 7 mg/kg | [3] |
Experimental Protocols
In Vitro Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of this compound for the oxytocin receptor.
Materials:
-
Membrane preparation from cells or tissues expressing the oxytocin receptor (e.g., CHO-K1 cells stably expressing human OXTR, or rat uterine tissue).
-
Radioligand: [125I]-Ornithine Vasotocin Analog ([125I]-OVTA) or a similar selective OTR radioligand.
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: High concentration of unlabeled oxytocin (e.g., 1 µM).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare a series of dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Membrane preparation.
-
Increasing concentrations of this compound or vehicle (for total binding) or excess unlabeled oxytocin (for non-specific binding).
-
A fixed concentration of [125I]-OVTA (typically at or below its Kd).
-
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 of L-368,899, which can then be converted to a Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay: Calcium Mobilization
This protocol measures the ability of this compound to antagonize oxytocin-induced intracellular calcium mobilization.
Materials:
-
CHO-K1 cells stably expressing the human oxytocin receptor (CHO-OXTR).
-
Cell culture medium (e.g., Ham's F-12K with 10% FBS).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Oxytocin.
-
This compound.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed CHO-OXTR cells into microplates and culture overnight to form a confluent monolayer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and create a dilution series in assay buffer.[2][9]
-
Load the cells with Fluo-4 AM according to the manufacturer's instructions, typically for 45-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of oxytocin (typically the EC80 concentration) into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the intracellular calcium concentration.
-
Analyze the data to determine the inhibitory effect of L-368,899 on the oxytocin-induced calcium signal and calculate the IC50 value.
In Vivo Study: Social Recognition Test in Rodents
This protocol assesses the effect of this compound on social memory in rodents.
Materials:
-
Adult male mice or rats.
-
This compound.
-
Vehicle solution (e.g., saline or a solution of 0.5% methylcellulose (B11928114) and 0.1% Tween-80 in water).[10]
-
Test arena.
-
Juvenile stimulus animals.
Procedure:
-
Habituate the adult test animals to the testing room and arena for several days prior to the experiment.
-
On the test day, administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[10]
-
Allow for a pre-treatment period of approximately 30-60 minutes for the compound to become effective.
-
Trial 1 (Social Exposure): Place the adult test animal in the arena with a juvenile stimulus animal for a defined period (e.g., 4 minutes).
-
Measure the duration of social investigation (e.g., sniffing) by the adult animal towards the juvenile.
-
Return the adult animal to its home cage.
-
After a set inter-trial interval (e.g., 30 minutes), re-introduce the adult animal to the arena.
-
Trial 2 (Social Recognition): The arena now contains both the familiar juvenile from Trial 1 and a novel juvenile.
-
Measure the time the adult animal spends investigating each of the juvenile animals.
-
A socially competent animal will spend significantly more time investigating the novel juvenile. An antagonist effect of L-368,899 would be indicated by a lack of preference for the novel juvenile, suggesting impaired social memory.
Visualizations
Caption: Oxytocin receptor signaling pathway and antagonist action of L-368,899.
Caption: Experimental workflow for an in vitro calcium mobilization antagonist assay.
Caption: Logical relationship in an in vivo social recognition study with L-368,899.
References
- 1. genscript.com [genscript.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 4. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 10. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators [jove.com]
Application Notes and Protocols: Intracerebroventricular Administration of L-368,899 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] Its ability to cross the blood-brain barrier and accumulate in limbic brain areas makes it a valuable pharmacological tool for investigating the central roles of oxytocin in various physiological and behavioral processes.[4] Intracerebroventricular (ICV) administration allows for the direct delivery of L-368,899 to the central nervous system, bypassing peripheral effects and enabling the precise study of its impact on neuronal signaling and behavior. These application notes provide detailed protocols for the ICV administration of L-368,899 in rodents, summarize relevant quantitative data, and visualize the associated signaling pathways and experimental workflows.
Data Presentation
This compound Profile
| Parameter | Value | Species | Reference |
| IC₅₀ (Oxytocin Receptor) | 8.9 nM | Rat (uterus) | [1][2][3] |
| 26 nM | Human (uterus) | [1][2][3] | |
| Selectivity | > 40-fold over Vasopressin V₁ₐ and V₂ receptors | - | [1] |
| IC₅₀ (Vasopressin V₁ₐ Receptor) | 370 nM | - | [1] |
| IC₅₀ (Vasopressin V₂ Receptor) | 570 nM | - | [1] |
| Molecular Weight | 627.68 g/mol | - | [1] |
Intracerebroventricular Administration Data
| Animal Model | ICV Dose/Concentration | Injection Volume | Behavioral/Physiological Effect | Reference |
| Mice | 2 µg | 5 µL | Inhibited the memory-improving effects of oxytocin in a Y-maze test. | [5] |
| Mice | 1.25 mM (intra-VTA) | 0.5 µL/side | Used to investigate the role of oxytocin signaling in the ventral tegmental area on social interaction. | [6] |
Signaling Pathway
This compound acts by competitively blocking the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by oxytocin binding to its receptor involves the activation of Gαq/11 proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). This cascade ultimately results in various cellular responses. By blocking the OTR, L-368,899 prevents the initiation of this signaling pathway.[1][7][8][9]
Caption: L-368,899 blocks the oxytocin receptor signaling pathway.
Experimental Protocols
Preparation of this compound for Intracerebroventricular Injection
-
Reconstitution: this compound is soluble in sterile 0.9% saline.[5] For a desired concentration, calculate the required amount of the compound and sterile saline. For example, to prepare a 2 µg/5 µL solution, dissolve 0.4 mg of this compound in 1 mL of sterile saline.
-
Storage: Store the stock solution at -20°C. For daily use, the solution can be stored at 4°C for a short period. Avoid repeated freeze-thaw cycles.
Intracerebroventricular Cannula Implantation Surgery (Rodent Model)
This protocol provides a general guideline. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) regulations.
-
Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Stereotaxic Frame Placement: Secure the anesthetized animal in a stereotaxic frame. Ensure the head is level in all three planes (anterior-posterior, medial-lateral, and dorsal-ventral).
-
Surgical Preparation: Shave the scalp and sterilize the area with an appropriate antiseptic solution (e.g., povidone-iodine followed by 70% ethanol). Apply ophthalmic ointment to the eyes to prevent drying.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Identification of Bregma: Identify the bregma, the junction of the sagittal and coronal sutures.
-
Craniotomy: Using a dental drill, create a small burr hole over the target lateral ventricle. The stereotaxic coordinates for the lateral ventricle vary depending on the species and age of the animal.
-
For Mice: A common coordinate is: Anteroposterior (AP): -0.5 mm from Bregma; Mediolateral (ML): ±1.0 mm from the midline; Dorsoventral (DV): -2.3 mm from the skull surface.[10]
-
For Rats: A common coordinate is: Anteroposterior (AP): -0.8 mm to -1.0 mm from Bregma; Mediolateral (ML): ±1.5 mm from the midline; Dorsoventral (DV): -3.5 mm to -4.0 mm from the skull surface.
-
-
Cannula Implantation: Slowly lower the guide cannula to the predetermined DV coordinate.
-
Fixation: Secure the cannula to the skull using dental cement and surgical screws.
-
Dummy Cannula and Post-operative Care: Insert a dummy cannula into the guide cannula to prevent blockage. Suture the scalp incision. Provide post-operative analgesia and monitor the animal's recovery. Allow for a recovery period of at least one week before any infusions.
Intracerebroventricular Infusion Procedure
-
Habituation: Habituate the animal to the handling and infusion procedure to minimize stress.
-
Removal of Dummy Cannula: Gently restrain the animal and remove the dummy cannula from the guide cannula.
-
Infusion: Connect an internal cannula, attached to a Hamilton syringe via tubing, to the guide cannula.
-
Injection: Infuse the this compound solution at a slow and constant rate (e.g., 0.5 µL/min) to avoid an increase in intracranial pressure.
-
Diffusion Time: After the infusion is complete, leave the internal cannula in place for an additional 1-2 minutes to allow for diffusion of the compound and to prevent backflow upon withdrawal.
-
Replacement of Dummy Cannula: Gently remove the internal cannula and replace the dummy cannula.
-
Behavioral Testing: Proceed with the planned behavioral assays at the appropriate time post-infusion.
Caption: Experimental workflow for ICV administration of L-368,899.
Concluding Remarks
The intracerebroventricular administration of this compound is a powerful technique for elucidating the central functions of the oxytocin system. The protocols and data presented here provide a comprehensive guide for researchers. Adherence to precise surgical techniques, accurate drug preparation, and appropriate experimental design are crucial for obtaining reliable and reproducible results. Further dose-response studies are recommended to fully characterize the effects of centrally administered L-368,899 on various behavioral and physiological outcomes.
References
- 1. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 2. Oxytocin Receptor Signaling in Vascular Function and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-368,899 - Wikipedia [en.wikipedia.org]
- 5. Intracerebroventricular administration of oxytocin and intranasal administration of the oxytocin derivative improve β‐amyloid peptide (25–35)‐induced memory impairment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxytocin signaling in the ventral tegmental area mediates social isolation-induced craving for social interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for L-368,899 Hydrochloride in In Vitro Calcium Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction:
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3][4] The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand oxytocin, primarily couples to the Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP₃). IP₃ subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[5] This rise in intracellular calcium concentration ([Ca²⁺]i) is a key downstream event that can be monitored using fluorescent calcium indicators, providing a functional readout of OTR activation and inhibition. These application notes provide a comprehensive guide for utilizing this compound as an antagonist in in vitro calcium imaging experiments to probe the function of the oxytocin system.
Data Presentation
The pharmacological profile of this compound is summarized in the table below, providing key quantitative data for experimental design.
| Parameter | Species/Tissue | Value | Reference |
| IC₅₀ | Human Uterus OTR | 26 nM | [1][2][3] |
| Rat Uterus OTR | 8.9 nM | [1][2][3] | |
| Coyote OTR | 12.38 nM (Ki) | [6] | |
| Human Vasopressin V₁ₐ Receptor | 370 nM | [1] | |
| Human Vasopressin V₂ Receptor | 570 nM | [1] | |
| pA₂ | Isolated Rat Uterus | 8.9 | [1] |
Note: The IC₅₀ values represent the concentration of L-368,899 required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. The pA₂ value is a measure of the potency of an antagonist in a functional assay. A higher pA₂ value indicates greater potency. The Ki value represents the binding affinity of the antagonist for the receptor.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
Caption: Oxytocin receptor signaling pathway and inhibition by L-368,899.
Caption: Experimental workflow for in vitro calcium imaging with L-368,899.
Experimental Protocols
This section provides a detailed methodology for conducting an in vitro calcium imaging experiment to assess the antagonist properties of this compound.
1. Materials and Reagents
-
Cell Line: A cell line endogenously or recombinantly expressing the oxytocin receptor (e.g., HEK293, CHO, or primary neurons).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM for HEK293) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Prepare a stock solution in a suitable solvent. This compound is soluble in water and DMSO up to 100 mM.[1]
-
Oxytocin: Prepare a stock solution in water or a suitable buffer.
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM, Fura-2 AM, or a genetically encoded calcium indicator.
-
Pluronic F-127: To aid in the dispersion of AM ester dyes.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer containing calcium and magnesium.
-
Microplate: 96- or 384-well black-walled, clear-bottom microplates suitable for fluorescence measurements.
2. Cell Preparation
-
Cell Seeding: Seed the OTR-expressing cells into the microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours.
3. Preparation of Solutions
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
Oxytocin Stock Solution: Prepare a 1 mM stock solution in sterile water. Store at -20°C.
-
Calcium Indicator Loading Solution: For Fluo-4 AM, prepare a 1 mM stock solution in DMSO. On the day of the experiment, dilute the Fluo-4 AM stock solution in the assay buffer to a final working concentration of 2-5 µM. Add Pluronic F-127 (final concentration 0.02-0.04%) to aid dye loading.
4. Calcium Imaging Procedure
-
Dye Loading:
-
Remove the cell culture medium from the wells.
-
Add the calcium indicator loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Washing:
-
Gently remove the loading solution.
-
Wash the cells 2-3 times with the assay buffer to remove any extracellular dye.
-
After the final wash, add fresh assay buffer to each well.
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the desired concentrations of L-368,899 (or vehicle control) to the respective wells.
-
Incubate the plate at room temperature or 37°C for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Place the microplate into a fluorescence plate reader or onto the stage of a fluorescence microscope equipped for live-cell imaging.
-
Set the excitation and emission wavelengths appropriate for the chosen calcium indicator (e.g., 488 nm excitation and 520 nm emission for Fluo-4).
-
Baseline Reading: Record the baseline fluorescence for a short period (e.g., 10-30 seconds).
-
Agonist Addition: Add a pre-determined concentration of oxytocin (typically the EC₅₀ or EC₈₀ concentration to elicit a robust response) to the wells.
-
Post-stimulation Reading: Immediately after adding oxytocin, continue recording the fluorescence signal for 1-3 minutes to capture the full calcium transient.
-
5. Data Analysis
-
The change in intracellular calcium is typically expressed as the ratio of fluorescence change (ΔF) to the initial baseline fluorescence (F₀), i.e., ΔF/F₀.
-
Plot the peak fluorescence response (ΔF/F₀) against the concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ of L-368,899 for the inhibition of the oxytocin-induced calcium response.
Disclaimer: This product is for research use only and is not intended for human or veterinary use.[1] Researchers should always consult the relevant safety data sheets (SDS) before handling any chemical reagents. The protocols provided here are intended as a guide and may require optimization for specific cell types and experimental conditions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Receptor Binding Assay for L-368,899 Hydrochloride at the Human Oxytocin Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent and selective, non-peptide antagonist of the oxytocin (B344502) receptor (OTXR), a G-protein coupled receptor (GPCR) centrally involved in a myriad of physiological processes including parturition, lactation, and social behaviors.[1][2] Its utility as a research tool and potential therapeutic agent necessitates robust and reproducible methods for characterizing its binding affinity and selectivity. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human oxytocin receptor. Additionally, it outlines the canonical signaling pathway of the oxytocin receptor.
Quantitative Data Summary
The binding affinity of L-368,899 for the oxytocin receptor has been determined in various species and tissues. The following table summarizes key quantitative data, providing a comparative overview of its potency and selectivity.
| Compound | Receptor/Tissue | Species | Assay Type | Parameter | Value (nM) |
| L-368,899 | Oxytocin Receptor (Uterus) | Rat | Radioligand Binding | IC50 | 8.9[2] |
| L-368,899 | Oxytocin Receptor (Uterus) | Human | Radioligand Binding | IC50 | 26[2] |
| L-368,899 | Oxytocin Receptor (Brain) | Coyote | Competitive Binding | Ki | 12.38[1][3] |
| L-368,899 | Vasopressin V1a Receptor | Coyote | Competitive Binding | Ki | 511.6[1] |
| L-368,899 | Vasopressin V1a Receptor | - | Radioligand Binding | IC50 | 370 |
| L-368,899 | Vasopressin V2 Receptor | - | Radioligand Binding | IC50 | 570 |
Oxytocin Receptor Signaling Pathway
The oxytocin receptor is a class A GPCR that primarily couples to Gαq/11 proteins. Upon agonist binding, a conformational change in the receptor activates the G-protein, initiating a cascade of intracellular signaling events. This pathway is crucial for the physiological effects of oxytocin.
Caption: Oxytocin Receptor Signaling Pathway.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol details the steps for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the human oxytocin receptor using a filtration-based method.
1. Materials and Reagents
-
Membrane Preparation: Human recombinant oxytocin receptor expressed in a stable cell line (e.g., HEK293 or CHO cells) or tissue homogenates known to express the receptor (e.g., human myometrium).
-
Radioligand: [³H]-Oxytocin or a suitable radiolabeled OTXR antagonist (e.g., [¹²⁵I]-ornithine vasotocin (B1584283) analog, [¹²⁵I]-OVTA).
-
Unlabeled Competitor: this compound.
-
Non-specific Binding Control: High concentration of unlabeled oxytocin (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment:
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Vacuum filtration manifold.
-
Scintillation counter.
-
Scintillation fluid.
-
2. Membrane Preparation
-
Harvest cells or mince tissue and place in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the sample using a Dounce or Polytron homogenizer on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and centrifuge again at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the final pellet in a known volume of assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
-
Aliquot the membrane preparation and store at -80°C.
3. Assay Procedure
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand (at a concentration close to its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of 1 µM unlabeled oxytocin, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of each this compound dilution, 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
Incubate the plate at a specified temperature (e.g., 25°C or 30°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Quickly wash the filters three to four times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
4. Data Analysis
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value (the concentration of L-368,899 that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Experimental Workflow Diagram
Caption: Receptor Binding Assay Workflow.
References
Application Notes and Protocols for L-368,899 Hydrochloride in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1] Its ability to cross the blood-brain barrier makes it an invaluable tool for investigating the central nervous system's oxytocinergic pathways.[1] These pathways are implicated in a wide range of social behaviors, including bonding and social recognition, as well as in physiological processes such as parturition and lactation. In the field of neuroscience, this compound is utilized in electrophysiological studies to elucidate the role of oxytocin in modulating neuronal excitability, synaptic transmission, and plasticity. These application notes provide detailed protocols for the use of this compound in in vitro electrophysiology experiments, particularly whole-cell patch-clamp recordings in brain slices.
Mechanism of Action
This compound acts as a competitive antagonist at the oxytocin receptor. By binding to the OTR, it prevents the endogenous ligand, oxytocin, from activating the receptor and initiating its downstream signaling cascades. The OTR is a G-protein coupled receptor (GPCR), and its activation typically leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling pathway ultimately results in an increase in intracellular calcium concentrations, which can modulate the activity of various ion channels and neuronal functions. By blocking this pathway, this compound allows researchers to investigate the specific contributions of oxytocin signaling to neuronal activity.
Data Presentation
The following tables summarize the key quantitative data for this compound based on available literature.
| Parameter | Species | Tissue | Value | Reference |
| IC50 (OTR) | Rat | Uterus | 8.9 nM | [2] |
| IC50 (OTR) | Human | Uterus | 26 nM | [2] |
| IC50 (V1a Receptor) | Rat | Liver | 890 nM | [3] |
| IC50 (V2 Receptor) | Rat | Kidney | 2400 nM | [3] |
| Ki (OTR) | Coyote | Brain | 12.38 nM | [4] |
| Ki (AVPR1a) | Coyote | Brain | 511.6 nM | [4] |
Table 1: In Vitro Binding Affinities of L-368,899.
| Parameter | In Vivo Dosage (Rat) | Effect | Reference |
| Antagonism of OT-stimulated uterine contractions | 0.35 mg/kg (i.v. AD50) | Inhibition of contractions | [2] |
| Inhibition of OT's protective effect on LTP | 5 mg/kg (i.p.) | Blockade of oxytocin's effect on synaptic plasticity |
Table 2: In Vivo Efficacy of L-368,899.
Experimental Protocols
Whole-Cell Patch-Clamp Recordings in Acute Brain Slices
This protocol describes the use of this compound to investigate its effects on synaptic transmission and neuronal excitability in acute brain slices. A suggested starting concentration for this compound in brain slice recordings is approximately 1 µM, based on concentrations used for other oxytocin receptor antagonists in similar preparations.[1]
1. Acute Brain Slice Preparation:
-
Anesthetize the animal (e.g., rodent) in accordance with institutional guidelines.
-
Transcardially perfuse the animal with ice-cold, oxygenated NMDG-based or sucrose-based artificial cerebrospinal fluid (aCSF) to enhance neuronal viability.
-
Rapidly dissect the brain and place it in the ice-cold, oxygenated slicing solution.
-
Mount the brain on a vibratome and cut coronal or sagittal slices (typically 250-350 µm thick) of the brain region of interest.
-
Transfer the slices to a holding chamber containing standard aCSF, bubbled with 95% O2 / 5% CO2, at 32-34°C for a 30-minute recovery period.
-
After recovery, maintain the slices at room temperature in oxygenated standard aCSF until recording.
2. Solutions:
-
Standard aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, 1 MgCl2. Continuously bubble with 95% O2 / 5% CO2.
-
K-Gluconate based Internal Pipette Solution (for current-clamp recordings of membrane potential and firing patterns, in mM): 135 K-Gluconate, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.
-
Cs-based Internal Pipette Solution (for voltage-clamp recordings of synaptic currents, in mM): 120 Cs-MeSO3, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.3 Na-GTP, 5 QX-314 (to block voltage-gated sodium channels). Adjust pH to 7.2-7.3 with CsOH and osmolarity to ~290 mOsm.
3. Electrophysiological Recording:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated standard aCSF at a rate of 2-3 mL/min.
-
Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Fill the pipette with the appropriate internal solution.
-
Approach a neuron and form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane to obtain the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting the recording.
-
Record baseline neuronal activity (e.g., resting membrane potential, spontaneous postsynaptic currents, or evoked synaptic potentials).
-
To test the effect of L-368,899, first apply an oxytocin receptor agonist (e.g., Oxytocin or a selective agonist like [Thr4,Gly7]-oxytocin) to elicit a response.
-
After establishing a stable agonist-induced effect, co-apply this compound (starting at ~1 µM) to the bath and record the changes in neuronal activity to observe the antagonistic effect.
-
Perform a washout with standard aCSF to observe the reversal of the drug effects.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of an oxytocin receptor antagonist (atosiban) on uterine electrical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rctn.org [rctn.org]
- 4. In Vivo Electrophysiology of Peptidergic Neurons in Deep Layers of the Lumbar Spinal Cord after Optogenetic Stimulation of Hypothalamic Paraventricular Oxytocin Neurons in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-368,899 Hydrochloride in Fear Conditioning Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and brain-penetrant non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] Oxytocin, a neuropeptide synthesized in the hypothalamus, plays a crucial role in social behaviors and the modulation of fear and anxiety.[4] Its receptors are densely expressed in limbic brain regions critical for fear processing, such as the amygdala, the bed nucleus of the stria terminalis (BNST), and the hippocampus.[4][5] By blocking the action of endogenous oxytocin, L-368,899 serves as a valuable pharmacological tool to investigate the role of the oxytocinergic system in the acquisition, consolidation, and extinction of conditioned fear. These application notes provide detailed protocols and data for utilizing L-368,899 in rodent models of Pavlovian fear conditioning.
Mechanism of Action
L-368,899 acts by competitively binding to the oxytocin receptor, thereby preventing endogenous oxytocin from activating its downstream signaling cascades.[2] The oxytocin receptor is a G-protein-coupled receptor (GPCR) that, upon activation, can initiate various intracellular pathways.[6] In the context of fear modulation, particularly within the amygdala, oxytocin signaling is known to enhance the activity of GABAergic interneurons.[7] This leads to an increased inhibitory tone on principal neurons, which can suppress fear expression.[7][8] By administering L-368,899, researchers can effectively block this inhibitory modulation and investigate the resulting behavioral and physiological changes in fear responses.
Data Presentation: this compound in Fear Conditioning
The following tables summarize quantitative data from studies utilizing L-368,899 in fear conditioning and related behavioral paradigms.
| Parameter | Rodent Model | Dosage | Route of Administration | Timing of Administration | Observed Effect on Fear/Anxiety | Citation |
| Systemic Administration | Male Mice | 5 or 10 mg/kg | Intraperitoneal (IP) | 30 minutes before observational fear testing | Reduced observational fear towards familiar mice. | [9][10] |
| Female California Mice | 1 or 5 mg/kg | Intraperitoneal (IP) | 30 minutes before social interaction test | Increased social approach in stressed females. | [11][12] | |
| Male Rats | 1.0 mg/kg | Intraperitoneal (IP) | Co-administered with oxytocin | Abolished the oxytocin-induced increase in movement in an open field test. | [13] | |
| Male Rats | 5 mg/kg | Intraperitoneal (IP) | 1 hour before oxytocin administration | Inhibited the protective effects of oxytocin on stress-induced spatial memory deficits. | [14] | |
| Intracerebral Administration | Female California Mice | 1 µg per side (200 nl) | Bilateral infusion into the anteromedial BNST | 30 minutes before social interaction test | Increased social approach and decreased social vigilance in stressed females. | [11] |
Note: The effects of L-368,899 can be context-dependent and may vary based on the specific fear conditioning paradigm (e.g., cued vs. contextual, acquisition vs. extinction) and the sex and species of the animal.
Experimental Protocols
Protocol 1: Cued Fear Conditioning in Mice
This protocol details the use of L-368,899 to investigate the role of the oxytocinergic system in the acquisition of cued fear.
Materials:
-
This compound (Tocris, MedKoo Biosciences, etc.)
-
Sterile saline (0.9%)
-
Fear conditioning apparatus with auditory cue (tone) and shock grid floor
-
Video recording and automated freezing analysis software (e.g., VideoFreeze, ConductVision)[1][11]
-
Male C57BL/6J mice (10-12 weeks old)
Procedure:
-
Drug Preparation:
-
Dissolve this compound in sterile saline to the desired concentration (e.g., for a 5 mg/kg dose in a 25g mouse, prepare a 1.25 mg/ml solution for a 0.1 ml injection volume).
-
Prepare a vehicle control group with sterile saline only.
-
-
Animal Habituation:
-
Handle mice for 2-3 minutes daily for 3-5 days leading up to the experiment to reduce handling stress.
-
On the day of the experiment, allow mice to acclimate to the testing room for at least 30-60 minutes before the start of the procedure.
-
-
Drug Administration:
-
Fear Conditioning (Day 1):
-
Place a mouse into the conditioning chamber.
-
Present the conditioned stimulus (CS), an auditory tone (e.g., 80 dB, 2 kHz), for 30 seconds.[15][17]
-
During the final 2 seconds of the tone, deliver an unconditioned stimulus (US), a mild footshock (e.g., 0.5-0.7 mA).[15][17]
-
Repeat the CS-US pairing 2-4 more times with an inter-trial interval of 60-90 seconds.[16][17]
-
After the final pairing, leave the mouse in the chamber for an additional 60-90 seconds before returning it to its home cage.
-
-
Cued Fear Recall (Day 2):
-
Place the mouse in a novel context (different shape, flooring, and odor from the conditioning chamber) to minimize contextual fear.
-
Allow a 120-second habituation period.
-
Present the auditory CS (tone) for 2-3 minutes continuously.
-
Record the percentage of time the mouse spends freezing during the tone presentation. Freezing is defined as the complete absence of movement except for respiration.[11][13]
-
-
Data Analysis:
-
Quantify freezing behavior using automated software or manual scoring by a trained observer.
-
Compare the percentage of freezing time between the L-368,899-treated group and the saline control group using an appropriate statistical test (e.g., Student's t-test or ANOVA).
-
Protocol 2: Contextual Fear Conditioning in Rats
This protocol is designed to assess the effect of L-368,899 on the consolidation of contextual fear memory.
Materials:
-
This compound
-
Sterile saline (0.9%)
-
Fear conditioning apparatus with shock grid floor
-
Video recording and automated freezing analysis software
-
Male Sprague-Dawley rats (250-300g)
Procedure:
-
Drug Preparation: As described in Protocol 1, adjusting for rat weight.
-
Animal Habituation: As described in Protocol 1.
-
Fear Conditioning (Day 1):
-
Drug Administration:
-
Immediately after the conditioning session, administer L-368,899 (e.g., 5 mg/kg, IP) or saline vehicle. This timing targets the memory consolidation phase.
-
-
Contextual Fear Recall (Day 2):
-
Approximately 24 hours after conditioning, place the rat back into the same chamber.
-
Record freezing behavior for a 5-10 minute period. No shocks are delivered.[19]
-
-
Data Analysis:
-
Quantify the percentage of time spent freezing during the recall session.
-
Compare freezing levels between the L-368,899 and saline groups to determine if blocking oxytocin receptors during consolidation affects contextual fear memory.
-
Visualizations
Oxytocin Receptor Signaling Pathway in the Amygdala
Caption: Oxytocin receptor signaling cascade in an amygdala GABAergic interneuron.
Experimental Workflow for Fear Conditioning with L-368,899
Caption: Workflow for a typical fear conditioning experiment using L-368,899.
References
- 1. labs.neuroscience.mssm.edu [labs.neuroscience.mssm.edu]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Prefrontal GABAergic Interneurons Gate Long-Range Afferents to Regulate Prefrontal Cortex-Associated Complex Behaviors [frontiersin.org]
- 4. Oxytocin - Wikipedia [en.wikipedia.org]
- 5. Oxytocin facilitates adaptive fear and attenuates anxiety responses in animal models and human studies - potential interaction with the corticotropin releasing factor (CRF) system in the bed nucleus of the stria terminalis (BNST) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Oxytocin Signaling at the Synaptic Connection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impaired oxytocin signaling in the central amygdala in rats with chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAergic interneurons: the orchestra or the conductor in fear learning and memory? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The modulation of emotional and social behaviors by oxytocin signaling in limbic network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How GABAergic Interneurons Shape the Fear Response | Technology Networks [technologynetworks.com]
- 11. conductscience.com [conductscience.com]
- 12. Oxytocin Receptors in the Anteromedial Bed Nucleus of the Stria Terminalis Promote Stress-Induced Social Avoidance in Female California Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Automated Measurement of Mouse Freezing Behavior and its Use for Quantitative Trait Locus Analysis of Contextual Fear Conditioning in (BALB/cJ × C57BL/6J)F2 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuropetide S-mediated control of fear expression and extinction: role of intercalated GABAergic neurons in the amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fear Conditioning [protocols.io]
- 18. Effects of Systemic Administration of Oxytocin on Contextual Fear Extinction in a Rat Model of Post-Traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of systemic administration of oxytocin on contextual fear extinction in a rat model of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of L-368,899 Hydrochloride in Social Recognition Tests: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent and selective, non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] Given the critical role of the neuropeptide oxytocin in mediating various social behaviors, including social recognition and memory, L-368,899 serves as an invaluable pharmacological tool for investigating the endogenous function of the oxytocin system.[3][4] Its ability to cross the blood-brain barrier allows for systemic administration to study the central effects of OTR blockade on social cognition.[3][5] These application notes provide detailed protocols for the use of L-368,899 in social recognition tests in rodents, summarize key quantitative data from relevant studies, and visualize the underlying signaling pathways and experimental workflows.
Mechanism of Action
L-368,899 acts as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor typically activates the Gαq signaling cascade, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, a key step in many cellular responses modulated by oxytocin. By binding to the OTR without activating it, L-368,899 prevents the downstream signaling cascade initiated by endogenous oxytocin, thereby inhibiting its physiological and behavioral effects.
References
- 1. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. shlomowagner-lab.haifa.ac.il [shlomowagner-lab.haifa.ac.il]
- 5. Oxytocin signaling in the ventral tegmental area mediates social isolation-induced craving for social interaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
L-368,899 hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of L-368,899 hydrochloride. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
For long-term storage, the solid form of this compound should be stored at -20°C in a dry and dark environment.[1][2] For short-term storage, such as a few days to weeks, 0-4°C is acceptable.[1] Under proper long-term storage conditions at -20°C, the compound is stable for at least three to four years.[2][3]
Q2: What are the recommended storage conditions for this compound solutions?
Stock solutions of this compound should be stored frozen. For optimal stability, storage at -80°C is recommended, where it can be stable for up to two years.[4] Alternatively, storage at -20°C is suitable for up to one year.[4] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[4] Solutions should be kept in tightly sealed containers to protect from moisture.[4]
Q3: How should I handle this compound upon receiving it?
This compound is typically shipped at ambient temperature and is stable for several weeks under these conditions.[1] Upon receipt, it is recommended to store the solid compound as per the long-term storage conditions (-20°C).
Q4: What solvents can I use to dissolve this compound, and what are its solubility limits?
This compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO).[3][5] The maximum solubility is reported to be up to 100 mM in both solvents.[3][5] One supplier specifies solubility in water at 2 mg/mL (which corresponds to 3.38 mM) and in DMSO at 100 mg/mL (169.14 mM).[2] To aid dissolution, sonication is recommended.[2]
Storage and Stability Data
Table 1: Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration | Stability Notes |
| Solid (Powder) | -20°C | Long-term (months to years) | Stable for ≥ 3 years; store dry and in the dark.[1][2][3] |
| 0-4°C | Short-term (days to weeks) | For temporary storage.[1] | |
| Ambient | Shipping (weeks) | Stable during standard shipping.[1] | |
| Stock Solution | -80°C | Up to 2 years | Sealed from moisture; aliquot to avoid freeze-thaw cycles.[4] |
| -20°C | Up to 1 year | Sealed from moisture; aliquot to avoid freeze-thaw cycles.[4] |
Solubility Data
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Molar Concentration | Notes |
| Water | 59.12 mg/mL | 100 mM | [5] |
| 2 mg/mL | 3.38 mM | Sonication is recommended.[2] | |
| DMSO | 100 mg/mL | 169.14 mM | Sonication is recommended.[2] |
| 59.12 mg/mL | 100 mM | [5] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO or water to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, use sonication to ensure the compound is fully dissolved.[2]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed tubes. Store the aliquots at -20°C or -80°C.[4]
Protocol 2: Preparation of a Working Solution for In Vivo Experiments
For in vivo studies, working solutions should be freshly prepared on the day of the experiment.[4] A common vehicle for administration is a mixture of solvents. An example formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
To prepare this working solution, first dissolve the this compound in DMSO, then add the other components sequentially, ensuring the solution is well-mixed at each step.[2]
Troubleshooting Guide
Issue: The compound will not fully dissolve.
-
Solution 1: Sonication. Place the sample in a sonicator bath for several minutes to aid dissolution.[2]
-
Solution 2: Gentle Warming. Gently warm the solution (e.g., in a 37°C water bath) for a short period. Be cautious, as excessive heat may degrade the compound.
-
Solution 3: Re-evaluate Concentration. Ensure that the target concentration does not exceed the known solubility limits of the compound in the chosen solvent.
Issue: Precipitation is observed in the stock solution after freezing and thawing.
-
Solution 1: Re-dissolve. Before use, bring the aliquot to room temperature and vortex thoroughly to ensure any precipitate has redissolved. Gentle warming or sonication may also be necessary.
-
Solution 2: Aliquot. To prevent this issue, ensure stock solutions are aliquoted into single-use volumes to minimize freeze-thaw cycles.[4]
Visual Guides
References
common issues with L-368,899 hydrochloride administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of L-368,899 hydrochloride. This document includes frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] Its primary mechanism involves competitively inhibiting the binding of oxytocin to its receptor, thereby blocking downstream signaling pathways.[3][4] This makes it a valuable tool for investigating the physiological and behavioral roles of oxytocin.[5]
Q2: What is the selectivity profile of this compound?
This compound displays high selectivity for the oxytocin receptor over the structurally related vasopressin V1a and V2 receptors. It has been reported to be over 40-fold more selective for the oxytocin receptor.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C.[1] Stock solutions can be stored at -80°C for up to two years or at -20°C for one year.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] For short-term storage of a few days to weeks, it can be kept at 0-4°C in a dry, dark place.[4]
Q4: Is this compound able to cross the blood-brain barrier?
Yes, L-368,899 is capable of crossing the blood-brain barrier and has been shown to accumulate in limbic areas of the brain after peripheral administration.[2][5] This property makes it suitable for investigating the central effects of oxytocin receptor antagonism.[5]
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound powder.
-
Question: I am having trouble dissolving the this compound powder. What should I do?
-
Answer: this compound is soluble in water and DMSO up to 100 mM. If you are experiencing difficulty, gentle warming and/or sonication can be used to aid dissolution.[1][6] For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1]
Issue 2: Precipitation observed in the stock solution after storage.
-
Question: My this compound stock solution, which was clear initially, now shows precipitation after being stored in the freezer. Is it still usable?
-
Answer: Precipitation can occur if the compound has come out of solution during storage. Before use, allow the vial to warm to room temperature and try to redissolve the precipitate by vortexing or sonicating the solution.[1][6] If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution. To prevent this, ensure the compound is fully dissolved initially and consider storing it in smaller aliquots to minimize temperature fluctuations from repeated use.
Issue 3: Inconsistent or unexpected results in in vivo experiments.
-
Question: I am observing high variability in the behavioral or physiological responses in my animal studies. What could be the cause?
-
Answer: Inconsistent results in vivo can stem from several factors:
-
Route of Administration and Bioavailability: L-368,899 is orally bioavailable, but its bioavailability can vary between sexes.[6] Ensure a consistent and appropriate route of administration (e.g., oral gavage, intravenous, or intraperitoneal injection) and dosage across all experimental subjects.
-
Animal Handling and Stress: The oxytocin system is involved in stress and social behaviors. Variations in animal handling can induce stress, potentially affecting the experimental outcomes. Maintain consistent and low-stress handling procedures.
-
Solution Preparation: As recommended, always prepare fresh working solutions for in vivo experiments on the day of use to ensure consistent potency and avoid degradation.[1]
-
Issue 4: Low potency or lack of effect in in vitro assays.
-
Question: The antagonistic effect of this compound in my cell-based or tissue assays is weaker than expected based on the reported IC50 values. What should I check?
-
Answer:
-
Compound Integrity: Ensure the compound has been stored correctly to prevent degradation.
-
Assay Conditions: The reported IC50 values are often determined under specific experimental conditions (e.g., specific cell lines, receptor sources).[1] Factors in your assay, such as buffer composition, pH, temperature, and incubation time, can influence the apparent potency.
-
Accurate Pipetting: Given the high potency of L-368,899, accurate serial dilutions are critical. Verify your pipetting technique and the calibration of your pipettes.
-
Quantitative Data Summary
Table 1: Potency and Selectivity of this compound
| Target Receptor | Species | IC50 | Reference(s) |
| Oxytocin Receptor | Rat (uterus) | 8.9 nM | [1][7] |
| Oxytocin Receptor | Human (uterus) | 26 nM | [1][7] |
| Vasopressin V1a Receptor | - | 370 nM | |
| Vasopressin V2 Receptor | - | 570 nM |
Table 2: Solubility and Storage of this compound
| Parameter | Details | Reference(s) |
| Solubility | ||
| Water | Soluble to 100 mM | |
| DMSO | Soluble to 100 mM | |
| Storage | ||
| Powder (Long-term) | -20°C | [1] |
| Stock Solution (Long-term) | -80°C (2 years) or -20°C (1 year) | [1] |
| Powder (Short-term) | 0-4°C (dry and dark) | [4] |
Experimental Protocols
General Protocol for In Vitro Receptor Binding Assay
This protocol is a general guideline and should be optimized for specific experimental needs.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human or rat oxytocin receptor.
-
Stock Solution Preparation: Dissolve this compound in DMSO to create a 10 mM stock solution.[8]
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution to create a range of concentrations for the competition binding assay.
-
Binding Reaction: In a microplate, combine the cell membranes, a radiolabeled oxytocin analog (e.g., 125I-ornithine vasotocin (B1584283) analog), and varying concentrations of this compound.[9]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Washing: Rapidly filter the contents of each well and wash to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity of the filters using a gamma counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of this compound to determine the IC50 value.
General Protocol for In Vivo Administration in Rodents
This protocol is a general guideline. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Model: Use adult female or male Sprague-Dawley rats, for example.[2]
-
Working Solution Preparation: On the day of the experiment, prepare the desired concentration of this compound in an appropriate vehicle (e.g., saline, or a mixture of DMSO, PEG300, Tween 80, and saline for oral administration).[1][6]
-
Administration: Administer the solution via the desired route (e.g., intravenous, intraduodenal, or oral gavage) at the specified dosage.[2] Dosages can range from 0.1 mg/kg to 30 mg/kg depending on the study design and administration route.[2]
-
Behavioral or Physiological Assessment: At predetermined time points after administration, conduct the planned behavioral tests or collect physiological measurements (e.g., monitoring uterine contractions).[2]
-
Data Collection and Analysis: Record all data and perform appropriate statistical analysis to evaluate the effects of this compound compared to a vehicle control group.
Visualizations
Caption: Mechanism of L-368,899 as an OTR antagonist.
Caption: A typical experimental workflow using L-368,899.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. medkoo.com [medkoo.com]
- 5. L-368,899 - Wikipedia [en.wikipedia.org]
- 6. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biology - College of Arts & Sciences | USU [artsci.usu.edu]
Technical Support Center: Optimizing L-368,899 Hydrochloride Concentration for Cell Culture
Welcome to the technical support center for L-368,899 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1] Its primary mechanism of action is competitive antagonism, where it binds to the OTR with high affinity, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[2] This blockade inhibits the physiological responses normally triggered by oxytocin. L-368,899 is orally bioavailable and can cross the blood-brain barrier.[3]
Q2: What are the binding affinity and selectivity of this compound?
This compound exhibits high affinity for the oxytocin receptor and displays significant selectivity over the structurally related vasopressin receptors (V1a and V2).[4] This selectivity is crucial for specifically studying oxytocin-mediated effects.
| Receptor Type | Species/Tissue | IC₅₀ (nM) | Selectivity vs. V₁ₐ | Selectivity vs. V₂ |
| Oxytocin Receptor | Rat Uterus | 8.9[1][4] | > 40-fold | > 40-fold |
| Oxytocin Receptor | Human Uterus | 26[1] | - | - |
| Vasopressin V₁ₐ Receptor | - | 370[4] | - | - |
| Vasopressin V₂ Receptor | - | 570[4] | - | - |
Q3: What is the recommended starting concentration for this compound in cell culture experiments?
A definitive starting concentration for this compound in cell culture can vary depending on the cell type, receptor expression levels, and the specific assay. However, based on its potent IC₅₀ values in the low nanomolar range, a logical starting point for most cell-based assays is between 10 nM and 100 nM .
It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions. A typical concentration range to test would be from 1 nM to 10 µM.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in both water and DMSO up to 100 mM.[4] For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO.
| Parameter | Recommendation |
| Stock Solution Solvent | DMSO |
| Stock Solution Concentration | 10 mM |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Working Solution | Dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. |
Q5: What are the primary signaling pathways activated by the oxytocin receptor?
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins.[5] Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key event in many oxytocin-induced cellular responses. The OTR can also couple to other pathways, including the MAPK and RhoA/Rho kinase pathways.[5]
Troubleshooting Guides
This section provides troubleshooting advice for common issues encountered when using this compound in cell culture.
Issue 1: No or Weak Antagonist Effect Observed
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration of L-368,899 | The concentration of the antagonist may be too low to effectively compete with the oxytocin agonist. Perform a dose-response experiment with a wider concentration range of L-368,899 (e.g., 1 nM to 10 µM) to determine the IC₅₀ in your specific assay. |
| Low Oxytocin Receptor Expression | The cell line may have low or no expression of the oxytocin receptor. Verify receptor expression using techniques like qPCR, Western blot, or by using a validated positive control cell line (e.g., CHO-K1 or HEK293 cells stably expressing the human OTR). |
| Compound Degradation | Improper storage or multiple freeze-thaw cycles of the L-368,899 stock solution can lead to degradation. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. |
| High Agonist Concentration | The concentration of the oxytocin agonist used for stimulation may be too high, making it difficult for a competitive antagonist to be effective. Reduce the agonist concentration, ideally to its EC₅₀ or EC₈₀ value. |
Issue 2: High Background Signal or Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| High Concentration of L-368,899 | While selective, very high concentrations of L-368,899 may lead to off-target effects. If you observe cellular responses that are not consistent with OTR blockade, reduce the concentration of L-368,899. Refer to your dose-response curve to select a concentration that is effective without causing non-specific effects. |
| Compound Precipitation | This compound is highly soluble in DMSO and water. However, precipitation may occur when diluting into complex cell culture media. Visually inspect the media for any precipitate after adding the compound. If precipitation is suspected, consider preparing an intermediate dilution in a serum-free medium before adding to the final culture. |
| Cytotoxicity | High concentrations of L-368,899 or the DMSO vehicle may be toxic to your cells. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line. Always include a vehicle control (DMSO at the same final concentration) in your experiments. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture Conditions | Ensure consistency in cell passage number, confluency, and overall cell health. Stressed or unhealthy cells can respond differently to stimuli. Standardize your cell culture and plating procedures. |
| Pipetting Errors | Inaccurate pipetting can lead to significant variability, especially when preparing serial dilutions. Calibrate your pipettes regularly and use appropriate pipetting techniques. |
| Reagent Variability | Use reagents from the same lot whenever possible. If you need to switch to a new lot of L-368,899 or other critical reagents, perform a validation experiment to ensure consistency. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol provides a general framework for assessing the potential cytotoxic effects of this compound on a chosen cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Incubation: Allow the cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Prepare serial dilutions of this compound in your cell culture medium. A suggested range is from 0.01 µM to 100 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used). Remove the old medium from the cells and add the medium containing the different concentrations of L-368,899 or the vehicle control.
-
Exposure: Incubate the plate for a period that is relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol describes how to measure the antagonistic effect of this compound on oxytocin-induced intracellular calcium mobilization in cells expressing the oxytocin receptor (e.g., CHO-K1/OTR or HEK293/OTR).
-
Cell Seeding: Seed cells stably or transiently expressing the oxytocin receptor into a black, clear-bottom 96-well plate.
-
Incubation: Allow cells to grow to 80-90% confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer such as Hanks' Balanced Salt Solution (HBSS).
-
Incubation with Dye: Incubate the plate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with HBSS to remove any excess dye.
-
Antagonist Pre-incubation: Add varying concentrations of this compound or a vehicle control to the wells and incubate for 15-30 minutes at room temperature or 37°C.
-
Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Measure the baseline fluorescence for a few seconds.
-
Agonist Addition: Use the instrument's injection system to add a pre-determined concentration of oxytocin (typically the EC₅₀ or EC₈₀) to stimulate the cells.
-
Data Acquisition: Immediately after agonist addition, measure the change in fluorescence over time.
-
Data Analysis: The antagonist effect of L-368,899 is determined by its ability to inhibit the oxytocin-induced increase in fluorescence. Calculate the percentage of inhibition for each concentration of L-368,899 and determine the IC₅₀ value.
Protocol 3: Competitive Radioligand Binding Assay
This protocol is adapted from a method used for tissue sections and can be applied to membrane preparations from cultured cells expressing the oxytocin receptor.[6]
-
Membrane Preparation:
-
Culture cells expressing the oxytocin receptor to a high density.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, a constant concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]-oxytocin), and the cell membrane preparation.
-
Non-specific Binding: Add a high concentration of unlabeled oxytocin, the radioligand, and the membrane preparation.
-
Competition: Add serial dilutions of this compound, the radioligand, and the membrane preparation.
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Detection: Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding (Total Binding - Non-specific Binding).
-
Plot the percentage of specific binding against the log concentration of L-368,899 to determine the IC₅₀.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting L-368,899 hydrochloride experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-368,899 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] Its primary mechanism of action is competitive antagonism, where it binds to the OTR with high affinity, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[3] This blockade inhibits the physiological responses normally triggered by oxytocin.[4]
Q2: What are the known off-target effects of this compound?
A2: this compound displays selectivity for the oxytocin receptor over vasopressin V1a and V2 receptors.[1][5] However, it does have some affinity for vasopressin receptors, which are structurally similar to the OTR. Therefore, at higher concentrations, off-target effects mediated by the blockade of vasopressin receptors are possible.[4][6] One study noted that L-368,899 has a slightly higher affinity for the vasopressin V1a receptor (AVPR1a) than the oxytocin receptor in human brain tissue.[7]
Q3: What is the recommended storage and stability for this compound solutions?
A3: As a powder, this compound is stable for at least four years when stored at -20°C.[1] Stock solutions in solvents like DMSO can be stored at -80°C for up to a year.[8] It is important to note that aqueous solutions are not recommended for storage for more than one day. For in vivo experiments, it is advised to prepare fresh solutions daily.[2]
Q4: Is this compound suitable for in vivo studies?
A4: Yes, this compound is orally bioavailable and can cross the blood-brain barrier, making it suitable for both peripheral and central nervous system studies in animal models.[3][9] Its ability to penetrate the brain allows for the investigation of the central roles of oxytocin in behaviors such as social interaction and pair bonding.[4]
Troubleshooting Guide
In Vitro Experiments
Problem 1: Lower than expected potency or inconsistent results in cell-based assays.
-
Possible Cause 1: Compound degradation.
-
Troubleshooting: this compound in aqueous solutions can be unstable. Prepare fresh dilutions from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 2: Incorrect compound concentration.
-
Troubleshooting: Verify the molecular weight and purity of your this compound batch. Ensure accurate weighing and dilution calculations. Perform a concentration-response curve to confirm the IC50 value in your specific assay system.
-
-
Possible Cause 3: Cell line issues.
-
Troubleshooting: Ensure your cells are healthy and within a low passage number. Confirm the expression level of the oxytocin receptor in your cell line, as low expression can lead to a reduced assay window.
-
Problem 2: Unexpected agonist-like activity observed.
-
Possible Cause 1: Partial agonism.
-
Troubleshooting: While not definitively reported for L-368,899, some antagonists can act as partial agonists. To test for this, perform a functional assay in the absence of an oxytocin agonist. If L-368,899 elicits a submaximal response, it may be acting as a partial agonist.
-
-
Possible Cause 2: Inverse agonism.
-
Troubleshooting: If your experimental system has high constitutive (basal) activity of the oxytocin receptor, an inverse agonist will reduce this activity, which could be misinterpreted as a response. Measure the basal signaling of your cells and observe if L-368,899 decreases it.
-
-
Possible Cause 3: Off-target effects.
-
Troubleshooting: The observed activity might be due to the compound acting on another receptor expressed in your cells, such as the vasopressin V1a receptor. Use a cell line that does not express the oxytocin receptor but does express potential off-target receptors as a negative control.
-
In Vivo Experiments
Problem 3: High variability in behavioral or physiological responses.
-
Possible Cause 1: Variable oral bioavailability.
-
Troubleshooting: The oral bioavailability of L-368,899 can vary between sexes and with dose.[2] For more consistent results, consider intraperitoneal (i.p.) or intravenous (i.v.) administration. If oral administration is necessary, ensure consistent dosing procedures (e.g., fasting state).
-
-
Possible Cause 2: Pharmacokinetic differences.
-
Troubleshooting: The time to reach maximum concentration (Cmax) and the half-life of the compound can vary between species.[9] Conduct a pilot pharmacokinetic study in your animal model to determine the optimal time window for your experimental measurements after dosing. In coyotes, L-368,899 was found to peak in the cerebrospinal fluid (CSF) 15 to 30 minutes after intramuscular injection.[9][10]
-
Problem 4: Lack of a clear dose-response relationship.
-
Possible Cause 1: Saturation of the receptor or off-target effects at high doses.
-
Troubleshooting: At high concentrations, L-368,899 may saturate the oxytocin receptors, leading to a plateau in the response. Additionally, higher doses increase the likelihood of engaging vasopressin receptors, which could produce confounding effects. It is crucial to perform a thorough dose-response study to identify a dose range that is both effective and selective.
-
-
Possible Cause 2: Inappropriate route of administration or vehicle.
-
Troubleshooting: Ensure the compound is fully dissolved in the vehicle. For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, with sonication recommended to aid dissolution.[8] The choice of administration route should be validated for your specific experimental question.
-
Data Presentation
Table 1: In Vitro Binding Affinity and Potency of this compound
| Receptor | Species | Assay Type | Value | Reference |
| Oxytocin Receptor | Rat (uterus) | Radioligand Binding | IC50 = 8.9 nM | [1][2] |
| Oxytocin Receptor | Human (uterus) | Radioligand Binding | IC50 = 26 nM | [1][2] |
| Oxytocin Receptor | Coyote (brain) | Radioligand Binding | Ki = 12.38 nM | [9] |
| Vasopressin V1a Receptor | - | Radioligand Binding | IC50 = 370 nM | [1] |
| Vasopressin V2 Receptor | - | Radioligand Binding | IC50 = 570 nM | [1] |
| Vasopressin V1a Receptor | Coyote (brain) | Radioligand Binding | Ki = 511.6 nM | [9] |
Table 2: Pharmacokinetic Parameters of L-368,899
| Species | Dose & Route | t1/2 (iv) | Plasma Clearance (iv) | Vdss (iv) | Oral Bioavailability | Reference |
| Rat | 1, 2.5, 10 mg/kg (iv) | ~2 hr | 23-36 ml/min/kg | 2.0-2.6 L/kg | - | [9] |
| Rat (female) | 5 mg/kg (oral) | - | - | - | 14% | [2] |
| Rat (male) | 5 mg/kg (oral) | - | - | - | 18% | [2] |
| Dog | 1, 2.5, 10 mg/kg (iv) | ~2 hr | 23-36 ml/min/kg | 3.4-4.9 L/kg | - | [9] |
Experimental Protocols
Protocol 1: In Vitro Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the oxytocin receptor.
Methodology:
-
Cell Culture: Culture cells expressing the oxytocin receptor (e.g., CHO-OTR or HEK293-OTR) to confluency.
-
Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand for the oxytocin receptor (e.g., [³H]-Oxytocin or a fluorescently labeled oxytocin analog).
-
Add increasing concentrations of this compound (competitor).
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled oxytocin).
-
Add the cell membrane preparation to each well.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Calcium Flux Functional Assay
Objective: To assess the antagonist activity of this compound by measuring its ability to inhibit oxytocin-induced intracellular calcium mobilization.
Methodology:
-
Cell Culture: Plate cells expressing the oxytocin receptor in a black-walled, clear-bottom 96-well or 384-well plate and grow to confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable assay buffer (e.g., HBSS).
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Antagonist Pre-incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading.
-
Add a pre-determined concentration of oxytocin (typically the EC80 concentration) to stimulate the cells.
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of cells treated with oxytocin alone (100%) and untreated cells (0%).
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of this compound as an antagonist of the oxytocin receptor signaling pathway.
Caption: A typical experimental workflow for an in vitro calcium flux assay to test this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist L-368,899 for Coyote Receptors [digitalcommons.usu.edu]
- 5. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 6. Biology - College of Arts & Sciences | USU [artsci.usu.edu]
- 7. DigitalCommons@USU - Student Research Symposium: Comparing L-368,899 and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]
- 8. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 9. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
L-368,899 hydrochloride off-target effects to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of L-368,899 hydrochloride. The following troubleshooting guides and FAQs will help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, non-peptide, and orally active antagonist for the oxytocin (B344502) receptor (OXTR).[1] It was initially developed for potential use in preventing preterm labor.[2][3][4] Due to its ability to cross the blood-brain barrier, it has become a valuable tool in neuroscience research to investigate the role of the oxytocin system in various behaviors.[2][5][6]
Q2: What are the known primary off-target effects of this compound?
The most well-characterized off-target interactions of this compound are with the vasopressin receptors, specifically the V1a and V2 subtypes.[7] While it is selective for the oxytocin receptor, some cross-reactivity with vasopressin receptors can occur, especially at higher concentrations.[7]
Q3: How selective is L-368,899 for the oxytocin receptor over vasopressin receptors?
L-368,899 displays a significant selectivity for the oxytocin receptor. Studies have shown it to be over 40 times more selective for the oxytocin receptor than for the vasopressin V1a and V2 receptors.[2][8] One study in coyotes demonstrated a 70-fold greater affinity for the oxytocin receptor compared to the vasopressin V1a receptor.[9]
Q4: Can L-368,899 be used to exclusively block oxytocin receptors in experiments?
While L-368,899 is highly selective, it is not absolutely specific. At higher concentrations, there is a potential for antagonistic effects on vasopressin V1a and V2 receptors. Therefore, it is crucial to use the lowest effective concentration to minimize off-target effects and to consider appropriate control experiments to validate the observed effects are indeed mediated by oxytocin receptor blockade. One study has even recommended against using L-368,899 as an OXTR-specific antagonist in human tissue due to findings of slightly higher affinity for AVPR1a than OXTR in their experiments.[10]
Quantitative Data Summary
The following table summarizes the binding affinities of this compound for its primary target and key off-target receptors.
| Receptor | Species/Tissue | Assay Type | Value (IC50/Ki) | Reference |
| Oxytocin Receptor (OXTR) | Rat Uterus | Radioligand Binding | 8.9 nM (IC50) | [1][6][7] |
| Oxytocin Receptor (OXTR) | Human Uterus | Radioligand Binding | 26 nM (IC50) | [1][6][7] |
| Oxytocin Receptor (OXTR) | Coyote Brain | Competitive Binding | 12.38 nM (Ki) | [2][9] |
| Vasopressin V1a Receptor | - | Radioligand Binding | 370 nM (IC50) | [7] |
| Vasopressin V1a Receptor | Coyote Brain | Competitive Binding | 511.6 nM (Ki) | [2] |
| Vasopressin V1a Receptor | Coyote Brain | Competitive Binding | 870.7 nM (Ki) | [9] |
| Vasopressin V2 Receptor | - | Radioligand Binding | 570 nM (IC50) | [7] |
Troubleshooting Guide
Issue: My experimental results are inconsistent or not what I expected after administering L-368,899.
-
Question: Could off-target effects be influencing my results?
-
Answer: Yes, especially if you are using high concentrations of L-368,899. The compound can antagonize vasopressin V1a and V2 receptors, which are involved in various physiological processes, including social behavior, blood pressure regulation, and water balance.
-
Recommendation:
-
Perform a dose-response curve to determine the minimal effective concentration of L-368,899 in your experimental model.
-
Include control experiments using a selective vasopressin receptor antagonist to differentiate between the effects of oxytocin and vasopressin receptor blockade.
-
If possible, use a structurally different oxytocin receptor antagonist to confirm that the observed effects are specific to oxytocin receptor antagonism.
-
-
Issue: I am observing unexpected behavioral or physiological changes in my animal models that do not seem related to oxytocin blockade.
-
Question: Could the observed effects be due to the antagonism of vasopressin receptors?
-
Answer: It is possible. For example, antagonism of the V1a receptor can influence social behaviors that are also modulated by oxytocin, making it difficult to attribute the effects solely to oxytocin receptor blockade. V2 receptor antagonism can affect kidney function and water retention.
-
Recommendation:
-
Review the known physiological roles of vasopressin V1a and V2 receptors in the context of your experimental observations.
-
Measure relevant physiological parameters that could be affected by vasopressin receptor antagonism (e.g., blood pressure, urine output) to assess potential off-target effects.
-
-
Experimental Protocols
Competitive Radioligand Binding Assay for OXTR and AVPR1a Affinity
This protocol provides a generalized methodology for determining the binding affinity of L-368,899 to the oxytocin receptor (OXTR) and the vasopressin V1a receptor (AVPR1a).
1. Materials:
-
Cell membranes expressing the receptor of interest (OXTR or AVPR1a)
-
Radioligand: [³H]-Oxytocin for OXTR or [³H]-Arginine Vasopressin for AVPR1a
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
-
Scintillation counter
2. Procedure:
-
Prepare serial dilutions of L-368,899 in assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and either assay buffer (for total binding), a high concentration of a known non-labeled ligand (for non-specific binding), or the serial dilutions of L-368,899.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of L-368,899.
-
Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. L-368,899 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist L-368,899 for Coyote Receptors [digitalcommons.usu.edu]
- 10. DigitalCommons@USU - Student Research Symposium: Comparing L-368,899 and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]
Technical Support Center: L-368,899 Hydrochloride In Vivo Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-368,899 hydrochloride. The focus is on addressing challenges related to its in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A1: The oral bioavailability of L-368,899 has been determined in rats and dogs and shows dose- and gender-dependent variations. In rats, at a 5 mg/kg dose, the oral bioavailability is 14% in females and 18% in males.[1][2][3] At a higher dose of 25 mg/kg in male rats, the bioavailability increases to 41%.[1][2][3] In dogs, the bioavailability was 17% at 5 mg/kg and 41% at 33 mg/kg.[3]
Q2: What are the known pharmacokinetic properties of this compound?
A2: this compound is a non-peptide oxytocin (B344502) receptor antagonist.[4][5] It exhibits similar pharmacokinetics in rats and dogs, with a half-life (t1/2) of approximately 2 hours after intravenous injection.[2][3] Plasma clearance is between 23 and 36 ml/min/kg in both species.[2][3] The compound is extensively metabolized, with less than 10% of the dose excreted unchanged.[3] The primary route of elimination is via feces.[3]
Q3: What solvents can be used to dissolve this compound?
A3: this compound is soluble in water and DMSO, with a solubility of up to 100 mM in both.[6] For in vivo formulations, a common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline.[7] One suggested formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7]
Q4: Why might I be observing lower than expected in vivo efficacy?
A4: Lower than expected efficacy could be directly related to the compound's moderate and variable oral bioavailability. Factors such as formulation, animal species, dose, and gender can all influence the plasma concentration of the drug.[3] Additionally, as an oxytocin receptor antagonist, its action is dependent on the level of endogenous oxytocin or the potency of exogenously administered oxytocin it is competing against.
Troubleshooting Guide
Issue: Low or inconsistent oral bioavailability in preclinical studies.
This is a common challenge with many orally administered compounds. The following sections provide potential causes and suggested solutions to improve the bioavailability of this compound.
Potential Cause 1: Poor Solubility and Dissolution Rate in the Gastrointestinal Tract
Even though this compound is water-soluble, its dissolution rate in the complex environment of the GI tract could be a limiting factor for absorption.
Suggested Solutions:
-
Particle Size Reduction: Decreasing the particle size of the drug powder increases the surface area available for dissolution.[8][9][10]
-
Formulation with Solubilizing Agents: The use of excipients can improve the solubility and dissolution of the drug.
Potential Cause 2: First-Pass Metabolism
L-368,899 is extensively metabolized, which can significantly reduce the amount of active drug reaching systemic circulation after oral administration.[3] The liver is a primary site for this metabolism.
Suggested Solutions:
-
Co-administration with Metabolic Inhibitors: While not a formulation strategy, co-administering a known inhibitor of the relevant metabolic enzymes (if identified) can be a tool to prove the impact of first-pass metabolism in exploratory studies.
-
Alternative Routes of Administration: For initial efficacy studies where bypassing the first-pass effect is desirable, consider:
-
Intravenous (IV) injection: Provides 100% bioavailability.
-
Intramuscular (IM) injection: Can provide a more controlled release and bypasses first-pass metabolism.[12]
-
Subcutaneous (SC) injection: Another parenteral route to avoid the GI tract and first-pass metabolism.
-
Potential Cause 3: Inadequate Formulation for In Vivo Dosing
The vehicle used to administer this compound can significantly impact its absorption.
Suggested Solutions:
-
Optimize the Dosing Vehicle: Experiment with different formulations. A common starting point for poorly soluble compounds is a vehicle containing a small amount of DMSO, a polymer like PEG300, and a surfactant like Tween 80 in saline or water.[7]
-
Lipid-Based Formulations: For some molecules, lipid-based delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance oral absorption by improving solubility and potentially facilitating lymphatic uptake, which bypasses the liver.[9][10][13]
Data Presentation
Table 1: Oral Bioavailability of this compound in Preclinical Species
| Species | Sex | Dose (mg/kg) | Oral Bioavailability (%) | Reference |
| Rat | Female | 5 | 14 | [1][3] |
| Rat | Male | 5 | 18 | [1][3] |
| Rat | Male | 25 | 41 | [2][3] |
| Dog | Female | 5 | 17 | [3] |
| Dog | Female | 33 | 41 | [3] |
Table 2: Pharmacokinetic Parameters of this compound (Intravenous Dosing)
| Species | Parameter | Value | Reference |
| Rat | t1/2 | ~2 hours | [2][3] |
| Dog | t1/2 | ~2 hours | [2][3] |
| Rat | Clearance | 23 - 36 ml/min/kg | [2][3] |
| Dog | Clearance | 23 - 36 ml/min/kg | [2][3] |
Experimental Protocols
Protocol 1: General Method for Preparing an Oral Formulation
This protocol is a general guideline for preparing a vehicle for oral gavage studies.
-
Preparation of the Vehicle:
-
Prepare a fresh vehicle solution for each experiment. A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7]
-
In a sterile container, add the required volume of DMSO.
-
Add the PEG300 and mix thoroughly.
-
Add the Tween 80 and vortex until the solution is clear.
-
Add the saline and mix until a homogenous solution is formed.
-
-
Dissolving this compound:
-
Weigh the required amount of this compound powder.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating until the compound is fully dissolved. Gentle heating may be applied if necessary, but stability should be confirmed.
-
The final concentration should be calculated based on the dosing volume and the average weight of the animals.
-
Protocol 2: Workflow for Assessing Oral Bioavailability
This protocol outlines the key steps to determine the oral bioavailability of a new formulation of this compound.
-
Animal Acclimatization: Acclimate animals (e.g., rats) for at least one week before the study.
-
Group Allocation: Divide animals into two groups: an intravenous (IV) administration group and an oral (PO) administration group.
-
Dosing:
-
IV Group: Administer a known dose of this compound (e.g., 1 mg/kg) via tail vein injection. The compound should be dissolved in a suitable IV vehicle like saline.
-
PO Group: Administer the test formulation of this compound via oral gavage at a higher dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples at multiple time points post-dosing from both groups (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).
-
Plasma Preparation: Process blood samples to separate plasma.
-
Bioanalytical Method: Quantify the concentration of L-368,899 in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis:
-
Calculate the Area Under the Curve (AUC) for both the IV (AUC_IV) and PO (AUC_PO) groups.
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
-
Visualizations
Caption: Troubleshooting workflow for low in vivo bioavailability.
Caption: Experimental workflow for in vivo bioavailability assessment.
Caption: Simplified oxytocin receptor signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 160312-62-9 | Oxytocin Receptor | MOLNOVA [molnova.com]
- 3. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tocris.com [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 10. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 11. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 12. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. upm-inc.com [upm-inc.com]
challenges in dissolving L-368,899 hydrochloride for experiments
Welcome to the technical support center for L-368,899 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this potent and selective oxytocin (B344502) receptor antagonist in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to address common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OTR).[1] Its primary mechanism of action is to selectively bind to the oxytocin receptor, competitively blocking the binding of the endogenous ligand, oxytocin.[2][3] This inhibition prevents the activation of downstream signaling pathways that are normally triggered by oxytocin, such as those involved in uterine contractions and various social behaviors.[2][3]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO).[4] For preparing stock solutions, DMSO is a commonly used solvent.[5][6] It is also possible to dissolve it directly in aqueous solutions like saline.[7][8]
Q3: How should I store the solid compound and prepared solutions?
A3: The solid powder of this compound should be stored at -20°C for long-term stability.[4] Stock solutions prepared in DMSO can be stored at -20°C for up to one year, or at -80°C for up to two years.[1] It is generally not recommended to store aqueous solutions for more than one day.[4] To avoid repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes.[1]
Q4: Can this compound cross the blood-brain barrier?
A4: Yes, L-368,899 is known to be a brain-penetrant oxytocin receptor antagonist, making it a valuable tool for investigating the central effects of oxytocin.[9][10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Compound | The compound may not be readily soluble at high concentrations without assistance. | Gently warm the solution to 37°C. Use an ultrasonic bath to aid dissolution.[11] For aqueous solutions, sonication is recommended.[5] |
| Precipitation Upon Dilution | The compound may be less soluble in the final aqueous buffer or cell culture medium compared to the stock solution solvent (e.g., DMSO). | Ensure the final concentration of the organic solvent (e-g., DMSO) in your experimental medium is low and compatible with your experimental system. Prepare intermediate dilutions in an appropriate solvent before adding to the final aqueous solution. For in vivo formulations, add co-solvents sequentially and ensure the solution is clear before adding the next solvent.[5] |
| Inconsistent Experimental Results | The compound may have degraded, or the solution may not be homogeneous. | Always prepare fresh working solutions from a stock solution for each experiment, especially for aqueous solutions.[1] Ensure the stock solution is completely dissolved and homogenous before making dilutions. |
| Low Bioavailability in Oral Administration Studies | While orally active, bioavailability can be influenced by formulation and other factors. | For in vivo oral dosing, consider using a formulation designed to enhance solubility and absorption, such as the one described in the experimental protocols section below.[5] |
Solubility Data
The solubility of this compound in various solvents is summarized in the table below. Please note that the molecular weight may vary slightly between batches due to hydration, which can affect the actual concentration. Always refer to the batch-specific molecular weight provided on the product's certificate of analysis for the most accurate calculations.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| Water | 100 | 59.12 | |
| DMSO | 100 | 59.12 | |
| Water (with sonication) | 3.38 | 2 | [5] |
| DMSO (with sonication) | 169.14 | 100 | [5] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (with sonication) | 8.46 | 5 | [5] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the desired amount of this compound powder.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. Example: For 1 mg of this compound (MW: 627.68 g/mol ), you would add 1.59 mL of DMSO.
-
Add the DMSO to the vial containing the compound.
-
Vortex briefly and then place the vial in an ultrasonic bath until the compound is completely dissolved.[11] Gentle warming to 37°C can also be applied if necessary.[11]
-
Store the stock solution at -20°C or -80°C in small aliquots.[1]
Preparation of an In Vivo Formulation (for oral or injection administration)
This protocol is adapted from a formulation with a final concentration of 5 mg/mL.[5]
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
To prepare the final formulation, combine the following in the specified order, ensuring the solution is clear after each addition:
-
10% DMSO (from your stock solution)
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
If any precipitation occurs during the preparation, gentle warming and/or sonication can be used to aid dissolution.[5]
-
It is recommended to prepare this formulation fresh on the day of use.[1]
Visualized Experimental Workflow and Signaling Pathway
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound solutions.
Signaling Pathway: Antagonism of the Oxytocin Receptor
Caption: L-368,899 HCl blocks oxytocin receptor signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. scbt.com [scbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxytocin Reduces Ethanol Self-Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. L-368,899 - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | CAS:160312-62-9 | Potent, non-peptide oxytocin receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
minimizing stress in animals during L-368,899 hydrochloride studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing stress in animals during studies with L-368,899 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1] Its primary mechanism of action is to block the binding of oxytocin to its receptor, thereby inhibiting the downstream signaling pathways that oxytocin normally activates.[2][3][4]
Q2: What are the common administration routes for this compound in animal studies?
A2: Common administration routes for this compound in animal studies include oral gavage, intraperitoneal (IP) injection, and intravenous (IV) injection.[1][5][6] The choice of administration route often depends on the specific experimental design and pharmacokinetic considerations.
Q3: Are there any known behavioral side effects of this compound that may be mistaken for stress?
A3: Yes, as this compound modulates the oxytocin system, which is involved in social behavior and emotional regulation, it can induce behavioral changes. Studies have shown that it may decrease social interaction and in some contexts, increase anxiety-like or depressive-like behaviors.[5] It is crucial to differentiate these compound-specific effects from generalized stress responses.
Q4: What are the general principles for minimizing stress in laboratory animals during pharmacological studies?
A4: The fundamental principles for minimizing stress in laboratory animals, often referred to as the "3Rs" (Replacement, Reduction, and Refinement), are key. Refinement, in this context, involves optimizing handling techniques, providing environmental enrichment, and ensuring predictable and calm routines to reduce the animal's anxiety and distress.[7][8]
Troubleshooting Guides
Issue 1: Animals exhibit signs of distress during or after oral gavage with this compound.
-
Possible Cause 1: Improper Restraint Technique.
-
Solution: Ensure all personnel are thoroughly trained in proper restraint techniques for the species being used. The restraint should be firm but not restrictive of breathing. For rats, holding the animal near the thoracic region while supporting the lower body is a common method. For mice, scruffing the animal by grasping the loose skin over the shoulders is standard.[6][9][10] The goal is to immobilize the head and align the esophagus for smooth passage of the gavage needle.[11]
-
-
Possible Cause 2: Incorrect Gavage Needle Size or Insertion.
-
Solution: Select the appropriate gavage needle size based on the animal's weight and species. The needle should have a smooth, rounded tip to prevent esophageal trauma.[6][10] Measure the needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.[9][10] Advance the needle gently and without force; if resistance is met, withdraw and re-attempt.[6][11]
-
-
Possible Cause 3: Stress from the Procedure Itself.
-
Solution: Habituate the animals to handling and the gavage procedure for several days before the actual study begins. This can involve mock-gavage sessions with water or vehicle. Consider using a sucrose (B13894) solution to coat the gavage needle, which has been shown to reduce the stress of the procedure in mice.[7]
-
Issue 2: Increased anxiety-like behaviors are observed following intraperitoneal (IP) injection of this compound.
-
Possible Cause 1: Injection-Associated Stress.
-
Solution: Use a new, sterile needle for each animal to minimize pain and the risk of infection.[12][13] The recommended needle gauge for mice is 25-27g and for rats is 23-25g.[14] Warm the solution to room or body temperature before injection to reduce discomfort.[12] Ensure proper restraint to prevent injury to both the animal and the handler. For mice, the "three-finger" restraint method is recommended.[12]
-
-
Possible Cause 2: Pharmacological Effect of this compound.
-
Solution: Be aware that blocking the oxytocin system can inherently lead to changes in social and anxiety-related behaviors.[5] It is important to have a control group that receives a vehicle injection to differentiate the effects of the compound from the stress of the injection procedure. Dose-response studies can also help to characterize the pharmacological effects on behavior.
-
-
Possible Cause 3: Environmental Stressors.
-
Solution: Conduct injections in a quiet and dedicated procedure room to minimize external stimuli. Avoid loud noises and sudden movements. Handle the animals gently and speak in a calm tone.[7]
-
Issue 3: Animals show reduced social interaction after administration of this compound.
-
Possible Cause 1: Expected Pharmacological Effect.
-
Solution: A reduction in social interaction is an anticipated effect of an oxytocin receptor antagonist.[5] This is not necessarily a sign of distress, but rather a primary outcome of the drug's mechanism of action. Ensure that your experimental design and behavioral assessments are appropriate for measuring this effect.
-
-
Possible Cause 2: Confounding Stress Factors.
-
Solution: Stress from other sources (e.g., housing conditions, recent procedures) can also impact social behavior. Ensure that the animals are properly habituated to their environment and that there are no other confounding stressors. Provide environmental enrichment such as nesting material and chew blocks to promote natural behaviors and reduce overall stress levels.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of L-368,899 in Rats and Dogs
| Species | Dose (mg/kg) | Route | T½ (hr) | Plasma Clearance (ml/min/kg) | Vdss (liters/kg) | Oral Bioavailability (%) |
| Rat (female) | 1, 2.5, 10 | IV | ~2 | 23-36 (18 at 10 mg/kg) | 2.0-2.6 | - |
| Rat (male) | 1, 2.5, 10 | IV | ~2 | 23-36 | 2.0-2.6 | - |
| Rat (female) | 5 | Oral | - | - | - | 14 |
| Rat (male) | 5 | Oral | - | - | - | 18 |
| Rat (male) | 25 | Oral | - | - | - | 41 |
| Dog (female) | 1, 2.5, 10 | IV | ~2 | 23-36 | 3.4-4.9 | - |
| Dog (female) | 5 | Oral | - | - | - | 17 |
| Dog (female) | 33 | Oral | - | - | - | 41 |
Data compiled from Thompson et al., 1997.[15]
Table 2: Summary of Behavioral Effects of L-368,899 in Rodents
| Species | Dose (mg/kg) | Route | Behavioral Test | Observed Effect |
| Male Mice | 10 | IP | Tube Test for Social Rank | No effect on first-rank mice, caused fluctuation in the rank of second-rank mice. |
| Male Mice | 3, 10 | IP | Sex Preference Test | Dose-dependently impaired sex preference. |
| Male Mice | 10 | IP | Social Preference & Dyadic Interaction | No significant effect. |
| Female Rats | 3.0 | IP | Risky Decision Task | Reduced preference for large, risky reward. |
Data compiled from Funato et al., 2023 and McClure et al., 2017.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Intraperitoneal (IP) Injection in Mice
-
Vehicle Preparation: this compound is soluble in saline (0.9% sodium chloride in sterile water).[5]
-
Drug Preparation:
-
Calculate the required amount of this compound based on the desired dose and the weight of the animals.
-
Dissolve the calculated amount in the appropriate volume of sterile saline. Ensure the solution is clear and free of particulates.
-
-
Administration:
-
Restrain the mouse using the scruff technique, ensuring a firm but gentle grip.
-
Position the mouse in dorsal recumbency with the head tilted slightly downward.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum.[13][14]
-
Insert a 25-27 gauge needle at a 30-40° angle with the bevel facing up.[14]
-
Aspirate to ensure the needle is not in a blood vessel or organ.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
Protocol 2: Preparation and Administration of this compound for Oral Gavage in Rats
-
Vehicle Preparation: A common vehicle for oral gavage is 0.5% methylcellulose (B11928114) in sterile water.
-
Drug Preparation:
-
Calculate the required amount of this compound.
-
Create a homogenous suspension in the vehicle.
-
-
Administration:
-
Select an appropriately sized gavage needle (typically 16-18 gauge for adult rats).[6][10]
-
Measure the length of the needle from the rat's snout to the last rib to determine the correct insertion depth.[9][10]
-
Restrain the rat securely, keeping the head and body in a straight line.[11]
-
Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The rat should swallow as the tube passes.[6][11]
-
Administer the solution slowly.
-
Gently remove the needle.
-
Return the rat to its cage and monitor for any signs of respiratory distress or discomfort.[6][10]
-
Mandatory Visualizations
Caption: Oxytocin receptor signaling pathway and the inhibitory action of L-368,899.
Caption: Experimental workflow for minimizing stress in L-368,899 studies.
Caption: Logical troubleshooting flow for observed animal distress.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oxytocin Receptor Signaling in Vascular Function and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Guide to Behavioral Testing in Mice and Rats - Amuza Inc [amuzainc.com]
- 9. research.fsu.edu [research.fsu.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
ensuring consistent delivery of L-368,899 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information for the consistent and effective use of L-368,899 hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, non-peptide, and orally active antagonist of the oxytocin (B344502) receptor (OTR).[1] Its primary mechanism of action is to competitively block the binding of oxytocin to its receptor, thereby inhibiting downstream signaling pathways.[2] This makes it a valuable tool for studying the physiological and pathological roles of the oxytocin system.
Q2: What is the selectivity of this compound for the oxytocin receptor?
A2: this compound displays high selectivity for the oxytocin receptor over the structurally related vasopressin (V1a and V2) receptors. It has been shown to have over 40-fold greater selectivity for the oxytocin receptor.[1]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, this compound powder should be stored at -20°C.[1][3] Stock solutions, once prepared, should be stored at -80°C for up to one year.[4] It is recommended to prepare and use aqueous solutions on the same day and avoid repeated freeze-thaw cycles.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in water (up to 100 mM) and DMSO (up to 100 mM).[1] For in vivo studies, a common formulation involves 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Sonication may be required to achieve complete dissolution.
Q5: Can this compound cross the blood-brain barrier?
A5: Yes, L-368,899 is known to be brain-penetrant, making it a suitable tool for investigating the central effects of oxytocin receptor antagonism.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected antagonist activity in vitro. | 1. Compound Precipitation: The compound may have precipitated out of the aqueous assay medium due to its hydrophobic nature. 2. Degradation: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature) can lead to degradation. 3. Incorrect Concentration: Errors in calculating the final concentration in the assay. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay medium is low (typically <0.5%) to avoid precipitation and cell toxicity. Prepare fresh dilutions for each experiment. Visually inspect for any precipitate. 2. Aliquot stock solutions into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. 3. Double-check all calculations for dilutions. It is advisable to perform a concentration-response curve to verify the IC50. |
| High background signal or off-target effects observed. | 1. Non-specific Binding: At high concentrations, the compound might exhibit non-specific binding to other receptors or proteins. 2. Solvent Effects: The vehicle (e.g., DMSO) at high concentrations can have its own biological effects. | 1. Use the lowest effective concentration of this compound. Perform control experiments with a structurally related but inactive compound if available. 2. Include a vehicle control group in all experiments to account for any effects of the solvent. Ensure the final solvent concentration is consistent across all experimental groups. |
| Difficulty in dissolving the compound. | Incomplete Solubilization: The compound may not be fully dissolved in the chosen solvent. | Use sonication to aid dissolution. For aqueous solutions, gentle warming (to no more than 37°C) can also help. Ensure the solution is clear before use. |
| Variability in in vivo results. | 1. Low Oral Bioavailability: While orally active, the bioavailability can be variable.[4] 2. Metabolism: The compound is metabolized in vivo, which can affect its effective concentration over time.[6] | 1. For critical studies, consider alternative routes of administration like intraperitoneal or intravenous injection to ensure more consistent systemic exposure. 2. Conduct pharmacokinetic studies to determine the optimal dosing regimen for your specific animal model and experimental design. |
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 627.68 g/mol (dihydrochloride) | [1] |
| Formula | C₂₆H₄₂N₄O₅S₂·2HCl | [1] |
| Purity | ≥97% | [1] |
| IC₅₀ (rat uterus OTR) | 8.9 nM | [1][4] |
| IC₅₀ (human uterus OTR) | 26 nM | [4] |
| IC₅₀ (vasopressin V1a receptor) | 370 nM | [1] |
| IC₅₀ (vasopressin V2 receptor) | 570 nM | [1] |
| Solubility in Water | up to 100 mM | [1] |
| Solubility in DMSO | up to 100 mM | [1] |
| Storage (Powder) | -20°C | [1] |
| Storage (in Solvent) | -80°C | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of any visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes. Store the aliquots at -80°C.
Protocol 2: In Vitro Cell-Based Assay for Oxytocin Receptor Antagonism
This protocol provides a general framework. Specific cell lines, agonist concentrations, and readout methods should be optimized for your experimental system.
-
Cell Seeding: Seed cells expressing the oxytocin receptor (e.g., HEK293-OTR, myometrial cells) in a suitable multi-well plate at a predetermined density. Allow the cells to adhere and grow overnight.
-
Compound Preparation: Prepare serial dilutions of this compound from your stock solution in the appropriate cell culture medium. Also, prepare a solution of the oxytocin agonist (e.g., oxytocin) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Pre-incubation with Antagonist: Remove the growth medium from the cells and add the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for a predetermined time (e.g., 30-60 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add the oxytocin agonist to all wells (except for the negative control) and incubate for the required duration to elicit a cellular response (e.g., calcium mobilization, reporter gene activation).
-
Signal Detection: Measure the cellular response using a suitable assay (e.g., calcium imaging with a fluorescent dye, luciferase reporter assay).
-
Data Analysis: Plot the response against the concentration of this compound and fit the data to a suitable pharmacological model to determine the IC₅₀ value.
Visualizations
Figure 1: Mechanism of action of this compound in the oxytocin signaling pathway.
Figure 2: A generalized experimental workflow for in vitro characterization of this compound.
References
- 1. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
how to account for L-368,899 hydrochloride's half-life in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of L-368,899 hydrochloride, a potent and selective oxytocin (B344502) receptor antagonist. This guide focuses on addressing challenges related to the compound's half-life and stability to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound and how should it influence my experimental design?
A1: The in vivo plasma half-life of L-368,899 after intravenous administration is approximately 2 hours in both rats and dogs.[1][2] For in vitro experiments, the stability in solution is more critical. For acute in vivo studies, the timing of administration relative to the expected biological effect is crucial. For longer-term studies, repeated dosing or a continuous delivery method may be necessary to maintain effective concentrations. The duration of action has been observed to be longer than 4 hours in rats after intraduodenal administration.[3]
Q2: How should I prepare and store this compound stock and working solutions?
A2: For long-term storage, this compound powder is stable for up to 3 years when stored at -20°C.[4] Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for 1 year.[1] It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use to avoid degradation.[1] For in vitro assays, while stock solutions are stable, it is good practice to prepare fresh dilutions from the stock for each experiment.
Q3: My in vivo results are inconsistent. Could the half-life of this compound be the cause?
A3: Inconsistent in vivo results can be attributed to the pharmacokinetic properties of L-368,899. After peripheral administration, the time to reach peak concentration in the central nervous system can vary. For instance, in coyotes, peak concentrations in the cerebrospinal fluid (CSF) were observed between 15 and 30 minutes after intramuscular injection.[5][6] Furthermore, L-368,899 exhibits nonlinear kinetics, meaning that plasma levels may not increase proportionally with the dose.[2] Consider conducting a pilot pharmacokinetic study in your specific animal model to determine the optimal dosing regimen and timing for your experimental endpoint.
Q4: Can this compound be used for central nervous system (CNS) studies?
A4: Yes, L-368,899 is brain-penetrant, making it a suitable tool for investigating the central effects of oxytocin receptor antagonism.[7][8] Studies have shown its accumulation in the limbic system after peripheral administration.[7]
Q5: What is the primary metabolite of L-368,899 and is it active?
A5: The main breakdown product of L-368,899 is methionine sulfone.[5] To date, this metabolite is not known to be pharmacologically active at the oxytocin receptor.[5] The compound is extensively metabolized, primarily by the liver.[2][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variable antagonist effect in vivo | Suboptimal dosing schedule not accounting for the ~2-hour half-life. | For acute effects, administer 15-30 minutes prior to the experimental challenge. For sustained antagonism, consider multiple injections or continuous infusion. |
| Low or no antagonist activity observed | Degradation of the compound in the working solution. | Always prepare fresh working solutions for in vivo experiments on the day of use.[1] Ensure proper storage of stock solutions (-80°C or -20°C).[1] |
| Inconsistent results between male and female animals | Gender differences in metabolism have been reported in rats, with females showing higher plasma concentrations.[2] | Analyze data for each sex separately and ensure equal group sizes. Consider potential dose adjustments based on sex if pilot data suggests a significant difference. |
| Precipitation of the compound in aqueous solutions | This compound has limited solubility in water. | For in vivo preparations, consider using a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4] Sonication may aid dissolution.[4] |
Quantitative Data Summary
Pharmacokinetic Parameters of L-368,899
| Parameter | Species | Value | Route of Administration | Reference |
| Half-life (t½) | Rat | ~2 hours | Intravenous | [1][2] |
| Dog | ~2 hours | Intravenous | [1][2] | |
| Time to Peak CSF Concentration | Coyote | 15-30 minutes | Intramuscular | [5][6] |
| Duration of Action | Rat | > 4 hours | Intraduodenal | [3] |
Receptor Binding Affinity (IC₅₀)
| Receptor | Species/Tissue | IC₅₀ | Reference |
| Oxytocin Receptor | Rat Uterus | 8.9 nM | [1][3][9] |
| Human Uterus | 26 nM | [1][3][9] | |
| Vasopressin V₁ₐ Receptor | Human Liver | 510 nM | [1] |
| Rat Liver | 890 nM | [1] | |
| Vasopressin V₂ Receptor | Human Kidney | 960 nM | [1] |
| Rat Kidney | 2400 nM | [1] |
Experimental Protocols
Protocol 1: In Vivo Antagonism of Oxytocin-Induced Uterine Contractions in Rats
-
Animal Preparation: Anesthetize adult female Sprague-Dawley rats.
-
Drug Preparation: Prepare this compound fresh on the day of the experiment. For intravenous (i.v.) administration, dissolve in saline. For intraduodenal (i.d.) administration, a suspension in 0.5% methylcellulose (B11928114) can be used.[10]
-
Administration:
-
Oxytocin Challenge: Administer a dose of oxytocin known to induce uterine contractions.
-
Measurement: Monitor uterine activity and quantify the reduction in contraction frequency and amplitude in the L-368,899-treated group compared to the vehicle control group.
Protocol 2: In Vitro Assessment of Oxytocin Receptor Antagonism in Isolated Rat Uterus
-
Tissue Preparation: Isolate uterine horns from estrogen-primed rats and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Drug Preparation: Prepare stock solutions of this compound in DMSO and make serial dilutions in the buffer.
-
Experimental Procedure:
-
Allow the tissue to equilibrate under a resting tension.
-
Add increasing concentrations of L-368,899 to the organ bath and incubate for a predetermined time (e.g., 20-30 minutes).
-
Generate a cumulative concentration-response curve for oxytocin in the absence and presence of different concentrations of L-368,899.
-
-
Data Analysis: Calculate the pA₂ value to quantify the potency of L-368,899 as a competitive antagonist.
Visualizations
Caption: this compound competitively antagonizes the oxytocin receptor.
Caption: In vivo experimental workflow considering L-368,899 half-life.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 5. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. L-368,899 - Wikipedia [en.wikipedia.org]
- 8. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
avoiding degradation of L-368,899 hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of L-368,899 hydrochloride in solution to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in both dimethyl sulfoxide (B87167) (DMSO) and water.[1][2][3] The solubility in both solvents is approximately 100 mM.[1][2][3] For in vitro studies, it is common to first dissolve the compound in DMSO to create a concentrated stock solution.[4]
Q2: Are there any special considerations when preparing solutions?
A2: Yes. To achieve higher solubility, warming the solution at 37°C and using an ultrasonic bath for a short period is recommended.[5][6][7] When preparing stock solutions, it is also advisable to purge the solvent with an inert gas.[1] For DMSO stock solutions, using a fresh, unopened bottle of DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[8]
Q3: How should I store the solid compound and its solutions to prevent degradation?
A3: Proper storage is crucial to maintain the stability of this compound. The solid compound should be stored at -20°C and is stable for at least four years under these conditions.[1][3] Stock solutions in DMSO should be stored at -80°C for up to two years or at -20°C for up to one year.[8] It is highly recommended to prepare aqueous solutions fresh on the day of use, as storing them for more than one day is not advised.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[9] It competitively binds to the OTR, thereby blocking the downstream signaling pathways initiated by oxytocin.[9] This primarily involves the inhibition of the Gq/PLC/IP3 pathway, which leads to a decrease in intracellular calcium release and subsequent cellular responses like smooth muscle contraction.[1][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the compound | - Solvent quality (e.g., old or wet DMSO)- Insufficient agitation- Reaching solubility limit | - Use fresh, anhydrous DMSO.- Gently warm the solution to 37°C and sonicate for a few minutes.[5][6][7]- Ensure you are not exceeding the 100 mM solubility limit in DMSO or water.[1][2][3] |
| Precipitation observed in stock solution after freezing | - Improper initial dissolution- Supersaturated solution | - Thaw the stock solution at room temperature or in a 37°C water bath.- Vortex or sonicate briefly to redissolve any precipitate.- Ensure the compound was fully dissolved before the initial freezing. |
| Inconsistent or unexpected experimental results | - Degradation of the compound in solution- Incorrect solution concentration | - Always use freshly prepared aqueous solutions for experiments; do not store aqueous solutions for more than 24 hours.[1]- Prepare fresh dilutions from a properly stored DMSO stock solution for each experiment.- Verify the concentration of your stock solution. |
| Low activity in cell-based assays | - Compound degradation- Insufficient concentration at the target receptor | - Use a freshly prepared working solution.- Ensure the final concentration in your assay is appropriate to achieve the desired level of receptor antagonism. The IC50 for human and rat uterus oxytocin receptors are 26 nM and 8.9 nM, respectively.[6][8] |
Data Summary
Table 1: Solubility of this compound
| Solvent | Maximum Solubility | Reference(s) |
| DMSO | ~100 mM | [1][2][3] |
| Water | ~100 mM | [1][2][3] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Reference(s) |
| Solid | -20°C | ≥ 4 years | [1][3] |
| Stock Solution in DMSO | -20°C | ≥ 1 year | [8] |
| Stock Solution in DMSO | -80°C | ≥ 2 years | [8] |
| Aqueous Solution | Room Temperature or 4°C | Not recommended for > 1 day | [1] |
Experimental Protocols
Protocol for Preparation of Stock and Working Solutions
1. Preparation of a 100 mM DMSO Stock Solution: a. Equilibrate the vial of solid this compound to room temperature before opening. b. Weigh the desired amount of the solid compound in a sterile microcentrifuge tube. c. Add the appropriate volume of fresh, anhydrous DMSO to achieve a 100 mM concentration. (Molecular Weight: 591.23 g/mol ). d. To aid dissolution, vortex the solution and place it in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[5][6][7] e. Once fully dissolved, aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.[8]
2. Preparation of an Aqueous Working Solution: a. Thaw a single aliquot of the DMSO stock solution at room temperature. b. Dilute the DMSO stock solution with the desired aqueous buffer or cell culture medium to the final working concentration. c. Ensure the final concentration of DMSO in the working solution is low (typically <0.1%) to avoid solvent-induced effects on the experimental system. d. Use the aqueous working solution immediately after preparation. Do not store for more than one day.[1]
Visual Guides
Caption: Workflow for preparing this compound solutions.
Caption: L-368,899 HCl blocks the oxytocin signaling cascade.
References
- 1. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 2. karger.com [karger.com]
- 3. biorxiv.org [biorxiv.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 7. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
quality control measures for L-368,899 hydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals working with L-368,899 hydrochloride. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the quality and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, non-peptide, and selective antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] Its primary mechanism is to block the binding of oxytocin to its receptor, thereby inhibiting downstream signaling pathways.[3] It shows high selectivity for the oxytocin receptor over the structurally related vasopressin (V1a and V2) receptors.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound powder should be stored at -20°C.[4] Stock solutions can also be stored at -20°C for up to one year, or at -80°C for up to two years.[5] It is important to avoid repeated freeze-thaw cycles.
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in water and DMSO, with a solubility of up to 100 mM in both solvents.[4] For cell-based assays, it is crucial to ensure the final concentration of DMSO is non-toxic to the cells, typically below 0.5%.
Q4: What is a known degradation product of this compound?
A4: A known breakdown product of L-368,899 is methionine sulfone. This oxidation product is not known to be pharmacologically active at the oxytocin receptor.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no inhibitory effect | 1. Degraded compound: Improper storage or handling may lead to degradation. 2. Inaccurate concentration: Errors in weighing, dilution calculations, or pipetting. 3. Precipitation: The compound may have precipitated out of solution, especially in aqueous buffers. | 1. Use a fresh aliquot of the inhibitor from a properly stored stock. Prepare fresh dilutions for each experiment. 2. Verify all calculations and ensure pipettes are calibrated. Confirm the concentration of the stock solution if possible. 3. Visually inspect all solutions for precipitates. If precipitation is suspected, gentle warming or sonication may help. Ensure the final solvent concentration is appropriate for the experimental medium. |
| High background or off-target effects | 1. Inhibitor concentration is too high: Exceeding the optimal concentration can lead to non-specific effects. 2. Known off-target activities: Although selective, at high concentrations, the inhibitor may interact with other targets. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay. 2. To confirm that the observed phenotype is due to on-target activity, consider using a structurally different oxytocin receptor antagonist as a control. |
| Precipitation of the inhibitor in cell culture media | 1. Low solubility in aqueous media: The compound may be less soluble in the final assay buffer compared to the stock solvent. 2. High final solvent concentration: A high percentage of the organic stock solvent (e.g., DMSO) can cause the compound to precipitate when added to aqueous media. | 1. Prepare intermediate dilutions in a suitable buffer before adding to the final media. 2. Ensure the final concentration of the organic solvent is as low as possible, typically less than 0.5%. |
Quality Control Data
The following table summarizes the key quality control specifications for this compound.
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | ≥97%[3] | HPLC |
| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry |
| Solubility | Soluble to 100 mM in Water and DMSO[4] | Visual Inspection |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and pipettes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of this compound using a representative reverse-phase HPLC method.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the sample onto the column and run the gradient method.
-
Analyze the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Visualizations
Oxytocin Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathways activated by the oxytocin receptor, which are inhibited by this compound. The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling cascades.[6][7][8]
References
- 1. scbt.com [scbt.com]
- 2. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 3. bio-techne.com [bio-techne.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
Validation & Comparative
A Head-to-Head Battle for Oxytocin Receptor Blockade: L-368,899 Hydrochloride vs. Atosiban
For researchers, scientists, and drug development professionals, the selection of a suitable oxytocin (B344502) receptor antagonist is a critical decision in studies ranging from reproductive medicine to neuroscience. This guide provides an objective comparison of two prominent antagonists, the non-peptide L-368,899 hydrochloride and the peptide-based atosiban (B549348), focusing on their performance in oxytocin receptor blockade, supported by experimental data and detailed methodologies.
This comprehensive analysis delves into the pharmacological profiles of both compounds, presenting quantitative data on their binding affinity, potency, and selectivity. Detailed experimental protocols for key assays are provided to enable researchers to replicate and validate these findings.
Mechanism of Action: Competitive Antagonism
Both this compound and atosiban exert their effects by acting as competitive antagonists at the oxytocin receptor (OTR), a G-protein coupled receptor.[1][2] Upon binding, they prevent the endogenous ligand, oxytocin, from activating the receptor and initiating its downstream signaling cascade. This blockade effectively inhibits oxytocin-induced physiological responses, most notably uterine contractions.[1][3]
The activation of the oxytocin receptor primarily involves the Gq/phospholipase C (PLC) pathway. This leads to the production of inositol (B14025) trisphosphate (IP3), which triggers the release of calcium from intracellular stores, resulting in smooth muscle contraction.[4] Both L-368,899 and atosiban interrupt this cascade by occupying the oxytocin binding site on the receptor.
Quantitative Comparison of Performance
To facilitate a clear comparison of the pharmacological properties of this compound and atosiban, the following tables summarize key quantitative data from various studies. It is important to note that direct head-to-head comparisons in the same study are limited, and experimental conditions can influence the absolute values.
| Compound | Parameter | Value | Receptor Source | Reference |
| This compound | IC50 | 8.9 nM | Rat Uterus | [5] |
| IC50 | 26 nM | Human Uterus | [5] | |
| Ki | 12.38 nM | Coyote Oxytocin Receptor | [3] | |
| Atosiban | IC50 | 5 nM | Myometrial Cells (inhibition of OT-induced Ca²⁺ increase) | [4] |
| Ki | ~10 nM | Human Myometrial Cell Membranes | [4] |
Table 1: Binding Affinity and Potency at the Oxytocin Receptor. This table showcases the concentration of each compound required to inhibit 50% of oxytocin binding (IC50) or the binding affinity (Ki). Lower values indicate higher potency and affinity.
| Compound | Receptor | IC50 / Ki (nM) | Selectivity (fold) vs. Oxytocin Receptor | Reference |
| This compound | Vasopressin V1a | 370 (IC50) | > 40-fold | [5] |
| Vasopressin V2 | 570 (IC50) | > 60-fold | [5] | |
| Atosiban | Vasopressin V1a | - | Atosiban is also a V1a antagonist | [6] |
Table 2: Selectivity Profile. This table highlights the selectivity of each compound for the oxytocin receptor over the structurally related vasopressin receptors. Higher fold values indicate greater selectivity. Atosiban is noted to have significant antagonist activity at the vasopressin V1a receptor.[6]
In Vivo Efficacy
Both L-368,899 and atosiban have demonstrated efficacy in inhibiting oxytocin-induced uterine contractions in vivo. Atosiban is clinically approved in Europe for the treatment of preterm labor.[6][7] L-368,899 has been shown to be a potent oxytocin antagonist in pregnant rhesus monkeys, where it inhibited spontaneous nocturnal uterine contractions.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize oxytocin receptor antagonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the oxytocin receptor through competition with a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells) or from uterine tissue.
-
Radioligand: [3H]-Oxytocin or another suitable radiolabeled oxytocin receptor ligand.
-
Test Compounds: this compound and atosiban.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Membranes and radioligand.
-
Non-specific Binding: Membranes, radioligand, and a high concentration of unlabeled oxytocin.
-
Competition: Membranes, radioligand, and increasing concentrations of the test compound (L-368,899 or atosiban).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.[4]
Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit oxytocin-induced intracellular calcium release.
Materials:
-
Cell Line: A cell line stably expressing the human oxytocin receptor (e.g., CHO-K1/OXTR).[9]
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Oxytocin.
-
Test Compounds: this compound and atosiban.
-
Fluorescence plate reader with automated injection.
Procedure:
-
Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye solution in the dark at 37°C for 1 hour.
-
Compound Pre-incubation: Wash the cells with assay buffer and then incubate with various concentrations of the test compound (L-368,899 or atosiban) for a specified period.
-
Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Oxytocin Challenge: Inject a solution of oxytocin into each well to achieve a final concentration that elicits a submaximal response (e.g., EC80).
-
Data Recording: Continuously record the fluorescence signal before and after the addition of oxytocin.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the percentage of inhibition of the oxytocin-induced response by the test compound at each concentration. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.[10][11]
In Vitro Uterine Contraction Assay
Objective: To evaluate the ability of a test compound to inhibit oxytocin-induced contractions in isolated uterine tissue.
Materials:
-
Uterine Tissue: Uterine strips from a suitable animal model (e.g., rat).
-
Organ Bath System: With temperature control, aeration, and an isometric force transducer.
-
Physiological Salt Solution: e.g., Krebs-Henseleit solution.
-
Oxytocin.
-
Test Compounds: this compound and atosiban.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Dissect uterine horns and cut into longitudinal strips.
-
Mounting: Mount the uterine strips in the organ baths containing physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. Apply an initial tension.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with periodic washes.
-
Oxytocin-induced Contractions: Add a concentration of oxytocin that produces a submaximal contractile response.
-
Antagonist Addition: Once a stable contractile response to oxytocin is achieved, add increasing concentrations of the test compound (L-368,899 or atosiban) cumulatively to the bath.
-
Data Recording: Record the isometric tension of the uterine strips throughout the experiment.
-
Data Analysis: Measure the amplitude and frequency of contractions. Calculate the percentage of inhibition of the oxytocin-induced contraction by the antagonist at each concentration. Construct a concentration-response curve and determine the IC50 or pA2 value.[12]
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and a generalized experimental workflow.
Caption: Oxytocin Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Evaluation.
Conclusion
Both this compound and atosiban are potent and effective oxytocin receptor antagonists. L-368,899, a non-peptide molecule, offers the advantage of oral bioavailability and high selectivity for the oxytocin receptor over vasopressin receptors.[5][8] Atosiban, a peptide analogue, is a clinically validated tocolytic agent, though it also exhibits notable antagonism at the vasopressin V1a receptor.[6]
The choice between these two compounds will ultimately depend on the specific research question and experimental design. For studies requiring high selectivity and potential for oral administration, L-368,899 may be the preferred choice. For clinical relevance and as a benchmark compound, atosiban remains a critical tool. The provided data and protocols offer a solid foundation for researchers to make an informed decision and to design rigorous experiments for the investigation of the oxytocin system.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Design of oxytocin antagonists, which are more selective than atosiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Oxytocin receptor antagonists for inhibiting preterm labour - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Mobilization of calcium by the brief application of oxytocin and prostaglandin E2 in single cultured human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to L-368,899 Hydrochloride and Other Oxytocin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-368,899 hydrochloride with other notable oxytocin (B344502) antagonists, including Atosiban (B549348), Retosiban (B1680553), and Epelsiban (B1671370). The information presented is intended to assist researchers and drug development professionals in making informed decisions by providing objective performance data, detailed experimental methodologies, and a clear visualization of the underlying biological pathways.
Introduction to Oxytocin Antagonists
Oxytocin is a neuropeptide hormone that plays a crucial role in a variety of physiological processes, including uterine contractions during labor, lactation, and social bonding.[1] Antagonists of the oxytocin receptor (OTR) are therefore of significant interest for therapeutic applications, primarily in the management of preterm labor.[2] This guide focuses on a comparative analysis of this compound, a potent and selective non-peptide OTR antagonist, against other key players in this field.
Quantitative Comparison of Oxytocin Antagonists
The following tables summarize the binding affinities of this compound and other selected oxytocin antagonists for the human oxytocin receptor (hOTR) and their selectivity over human vasopressin receptors (V1a and V2). Lower Ki or IC50 values indicate higher binding affinity.
Table 1: Oxytocin Receptor Binding Affinity
| Compound | Type | hOTR Ki (nM) | hOTR IC50 (nM) | Species/Cell Line |
| This compound | Non-peptide | - | 26[3] | Human uterus |
| Atosiban | Peptide | 110[4] | - | Human HEK cells |
| Retosiban | Non-peptide | 0.65[5][6] | - | Human CHO cells |
| Epelsiban | Non-peptide | 0.13[7] | - | Human |
Table 2: Vasopressin Receptor Selectivity
| Compound | hV1aR Ki (nM) | hV2R Ki (nM) | hV1aR IC50 (nM) | hV2R IC50 (nM) | Selectivity (hOTR vs hV1aR/hV2R) |
| This compound | - | - | 370[8] | 570[8] | >14-fold over V1a, >21-fold over V2 |
| Atosiban | - | - | - | - | Atosiban is a mixed vasopressin (V1a) and oxytocin receptor antagonist.[9] |
| Retosiban | >910 | >910 | - | - | >1400-fold over vasopressin receptors.[5][6] |
| Epelsiban | >4138 | >3162 | - | - | >31,000-fold over V1a and V2.[7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize oxytocin antagonists.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki or IC50) of a ligand for its receptor.
Objective: To quantify the affinity of this compound and other antagonists for the oxytocin receptor.
Materials:
-
Cell membranes expressing the human oxytocin receptor (e.g., from transfected CHO or HEK cells, or human myometrial tissue).[10]
-
Radiolabeled ligand (e.g., [3H]oxytocin or a suitable radiolabeled antagonist).[11]
-
Test compounds (this compound, Atosiban, etc.).
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human oxytocin receptor through homogenization and centrifugation.
-
Incubation: Membranes are incubated with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled competitor antagonist in a binding buffer.[12]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Filters are washed with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
In Vitro Uterine Contraction Assay
This functional assay assesses the ability of an antagonist to inhibit oxytocin-induced uterine muscle contractions.
Objective: To determine the functional potency of oxytocin antagonists in a physiologically relevant tissue.
Materials:
-
Isolated human myometrial strips obtained from biopsies during cesarean sections.[13]
-
Organ baths with force transducers.[13]
-
Physiological saline solution (e.g., Krebs-Ringer bicarbonate buffer).
-
Oxytocin.
-
Test compounds (this compound, Atosiban, etc.).
Procedure:
-
Tissue Preparation: Fine strips of myometrium are dissected and mounted in organ baths containing physiological saline solution at 37°C and aerated with 95% O2/5% CO2.[13]
-
Equilibration: The tissue is allowed to equilibrate and develop spontaneous contractions under a set tension.[13]
-
Oxytocin Stimulation: A concentration-response curve to oxytocin is established to induce stable, rhythmic contractions.
-
Antagonist Application: Increasing concentrations of the antagonist are added to the bath to determine their inhibitory effect on the oxytocin-induced contractions.[13]
-
Data Acquisition: The frequency and amplitude of contractions are recorded using a force transducer.
-
Data Analysis: The concentration of the antagonist that produces 50% of the maximal inhibition (IC50) is determined from the dose-response curve. The pA2 value, a measure of antagonist potency, can also be calculated.[12]
Signaling Pathways and Visualizations
Understanding the downstream signaling pathways of the oxytocin receptor is crucial for comprehending the mechanism of action of its antagonists.
Oxytocin Receptor Signaling Pathway
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[1] Upon oxytocin binding, Gq activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[14] The elevated intracellular calcium is a key trigger for myometrial contraction.[15]
Caption: Oxytocin receptor signaling pathway and points of antagonism.
Experimental Workflow: Receptor Binding Assay
The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of oxytocin antagonists.
Caption: Workflow for a competitive radioligand binding assay.
Comparative Performance and Clinical Insights
-
This compound has demonstrated high potency for the oxytocin receptor with good selectivity over vasopressin receptors in preclinical studies.[8] Its non-peptide nature and oral bioavailability make it a valuable research tool.[3]
-
Atosiban is a peptide-based antagonist of both oxytocin and vasopressin V1a receptors and is used clinically for the management of preterm labor in some countries.[2][9]
-
Retosiban is a highly selective, orally active non-peptide oxytocin receptor antagonist.[5][6] Clinical trials comparing retosiban to placebo and atosiban for spontaneous preterm labor were initiated but terminated early due to slow recruitment.[16][17][18] The available data showed no significant difference in time to delivery between retosiban and atosiban.[16][18]
-
Epelsiban is another potent and highly selective oral non-peptide oxytocin receptor antagonist.[7] It has been investigated for the treatment of premature ejaculation and to enhance embryo implantation in IVF, but clinical trials for premature ejaculation did not show a significant effect compared to placebo.[19][20][21]
Conclusion
This compound stands out as a potent and selective non-peptide oxytocin receptor antagonist with valuable properties for preclinical research. When compared to other antagonists, it offers a distinct profile. Atosiban remains a clinical benchmark, though it lacks the high selectivity of newer non-peptide agents. Retosiban and Epelsiban represent further advancements in selectivity and oral bioavailability, although their clinical development has faced challenges. The choice of antagonist will ultimately depend on the specific research or therapeutic goal, with considerations for selectivity, route of administration, and the existing body of clinical evidence. This guide provides the foundational data to aid in this critical decision-making process.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Atosiban | Oxytocin Receptor | Vasopressin Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Retosiban - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of binding affinity of oxytocin antagonists to human and rat uterine oxytocin receptors and their correlation to the rat uterine oxytocic bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Randomized Trials of Retosiban Versus Placebo or Atosiban in Spontaneous Preterm Labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Safety and efficacy of epelsiban in the treatment of men with premature ejaculation: a randomized, double-blind, placebo-controlled, fixed-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Emerging and investigational drugs for premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validating the Selectivity of L-368,899 Hydrochloride for the Oxytocin Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-368,899 hydrochloride's selectivity for the oxytocin (B344502) receptor (OTR) against other OTR antagonists. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their studies.
Executive Summary
This compound is a potent, non-peptide antagonist of the oxytocin receptor. Experimental data demonstrates its high selectivity for the OTR over the structurally related vasopressin receptors (V1a, V1b, and V2). This guide presents a comparative analysis of its binding affinity alongside other common OTR antagonists, detailed experimental protocols for assessing selectivity, and visual representations of the associated signaling pathways and experimental workflows.
Comparative Selectivity of OTR Antagonists
The selectivity of L-368,899 and other OTR antagonists is a critical factor in its utility as a research tool. The following table summarizes the binding affinities (IC50 or Ki values in nM) for these compounds at the human oxytocin and vasopressin receptors. Lower values indicate higher binding affinity.
| Compound | OTR | V1a Receptor | V1b Receptor | V2 Receptor | Selectivity (OTR vs. V1a) |
| L-368,899 | 8.9 - 26[1][2][3] | 370[3][4][5] | - | 570[3][4][5] | >40-fold[4][5] |
| Atosiban | ~81-397 | ~3.5-7.2 | - | - | Lower for OTR |
| Barusiban | 0.64 - 0.8[6] | 11 | - | - | ~17-fold |
| Retosiban | 0.65[7] | >12000[8] | >10000[8] | 950[8] | >1400-fold[7] |
| SSR-126768A | - | - | Displaced by AVP | - | - |
Note: Binding affinities can vary depending on the experimental conditions and tissue/cell line used.
A study using coyote brain tissue found L-368,899 to have a binding affinity (Ki) of 12 nM for the OTR and to be 40 times more selective for the OTR than the V1a receptor.[9] However, it is important to note that one study on human brain tissue suggested that L-368,899 may have a slightly higher affinity for the V1a receptor than the OTR, recommending caution in its use as a highly specific OTR antagonist in certain contexts.
Experimental Protocols
The determination of a compound's binding affinity and selectivity for a specific receptor is typically achieved through a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., L-368,899) for the oxytocin receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A radiolabeled ligand that binds to the OTR with high affinity, such as [3H]-Oxytocin.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well glass fiber filter plates and a vacuum filtration manifold.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human OTR to confluency.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA protein assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Assay buffer + Radioligand + Cell Membranes.
-
Non-specific Binding: Assay buffer + Radioligand + High concentration of unlabeled oxytocin + Cell Membranes.
-
Competition: Assay buffer + Radioligand + Serial dilutions of the test compound (L-368,899) + Cell Membranes.
-
-
Add the radioligand to all wells at a final concentration at or below its dissociation constant (Kd).
-
Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtering the contents of each well through the glass fiber filter plate.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
To determine the selectivity of the compound, this entire protocol is repeated using cell lines that express the vasopressin receptors (V1a, V1b, and V2).
Mandatory Visualizations
Signaling Pathway of the Oxytocin Receptor
Caption: Oxytocin receptor signaling pathway.
Experimental Workflow for Determining OTR Antagonist Selectivity
Caption: Workflow for OTR antagonist selectivity screening.
References
- 1. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. pharmain.com [pharmain.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. V1a- and V2-type vasopressin receptors mediate vasopressin-induced Ca2+ responses in isolated rat supraoptic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and optimization of highly ligand-efficient oxytocin receptor antagonists using structure-based drug design. | Semantic Scholar [semanticscholar.org]
A Comparative Guide: L-368,899 Hydrochloride versus Vasopressin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-368,899 hydrochloride, a potent oxytocin (B344502) receptor antagonist, and clinically relevant vasopressin receptor antagonists. This document is intended for an audience with expertise in pharmacology and drug development, offering a detailed analysis of their respective performance based on available experimental data.
Introduction
This compound is a non-peptide, orally bioavailable antagonist with high selectivity for the oxytocin receptor (OTR).[1][2][3] While its primary target is the OTR, its structural similarity to vasopressin suggests potential cross-reactivity with vasopressin receptors. Vasopressin receptor antagonists, often referred to as "vaptans," are a class of drugs that block the action of vasopressin (antidiuretic hormone, ADH) at its receptors (V1a, V1b, and V2).[4] These antagonists, such as tolvaptan (B1682983) and conivaptan (B1669423), have established therapeutic roles, particularly in the management of hyponatremia.[5][6] This guide will objectively compare the receptor binding profiles and associated signaling pathways of this compound and key vasopressin receptor antagonists.
Quantitative Performance Data
The following tables summarize the binding affinities (IC50 and Ki values) of this compound, tolvaptan, and conivaptan at the oxytocin and vasopressin V1a and V2 receptors. This data is crucial for understanding the selectivity and potential off-target effects of these compounds.
Table 1: Binding Affinity of this compound
| Receptor | Species | IC50 (nM) | Reference |
| Oxytocin (OTR) | Rat (uterus) | 8.9 | [7][8] |
| Oxytocin (OTR) | Human (uterus) | 26 | [1][7][9] |
| Vasopressin V1a | Rat | 370 | [8] |
| Vasopressin V2 | Rat | 570 | [8] |
| Vasopressin V1a | Human (liver) | 510 | [9] |
| Vasopressin V2 | Human (kidney) | 960 | [9] |
Table 2: Binding Affinity of Vasopressin Receptor Antagonists
| Compound | Receptor | Species | Ki (nM) | Reference |
| Tolvaptan | Vasopressin V2 | Human | 0.43 | [10] |
| Vasopressin V1a | Human | 12.3 | [10] | |
| Conivaptan | Vasopressin V2 | Human | 1.10 | [11] |
| Vasopressin V1a | Human | 6.30 | [11] |
Data Interpretation:
This compound demonstrates high affinity for the oxytocin receptor, with over 40-fold selectivity over vasopressin V1a and V2 receptors in rats.[8] In human tissue, this selectivity is also pronounced. Tolvaptan is a selective V2 receptor antagonist, exhibiting a 29-fold greater selectivity for V2 over V1a receptors.[12] Conivaptan acts as a dual V1a/V2 receptor antagonist with high affinity for both, though it shows a tenfold higher affinity for the V2 receptor.[11][13]
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the distinct signaling cascades initiated by the activation of the oxytocin, vasopressin V1a, and vasopressin V2 receptors. Understanding these pathways is critical for predicting the physiological and potential therapeutic or adverse effects of their respective antagonists.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. L-368,899 - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. Sapphire North America [sapphire-usa.com]
- 5. researchgate.net [researchgate.net]
- 6. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. benchchem.com [benchchem.com]
- 12. V2 Receptor Antagonist; Tolvaptan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conivaptan: a step forward in the treatment of hyponatremia? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-368,899 Hydrochloride: Cross-Species Efficacy and Alternatives in Oxytocin Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-species efficacy of L-368,899 hydrochloride, a potent and selective non-peptide oxytocin (B344502) receptor (OTR) antagonist. It is intended to serve as a valuable resource for researchers and professionals in drug development by presenting objective performance comparisons with alternative compounds, supported by experimental data. This document includes detailed experimental protocols and visual representations of signaling pathways and workflows to facilitate a deeper understanding of its application.
I. Overview of this compound
L-368,899 is a widely utilized tool in neuroscience research to investigate the central roles of oxytocin in social behaviors such as pair bonding, maternal care, and sexual activity.[1] Its utility stems from its high oral bioavailability and ability to penetrate the blood-brain barrier, accumulating in limbic system areas of the brain.[1] Initially developed for the potential management of preterm labor, its application has since expanded significantly within the research community.[1][2]
II. Quantitative Comparison of Efficacy Across Species
The efficacy of this compound varies across different species. The following tables summarize the available quantitative data on its binding affinity, potency, and pharmacokinetic properties.
Table 1: Binding Affinity and Potency of L-368,899
| Species | Tissue/Receptor | Parameter | Value (nM) | Selectivity over Vasopressin Receptors |
| Rat | Uterus | IC50 | 8.9[3][4][5][6] | > 40-fold over V1a and V2[3] |
| Human | Uterus | IC50 | 26[4][5][6] | > 40-fold over V1a and V2[3] |
| Coyote | OXTR | Ki | 12.38[4] | ~40-fold over AVPR1a[4] |
| Coyote | AVPR1a | Ki | 511.6[4] | N/A |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Table 2: Pharmacokinetic Parameters of L-368,899
| Species | Administration | Dose | t1/2 | Cmax | Bioavailability |
| Rat (female) | IV | 10 mg/kg | ~2 hr[7] | N/A | N/A |
| Rat (male) | Oral | 25 mg/kg | N/A | <1 hr[7] | 41%[7] |
| Dog (female) | IV | 10 mg/kg | ~2 hr[7] | N/A | N/A |
| Dog (female) | Oral | 5 mg/kg | N/A | <1 hr[7] | 17%[7] |
| Rhesus Monkey | IV | 1 mg/kg | N/A | Peak in CSF at ~60 min | N/A |
t1/2: Half-life. Cmax: Maximum concentration.
III. Comparison with Alternative Oxytocin Receptor Antagonists
Several other compounds are available for antagonizing the oxytocin receptor. This section provides a comparison of L-368,899 with notable alternatives.
Table 3: Comparison of L-368,899 with Alternative OTR Antagonists
| Compound | Type | Key Features |
| L-368,899 | Non-peptide | Orally active, blood-brain barrier penetrant.[1] |
| Atosiban | Peptide | Used clinically to prevent preterm labor; administered intravenously.[8] |
| L-371,257 | Non-peptide | Peripherally selective, does not readily cross the blood-brain barrier. |
| ALS-III-61 | Non-peptide | Custom-synthesized, reported to have higher binding affinity and selectivity for human OTR than L-368,899.[9] |
| Retosiban | Non-peptide | Orally active, investigated for the prevention of preterm labor.[8] |
| Barusiban | Peptide | Investigated for tocolytic action.[8] |
One study directly comparing L-368,899 and ALS-III-61 in human brain tissue found that ALS-III-61 has a 6.5-fold higher binding affinity for the oxytocin receptor.[10] The same study also noted that L-368,899 binds to the vasopressin 1a receptor with 4.3-fold higher affinity than to the oxytocin receptor, suggesting lower selectivity in human brain tissue.[10]
IV. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for studies cited in this guide.
Competitive Binding Autoradiography in Coyote Brain
-
Objective: To determine the binding affinity and selectivity of L-368,899 for coyote oxytocin and vasopressin 1a receptors.[2]
-
Tissue Preparation: Coyote brain tissue sections were used.[2]
-
Radioligands: 125I-ornithine vasotocin (B1584283) analog (125I-OVTA) for OXTR and 125I-linear vasopressin antagonist (125I-LVA) for AVPR1a were used.[2]
-
Procedure: Brain sections were co-incubated with a constant concentration of the radioligand and increasing concentrations of L-368,899.[2]
-
Analysis: The displacement of the radioligand by L-368,899 was measured to generate competition curves and calculate Ki values.[2]
In Vivo Behavioral Studies in Rhesus Monkeys
-
Objective: To assess the effects of peripherally administered L-368,899 on social behaviors.[2]
-
Subjects: Adult female rhesus monkeys.[2]
-
Drug Administration: L-368,899 was administered intravenously (IV) at doses of 1 or 3 mg/kg.[2]
-
Behavioral Assays: The monkeys' interest in infants and their sexual behavior were observed and quantified.[2]
-
Outcome: Treatment with L-368,899 was found to reduce or eliminate interest in both infant and sexual behaviors, suggesting that endogenous oxytocin is involved in these primate social behaviors.[2]
Pharmacokinetic Studies in Rats and Dogs
-
Objective: To determine the pharmacokinetic profile of L-368,899.[7]
-
Subjects: Female and male rats, and female dogs.[7]
-
Drug Administration: Intravenous (IV) doses of 1, 2.5, and 10 mg/kg, and oral doses ranging from 5 to 100 mg/kg were administered.[7]
-
Sample Collection: Blood samples were collected at various time points to measure plasma drug concentrations.[7]
-
Analysis: Pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and oral bioavailability were calculated.[7]
V. Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz (DOT language).
Oxytocin Receptor Signaling Pathway
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein, leading to the activation of phospholipase C (PLC).[8] This initiates a cascade of intracellular events, including the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in increased intracellular calcium levels and the activation of protein kinase C (PKC).
Caption: Oxytocin Receptor Signaling Pathway and the inhibitory action of L-368,899.
Experimental Workflow for In Vivo Behavioral Study
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of L-368,899 on animal behavior.
Caption: A generalized workflow for an in vivo behavioral pharmacology experiment.
VI. Conclusion
This compound remains a valuable pharmacological tool for investigating the role of the oxytocin system across various species. Its ability to cross the blood-brain barrier makes it particularly useful for studying the central effects of oxytocin receptor antagonism. However, researchers should consider the species-specific differences in its efficacy and pharmacokinetic profile. For studies requiring higher selectivity, particularly in humans, or for peripheral-only effects, alternative antagonists such as ALS-III-61 or L-371,257, respectively, may be more suitable. The data and protocols presented in this guide aim to assist researchers in making informed decisions when selecting and utilizing an oxytocin receptor antagonist for their specific experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DigitalCommons@USU - Student Research Symposium: Comparing L-368,899 and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]
- 7. journals.physiology.org [journals.physiology.org]
- 8. [PDF] Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs. | Semantic Scholar [semanticscholar.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Biology - College of Arts & Sciences | USU [artsci.usu.edu]
Interpreting Behavioral Changes After L-368,899 Hydrochloride Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the behavioral effects of L-368,899 hydrochloride, a potent and selective non-peptide oxytocin (B344502) receptor antagonist. By competitively blocking the oxytocin receptor, L-368,899 allows for the investigation of the role of endogenous oxytocin in a variety of social and affective behaviors. This document compares its performance with other oxytocin antagonists where data is available and provides detailed experimental protocols and visualizations to support further research.
Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor
This compound exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR), thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades. The OTR is primarily coupled to the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is crucial for many of oxytocin's physiological and behavioral effects. By blocking this pathway, L-368,899 effectively inhibits oxytocin-mediated responses.
Comparative Performance of Oxytocin Receptor Antagonists
Direct comparative studies of the behavioral effects of various oxytocin antagonists are limited. However, available data on binding affinities and some head-to-head behavioral experiments provide valuable insights.
Receptor Binding Affinity and Selectivity
The efficacy of an antagonist is determined by its binding affinity (often expressed as IC50 or Ki) for the target receptor and its selectivity over other related receptors, such as the vasopressin 1a receptor (AVPR1a), which shares structural homology with the OTR.
| Antagonist | Target Receptor | Binding Affinity (Ki/IC50) | Selectivity over AVPR1a | Species | Reference |
| This compound | Oxytocin Receptor | IC50 = 8.9 nM | >40-fold | Rat | [1] |
| This compound | Oxytocin Receptor | IC50 = 26 nM | - | Human | [1] |
| L-368,899 | Oxytocin Receptor | Ki = 12.38 nM | ~41-fold | Coyote | [2] |
| Atosiban | Oxytocin Receptor | - | Mixed OTR/V1a antagonist | Human | |
| ALS-III-61 | Oxytocin Receptor | Higher than L-368,899 | 18.4-fold | Human | [3] |
Behavioral Effects: L-368,899 vs. Atosiban
A study directly comparing the effects of L-368,899 and Atosiban on social behavior in the nucleus accumbens of California mice revealed distinct effects on social approach and vigilance.
| Antagonist | Dose | Behavioral Test | Key Findings | Reference |
| L-368,899 | Site-specific infusion | Social Interaction Test | Reduced social approach | |
| Atosiban | Site-specific infusion | Social Interaction Test | Reduced social approach; did not induce social vigilance |
Documented Behavioral Changes Following L-368,899 Treatment
L-368,899 has been shown to modulate a range of social behaviors across different animal models, providing evidence for the role of endogenous oxytocin in these processes.
| Behavioral Domain | Animal Model | Dose and Route | Key Behavioral Changes | Reference |
| Maternal Behavior | Rhesus Monkey | 1 or 3 mg/kg, IV | Reduced or eliminated interest in infants. | [4] |
| Sexual Behavior | Rhesus Monkey | 1 or 3 mg/kg, IV | Reduced or eliminated sexual behavior. | [4] |
| Social Rank | Male Mice | 10 mg/kg, IP | Did not affect the rank of dominant (first-rank) mice but caused rank instability in second-rank mice. | [5] |
| Sex Preference | Male Mice | 3 and 10 mg/kg, IP | Dose-dependently impaired the preference for a female conspecific over a male. | [5] |
| Social Interaction | Adolescent Male Rats | IP | Increased social avoidance in socially stressed rats. | |
| Social Approach | California Mice | 1 and 5 mg/kg, IP | Increased social approach in stressed females and decreased social approach in non-stressed males. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of common experimental protocols used to assess behavioral changes following L-368,899 administration.
Social Interaction Test (Mouse)
Objective: To assess sociability and preference for social novelty.
Methodology:
-
Apparatus: A three-chambered box with openings allowing free access between chambers.
-
Habituation: The subject mouse is placed in the central chamber and allowed to explore all three chambers for a set period (e.g., 10 minutes).
-
Sociability Phase: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers, and an empty wire cage is placed in the other. The subject mouse is placed back in the central chamber and allowed to explore for a set period (e.g., 10 minutes). Time spent in each chamber and time spent sniffing each wire cage are recorded.
-
Social Novelty Phase: A second, novel "stranger" mouse is placed in the previously empty wire cage. The subject mouse is again allowed to explore, and the time spent interacting with the familiar versus the novel mouse is recorded.
-
Drug Administration: L-368,899 or vehicle is typically administered intraperitoneally (IP) 30-60 minutes before the test.
Elevated Plus Maze (Rodent)
Objective: To assess anxiety-like behavior.
Methodology:
-
Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.
-
Procedure: The animal is placed in the center of the maze, facing an open arm. The animal is allowed to freely explore the maze for a set period (typically 5 minutes).
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded. An increase in the proportion of time spent in the open arms is indicative of an anxiolytic effect.
-
Drug Administration: L-368,899 or vehicle is administered prior to the test, with the pre-treatment time depending on the route of administration.
Maternal Behavior Test (Rat)
Objective: To assess key components of maternal care.
Methodology:
-
Housing: Dams are individually housed with their litters.
-
Procedure: On a designated postpartum day, the pups are briefly removed from the home cage. After a short separation (e.g., 30 minutes), the pups are returned to the cage, scattered in the area opposite the nest.
-
Observation: The dam's behavior is then observed for a set period (e.g., 30-60 minutes). Key behaviors recorded include the latency to retrieve the first pup, the time taken to retrieve all pups to the nest, the duration of pup licking/grooming, and the time spent in a nursing posture.
-
Drug Administration: L-368,899 or vehicle can be administered to the dam before the pup retrieval test to assess the role of oxytocin in maternal motivation and care.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the endogenous oxytocin system in regulating social and emotional behaviors. Its ability to be administered systemically and cross the blood-brain barrier makes it suitable for a wide range of in vivo studies. The interpretation of behavioral changes following L-368,899 treatment hinges on the understanding that it blocks the normal functioning of the oxytocin system. Therefore, any observed behavioral alterations can be attributed to the absence of oxytocin's effects in specific neural circuits. While direct comparative data with other oxytocin antagonists are still emerging, the existing evidence highlights L-368,899 as a potent and selective antagonist for preclinical research. Future studies employing head-to-head comparisons with other antagonists across a broader range of behavioral paradigms will be crucial for a more nuanced understanding of their respective profiles.
References
- 1. Oxytocin antagonism alters rat dams' oral grooming and upright posturing over pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biology - College of Arts & Sciences | USU [artsci.usu.edu]
- 4. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Oxytocin Receptors in the Anteromedial Bed Nucleus of the Stria Terminalis Promote Stress-Induced Social Avoidance in Female California Mice - PMC [pmc.ncbi.nlm.nih.gov]
Control Experiments for L-368,899 Hydrochloride Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of L-368,899 hydrochloride, a potent and selective non-peptide oxytocin (B344502) receptor (OTR) antagonist, with other relevant compounds. It includes essential data for designing robust control experiments in studies investigating the oxytocinergic system. The information presented herein is intended to aid researchers in the selection of appropriate positive and negative controls, and in the establishment of rigorous experimental protocols.
Compound Comparison
This compound's primary mechanism of action is the competitive antagonism of the oxytocin receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq/phospholipase C (PLC) pathway. To ascertain the specificity of L-368,899's effects, it is crucial to compare its activity with other OTR antagonists and assess its selectivity over related receptors, such as the vasopressin receptors (V1a and V2).
Data Presentation:
Table 1: Comparative in vitro activity of Oxytocin Receptor Antagonists
| Compound | Type | Target Receptor(s) | Binding Affinity (IC50/Ki, nM) | Selectivity |
| L-368,899 | Non-peptide antagonist | OTR | 8.9 (rat uterus IC50), 26 (human uterus IC50)[1] | >40-fold selective for OTR over V1a (IC50 = 370 nM) and V2 (IC50 = 570 nM) receptors[2] |
| Atosiban | Peptide antagonist | OTR, V1aR | OTR: Ki varies by study; V1aR affinity is high | Competitive vasopressin/oxytocin receptor antagonist[3] |
| Barusiban | Peptide antagonist | OTR | Ki = 0.8 nM | Highly selective for OTR |
| Retosiban | Non-peptide antagonist | OTR | Ki = 0.65 nM (human) | >1400-fold selective for OTR over vasopressin receptors |
| SSR-126768A | Non-peptide antagonist | OTR | Ki = 0.50 nM (human uterine smooth muscle cells) | Highly selective for OTR |
| Oxytocin | Peptide agonist | OTR | - | Endogenous ligand, serves as a positive control for receptor activation. |
| Arginine Vasopressin (AVP) | Peptide agonist | V1a, V2, OTR | - | Endogenous ligand for vasopressin receptors, used to assess cross-reactivity. |
| Propranolol | Beta-blocker | Beta-adrenergic receptors | - | A suitable negative control for functional assays, as it does not interact with the OTR. |
Experimental Protocols
To ensure the validity of research findings, well-defined experimental protocols with appropriate controls are essential. Below are outlines for key in vitro assays used to characterize this compound and its alternatives.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the oxytocin receptor.
Objective: To quantify the ability of this compound and other compounds to displace a radiolabeled ligand from the oxytocin receptor.
Materials:
-
Cell membranes expressing the human or rat oxytocin receptor.
-
Radiolabeled ligand (e.g., [3H]-Oxytocin).
-
Test compounds (this compound, positive and negative controls).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
In Vitro Uterine Contraction Assay
This functional assay assesses the ability of a compound to inhibit oxytocin-induced contractions of uterine tissue.
Objective: To measure the potency of this compound and other antagonists in inhibiting oxytocin-induced uterine muscle contractions.
Materials:
-
Isolated uterine strips from rats or humans.
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Isotonic transducers and recording equipment.
-
Oxytocin (agonist).
-
Test compounds (this compound, positive and negative controls).
Procedure:
-
Tissue Preparation: Mount isolated uterine strips in the organ baths under a resting tension.
-
Equilibration: Allow the tissue to equilibrate until regular spontaneous contractions are observed.
-
Agonist Stimulation: Add a submaximal concentration of oxytocin to induce stable contractions.
-
Antagonist Addition: Add increasing concentrations of the test compound (this compound or other antagonists) to the bath and record the inhibition of the oxytocin-induced contractions.
-
Data Analysis: Construct concentration-response curves for the antagonist and determine its IC50 or pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the oxytocin receptor, which is inhibited by this compound.
Caption: Oxytocin Receptor Signaling Pathway.
Experimental Workflows
The following diagrams illustrate the workflows for the key control experiments.
Caption: Radioligand Binding Assay Workflow.
Caption: Uterine Contraction Assay Workflow.
References
L-368,899 Hydrochloride vs. Oxytocin Receptor Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the oxytocin (B344502) receptor (OTXR) antagonist, L-368,899 hydrochloride, and genetic knockout of the oxytocin receptor in animal models. Understanding the parallels and distinctions between pharmacological blockade and genetic deletion is crucial for elucidating the role of the oxytocin system in various physiological and behavioral processes.
At a Glance: Pharmacological Blockade vs. Genetic Knockout
| Feature | This compound Administration | Oxytocin Receptor (Oxtr) Knockout | Key Takeaway |
| Mechanism of Action | Competitive antagonist at the oxytocin receptor.[1] | Complete or conditional absence of the oxytocin receptor. | L-368,899 offers temporal control of OTXR blockade, while knockout models provide a permanent and complete loss of function. |
| Specificity | High selectivity for the oxytocin receptor over vasopressin V1a and V2 receptors (>40-fold).[2] | Specific to the oxytocin receptor gene. | Both methods are highly specific to the oxytocin receptor. |
| Temporal Control | Acute and reversible blockade of OTXR signaling. | Permanent and irreversible loss of OTXR function (constitutive knockout) or inducible/region-specific loss (conditional knockout). | L-368,899 is ideal for studying the acute effects of OTXR blockade, whereas knockout models are suited for investigating developmental and long-term consequences. |
| Dose-Dependence | Effects are dose-dependent, allowing for titration of OTXR antagonism. | Not applicable; complete loss of function. | Pharmacological studies with L-368,899 can reveal dose-response relationships. |
| Off-Target Effects | Potential for unforeseen off-target effects, although highly selective for OTXR. | Potential for developmental compensation or off-target effects of the genetic modification. | Both approaches have potential caveats that need to be considered in experimental design and interpretation. |
Comparative Efficacy in a Sociosexual Behavior Paradigm
A key study directly compared the effects of L-368,899 and conditional OTXR knockout in the medial prefrontal cortex (mPFC) on female mouse sociosexual behavior. The findings highlight the convergent outcomes of both pharmacological and genetic interventions.
Experimental Design:
-
Pharmacological Arm: Wild-type female mice in estrus received bilateral infusions of this compound (10 nM in 0.5 µl) into the mPFC.
-
Genetic Arm: Female mice with a conditional knockout of the Oxtr gene in the mPFC (mPFC Oxtr KO) were generated using an AAV-Cre virus injection.
-
Behavioral Assay: The three-chamber social interaction test was used to assess social preference for a male mouse.
Results:
| Group | Social Preference for Male Mouse | Statistical Significance |
| Wild-Type (Saline Infusion) | Exhibited normal social preference | p****≤0.0001 |
| Wild-Type (L-368,899 Infusion) | Lost social preference | Not specified |
| mPFC Oxtr KO (Control Virus) | Exhibited normal social preference | p*≤0.05 |
| mPFC Oxtr KO (AAV-Cre Virus) | Lost social preference | p**≤0.01 |
Experimental Protocols
Intracerebral Infusion of this compound
This protocol is adapted from studies investigating the central effects of OTXR antagonism.
-
Animal Preparation: Adult female mice are anesthetized and placed in a stereotaxic frame.
-
Stereotaxic Surgery: A small craniotomy is performed over the target brain region (e.g., mPFC).
-
Cannula Implantation: A guide cannula is implanted, targeting the specific coordinates of the mPFC. The cannula is secured with dental cement.
-
Drug Preparation: this compound is dissolved in sterile saline to the desired concentration (e.g., 10 nM).
-
Infusion: Following a recovery period, a microinjection pump is used to infuse a small volume (e.g., 0.5 µl) of the L-368,899 solution or vehicle (saline) into the mPFC over a set period.
-
Behavioral Testing: Behavioral assays are conducted at a specified time post-infusion.
AAV-Cre Mediated Conditional Knockout of the Oxytocin Receptor
This protocol outlines the general steps for creating a region-specific knockout of the Oxtr gene.
-
Animal Model: Oxtr-floxed mice, which have loxP sites flanking the Oxtr gene, are used.
-
AAV-Cre Vector: An adeno-associated virus (AAV) vector carrying the Cre recombinase gene under the control of a specific promoter is prepared.
-
Stereotaxic Injection: The AAV-Cre vector is injected into the target brain region (e.g., mPFC) of the Oxtr-floxed mice.
-
Cre-LoxP Recombination: In the infected cells, Cre recombinase recognizes the loxP sites and excises the Oxtr gene, leading to a conditional knockout in the targeted cell population.
-
Validation: The efficiency and specificity of the knockout are validated using techniques such as immunohistochemistry or in situ hybridization to confirm the absence of OTXR protein or mRNA.
-
Behavioral Analysis: Behavioral experiments are conducted after a sufficient period for viral expression and gene recombination.
Three-Chamber Social Interaction Test
This is a widely used assay to assess sociability and social novelty preference in rodents.[3][4]
-
Apparatus: A rectangular, three-chambered box with openings between the chambers.
-
Habituation: The subject mouse is placed in the center chamber and allowed to freely explore all three empty chambers for a set period.
-
Sociability Test: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers, and an empty wire cage is placed in the opposite chamber. The subject mouse is placed back in the center chamber, and the time spent in each chamber and interacting with each cage is recorded.
-
Social Novelty Test (Optional): A second, novel stranger mouse is placed in the previously empty cage. The time the subject mouse spends interacting with the now-familiar mouse versus the novel mouse is measured.
Visualizing the Mechanisms
Oxytocin Receptor Signaling Pathway
The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon binding oxytocin, primarily activates the Gq/11 protein. This initiates a signaling cascade leading to various cellular responses.
References
Confirming In Vivo Target Engagement of L-368,899 Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of L-368,899 hydrochloride, a potent oxytocin (B344502) receptor antagonist, with key alternatives. Supported by experimental data, this document details the methodologies of pivotal studies to aid in the selection of appropriate tools for investigating the oxytocin system.
This compound is a selective, orally bioavailable, non-peptide antagonist of the oxytocin receptor (OTR). Its ability to cross the blood-brain barrier has made it a valuable tool for exploring the central roles of oxytocin in social behaviors. This guide summarizes its in vivo target engagement and compares it with other commonly used OTR antagonists: Atosiban (B549348), Barusiban, and Retosiban.
Comparative In Vivo Efficacy
The following tables summarize the available quantitative data from in vivo studies on this compound and its alternatives. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, cross-study comparisons should be interpreted with caution due to variations in experimental models and conditions.
Table 1: In Vivo Tocolytic Activity of Oxytocin Receptor Antagonists
| Compound | Animal Model | Endpoint | Potency/Efficacy | Reference |
| This compound | Pregnant Rhesus Monkey | Inhibition of spontaneous nocturnal uterine contractions | Potent antagonist | [1] |
| Atosiban | Pregnant Cynomolgus Monkey | Inhibition of oxytocin-induced uterine contractions | Effective, but less potent and shorter duration than Barusiban | [2][3] |
| Atosiban | Pregnant Women | Decrease in uterine contraction frequency | 55.3% mean decrease in 2 hours | [4] |
| Barusiban | Pregnant Cynomolgus Monkey | Inhibition of oxytocin-induced uterine contractions | 3-4 times more potent than Atosiban with a longer duration of action (>13-15h vs 1-3h) | [2][3] |
| Retosiban | Late-term Pregnant Rat | Reduction of spontaneous uterine contractions | Significant reduction with intravenous administration | [1] |
| Retosiban | Pregnant Women | Uterine quiescence | Achieved in 63% of patients vs 43% in placebo (not statistically significant) | [5] |
Table 2: In Vivo Pharmacokinetic and Central Nervous System (CNS) Penetration Profile
| Compound | Animal Model | Key Findings | Reference |
| This compound | Rhesus Monkey | Crosses the blood-brain barrier and accumulates in limbic brain areas. | [6][7] |
| This compound | Coyote | Peaks in cerebrospinal fluid (CSF) 15-30 minutes after intramuscular injection. | |
| Atosiban | Pregnant Women | Plasma clearance of 42 L/hr; Volume of distribution of ~18 L. | [8] |
| Retosiban | Rat | Oral bioavailability of ~100%; Half-life of 1.4 hours. | [9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the oxytocin signaling pathway and a general workflow for the in vivo evaluation of oxytocin receptor antagonists.
Caption: Oxytocin signaling cascade initiated by ligand binding to its G-protein coupled receptor.
Caption: Generalized workflow for in vivo assessment of oxytocin receptor antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of studies. Below are summaries of key experimental protocols for the in vivo assessment of this compound and its alternatives.
This compound: In Vivo Inhibition of Uterine Contractions in Rhesus Monkeys
-
Animal Model: Pregnant rhesus monkeys.
-
Objective: To assess the tocolytic potential of L-368,899.
-
Methodology:
-
Surgically implant telemetry devices to monitor uterine activity.
-
After a recovery period, record baseline spontaneous nocturnal uterine contractions.
-
Administer this compound intravenously.
-
Continuously monitor uterine activity to determine the extent and duration of contraction inhibition.
-
-
Reference: A study in pregnant rhesus monkeys demonstrated that L-368,899 is a potent inhibitor of spontaneous nocturnal uterine contractions.[1]
This compound: Assessment of Central Effects on Social Behavior in Rhesus Monkeys
-
Animal Model: Male and female rhesus monkeys.
-
Objective: To determine if peripherally administered L-368,899 can cross the blood-brain barrier and affect social behavior.
-
Methodology:
-
Administer this compound intravenously (1 mg/kg).
-
Collect cerebrospinal fluid (CSF) samples at various time points over 4 hours to measure drug concentration.
-
In a separate study, collect brains at 60 minutes post-injection to determine regional brain accumulation.
-
For behavioral analysis, treat an adult female monkey with L-368,899 (1 or 3 mg/kg, i.v.) or saline prior to tests for interest in an infant or sexual behavior.
-
-
Key Findings: Intravenously administered L-368,899 was found to enter the CSF and accumulate in several limbic brain areas, including the hypothalamus, septum, and amygdala.[6][7] The antagonist treatment reduced or eliminated interest in infant and sexual behaviors, suggesting central target engagement.[6]
Atosiban: Clinical Trial Protocol for Preterm Labor
-
Participants: Pregnant women experiencing preterm labor.
-
Objective: To evaluate the efficacy and safety of Atosiban in delaying delivery.
-
Methodology:
-
Administer an initial intravenous bolus of Atosiban (6.75 mg).
-
Follow with a 3-hour infusion at a high dose (300 µ g/min ).
-
Continue with a maintenance infusion at a lower dose (100 µ g/min ) for up to 48 hours.
-
Monitor uterine contraction frequency and cervical dilation to assess efficacy.
-
Record any maternal or fetal adverse events.
-
-
Reference: In a randomized, double-blind, placebo-controlled trial, a 2-hour infusion of atosiban resulted in a significantly greater decline in contraction frequency compared to placebo.[4]
Barusiban vs. Atosiban: Comparative In Vivo Tocolysis in Cynomolgus Monkeys
-
Animal Model: Pregnant cynomolgus monkeys.
-
Objective: To compare the potency and duration of action of Barusiban and Atosiban.
-
Methodology:
-
Induce uterine contractions with an oxytocin infusion to simulate preterm labor.
-
Administer either Barusiban or Atosiban intravenously (bolus or infusion).
-
Measure intrauterine pressure via telemetry to quantify the inhibition of uterine contractions.
-
-
Key Findings: Both antagonists showed high efficacy in inhibiting oxytocin-induced contractions.[2] Barusiban was found to be three to four times more potent than Atosiban and had a significantly longer duration of action.[2][3]
Retosiban: In Vivo Inhibition of Uterine Contractions in Rats
-
Animal Model: Anesthetized late-term pregnant rats.
-
Objective: To assess the effect of Retosiban on spontaneous uterine contractions.
-
Methodology:
-
Anesthetize late-term pregnant rats.
-
Administer Retosiban intravenously.
-
Monitor uterine activity to determine the effect on spontaneous contractions.
-
-
Key Findings: Intravenous administration of Retosiban resulted in a dose-dependent decrease in oxytocin-induced uterine contractions and also reduced spontaneous uterine activity in late-term pregnant rats.[1][10]
Conclusion
This compound demonstrates clear in vivo target engagement with the oxytocin receptor, leading to both peripheral effects, such as the inhibition of uterine contractions, and central effects on social behavior. Its ability to penetrate the CNS makes it a particularly valuable tool for neurobehavioral research.
When compared to its alternatives:
-
Atosiban is a well-established tocolytic agent in clinical use, providing a benchmark for efficacy in humans.
-
Barusiban appears to be a more potent and longer-acting tocolytic than Atosiban in non-human primate models.
-
Retosiban is an orally active antagonist that has shown promise in preclinical and early clinical studies for tocolysis.
The choice of an oxytocin receptor antagonist will depend on the specific research question, the desired route of administration, and whether central or peripheral effects are the primary focus. While direct comparative studies are limited, the available data suggest that this compound is a robust tool for investigating the in vivo roles of oxytocin, particularly in the central nervous system. Further head-to-head in vivo studies would be beneficial to provide a more definitive comparative profile of these compounds.
References
- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Barusiban suppresses oxytocin-induced preterm labour in non-human primates | springermedizin.de [springermedizin.de]
- 4. The effect of the oxytocin antagonist atosiban on preterm uterine activity in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The pharmacokinetics of the oxytocin antagonist atosiban in pregnant women with preterm uterine contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retosiban - Wikipedia [en.wikipedia.org]
- 10. Treatment of spontaneous preterm labour with retosiban: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]
L-368,899 Hydrochloride: A Comparative Analysis of In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
L-368,899 hydrochloride is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Originally investigated for its potential to manage preterm labor, it has become a valuable research tool for elucidating the diverse physiological and behavioral roles of the oxytocin system.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters of this compound's activity in both laboratory and living organism settings.
Table 1: In Vitro Receptor Binding and Antagonist Potency
| Parameter | Species/Tissue | Value | Reference |
| IC₅₀ (OTR) | Rat Uterus | 8.9 nM | [3][4] |
| Human Uterus | 26 nM | [3][4][5] | |
| Ki (OTR) | Coyote Brain | 12.38 nM | [1] |
| IC₅₀ (V₁aR) | Human Liver | 510 nM | [3] |
| Rat Liver | 890 nM | [3] | |
| --- | 370 nM | [4] | |
| IC₅₀ (V₂R) | Human Kidney | 960 nM | [3] |
| Rat Kidney | 2400 nM | [3] | |
| --- | 570 nM | [4] | |
| Selectivity | OTR vs V₁aR | > 40-fold | [1] |
| pA₂ | Isolated Rat Uterus | 8.9 | [4] |
IC₅₀: The half maximal inhibitory concentration, indicating the concentration of the drug required to inhibit 50% of the target's activity. Ki: The inhibition constant, representing the binding affinity of the antagonist to the receptor. pA₂: A measure of the potency of a competitive antagonist.
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | Species | Route | Dosage | Effect/Value | Reference |
| ED₅₀ | Rat | i.v. | 0.35 mg/kg | Antagonism of oxytocin-induced uterine contractions | [4][6] |
| AD₅₀ | Rat | i.d. | 7 mg/kg | Inhibition of oxytocin-stimulated uterine contractions | [5] |
| t₁/₂ | Rat | i.v. | --- | ~2 hours | [3][7] |
| Dog | i.v. | --- | ~2 hours | [3][7] | |
| Plasma Clearance | Rat | i.v. | --- | 23-36 ml/min/kg | [3][7] |
| Dog | i.v. | --- | 23-36 ml/min/kg | [3][7] | |
| Vdss | Rat | i.v. | --- | 2.0-2.6 L/kg | [3][7] |
| Dog | i.v. | --- | 3.4-4.9 L/kg | [3][7] | |
| Oral Bioavailability | Rat (female) | p.o. | 5 mg/kg | 14% | [3][8] |
| Rat (male) | p.o. | 5 mg/kg | 18% | [3][8] | |
| Rat (male) | p.o. | 25 mg/kg | 41% | [3] | |
| Dog | p.o. | 5 mg/kg | 17% | [7] | |
| Dog | p.o. | 33 mg/kg | 41% | [7] | |
| Peak in CSF | Coyote | i.m. | 3 mg/kg | 15-30 minutes | [1][9] |
ED₅₀: The median effective dose required to produce a specific effect in 50% of the population. AD₅₀: The dose required to reduce the response to an agonist by 50%. t₁/₂: The biological half-life of the drug. Vdss: The apparent volume of distribution at steady state. CSF: Cerebrospinal fluid.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) and selectivity of this compound for the oxytocin receptor (OTR) and vasopressin 1a receptor (AVPR1a).
Materials:
-
Coyote brain tissue (or other tissue expressing OTR and AVPR1a)
-
Cryostat
-
Microscope slides
-
This compound
-
Radioligand for OTR (e.g., ¹²⁵I-ornithine vasotocin (B1584283) analog)
-
Radioligand for AVPR1a (e.g., ¹²⁵I-linear vasopressin antagonist)
-
Incubation buffer
-
Wash buffer
-
Scintillation counter or phosphor imager
Procedure:
-
Prepare serial dilutions of this compound.
-
Obtain brain tissue sections using a cryostat and mount them on microscope slides.
-
Incubate the tissue sections with a constant concentration of the radioligand and varying concentrations of this compound.
-
After incubation, wash the slides to remove unbound radioligand.
-
Quantify the amount of bound radioligand using a scintillation counter or phosphor imager.
-
Perform a competition binding analysis to calculate the Ki value, which represents the affinity of L-368,899 for the receptor.[1]
In Vivo Antagonism of Uterine Contractions
Objective: To assess the in vivo efficacy of this compound in blocking oxytocin-induced uterine contractions.
Materials:
-
Female Sprague-Dawley rats
-
This compound
-
Oxytocin
-
Anesthetic
-
Intravenous (i.v.) or intraduodenal (i.d.) administration equipment
-
Uterine contraction monitoring equipment
Procedure:
-
Anesthetize the rats.
-
Administer this compound via the desired route (i.v. or i.d.) at various doses.
-
After a predetermined time, administer a standard dose of oxytocin to induce uterine contractions.
-
Monitor and record the frequency and amplitude of uterine contractions.
-
Calculate the dose of this compound required to reduce the oxytocin-induced contractions by 50% (ED₅₀ or AD₅₀).[5]
Visualizations: Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: Mechanism of L-368,899 action on the oxytocin receptor signaling pathway.
Caption: Workflow for determining the pharmacokinetic profile of L-368,899.
Conclusion
This compound is a well-characterized oxytocin receptor antagonist with demonstrated potency and selectivity both in vitro and in vivo. Its ability to cross the blood-brain barrier and modulate central oxytocinergic systems makes it an indispensable tool for neuroscience research.[2][6] The data and protocols presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of the multifaceted roles of oxytocin in health and disease.
References
- 1. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-368,899 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 9. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to L-368,899 Hydrochloride and Other Oxytocin Receptor Antagonists for Brain Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-368,899 hydrochloride with other notable oxytocin (B344502) receptor antagonists, focusing on their efficacy and application in neuroscience research. The information presented herein is curated from experimental data to assist researchers in selecting the most appropriate pharmacological tools for their studies of the central oxytocinergic system.
Comparative Efficacy in Different Brain Regions
This compound is a potent, non-peptide, and orally active oxytocin receptor (OTR) antagonist that can cross the blood-brain barrier, making it a valuable tool for investigating the central effects of oxytocin.[1][2] Its efficacy, however, varies across different brain regions, and a direct comparison with other antagonists is crucial for experimental design.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its alternatives. It is important to note that much of the comparative data is indirect, drawn from separate studies involving different species and methodologies.
Table 1: Binding Affinity and Selectivity of Oxytocin Receptor Antagonists
| Compound | Receptor | Species | Ki (nM) | Selectivity (vs. V1aR) | Reference |
| This compound | Oxytocin (OTR) | Coyote | 12.38 | ~41-fold | [3] |
| Vasopressin V1a (V1aR) | Coyote | 511.6 | [3] | ||
| Oxytocin (OTR) | Human | Higher affinity for V1aR | 0.23x (4.3x higher for V1aR) | [4][5] | |
| Vasopressin V1a (V1aR) | Human | Lower Ki than for OTR | [4][5] | ||
| Atosiban (B549348) | Oxytocin (OTR) | Human | - | Primarily a V1aR antagonist | [6] |
| L-371,257 | Oxytocin (OTR) | Human | 4.6 | >800-fold | [7][8] |
| Vasopressin V1a (V1aR) | Human | >3680 | [7][8] | ||
| Vasopressin V2 (V2R) | Human | >3680 | [7][8] | ||
| ALS-III-61 | Oxytocin (OTR) | Human | 6.5x higher than L-368,899 | 18.4-fold | [4][5] |
| Vasopressin V1a (V1aR) | Human | Lower affinity than for OTR | [4][5] |
Table 2: In Vivo Accumulation and Effects of Oxytocin Receptor Antagonists in Different Brain Regions
| Compound | Brain Region | Species | Measurement | Result | Reference |
| This compound | Hypothalamus | Rhesus Monkey | Accumulation (ng/mg tissue) | Detectable | [9][10] |
| Septum | Rhesus Monkey | Accumulation (ng/mg tissue) | Detectable | [9][10] | |
| Orbitofrontal Cortex | Rhesus Monkey | Accumulation (ng/mg tissue) | Detectable | [9][10] | |
| Amygdala | Rhesus Monkey | Accumulation (ng/mg tissue) | Detectable | [9][10] | |
| Hippocampus | Rhesus Monkey | Accumulation (ng/mg tissue) | Detectable | [9][10] | |
| Olfactory Pathway (Piriform Cortex, Olfactory Tubercle) | Coyote | Relative Abundance (AUC/mg tissue) | High | [1][3] | |
| Lateral Septum | Coyote | Relative Abundance (AUC/mg tissue) | High | [1][3] | |
| Hippocampus | Coyote | Relative Abundance (AUC/mg tissue) | Moderate | [1][3] | |
| Atosiban | Hypothalamus | Rat (Mus musculus) | GABA Levels | Increased | [11] |
| Cerebellum | Rat (Mus musculus) | GABA Levels | Increased | [11] | |
| Hippocampus | Rat (Mus musculus) | GABA Levels | Decreased | [11] | |
| Cerebral Cortex | Rat (Mus musculus) | GABA Levels | Decreased | [11] | |
| Medulla Oblongata | Rat (Mus musculus) | GABA Levels | Decreased | [11] | |
| Striatum | Rat (Mus musculus) | GABA Levels | Decreased | [11] | |
| Hypothalamus | Rat | OTR mRNA expression | Decreased | [8][12] |
Detailed Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the extracellular levels of neurotransmitters (e.g., oxytocin, GABA, glutamate) in specific brain regions following the administration of an oxytocin receptor antagonist.
Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Probe Implantation: Stereotaxically implant a microdialysis probe into the target brain region (e.g., central nucleus of the amygdala, supraoptic nucleus).[13][14] The probe consists of a semipermeable membrane at its tip.[15][16]
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[14]
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer the oxytocin receptor antagonist (e.g., this compound) systemically (e.g., intraperitoneally) or locally through the microdialysis probe (inverse microdialysis).[13]
-
Sample Collection: Continue collecting dialysate samples at regular intervals post-administration.
-
Analysis: Analyze the concentration of the neurotransmitter of interest in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) or a specific radioimmunoassay.[14][17]
Receptor Autoradiography for OTR Distribution and Occupancy
Objective: To visualize and quantify the distribution and density of oxytocin receptors in brain tissue sections and to determine the receptor occupancy of an antagonist.
Protocol:
-
Brain Tissue Preparation: Euthanize the animal and rapidly dissect the brain. Freeze the brain on dry ice and store it at -80°C. Section the brain into thin coronal or sagittal sections (e.g., 20 µm) using a cryostat. Mount the sections onto microscope slides.[4][5]
-
Radioligand Incubation: Incubate the brain sections with a radiolabeled ligand that specifically binds to oxytocin receptors, such as 125I-ornithine vasotocin (B1584283) analog (125I-OVTA).[18][19][20]
-
Competition Binding (for Occupancy): For receptor occupancy studies, co-incubate adjacent sections with the radioligand and increasing concentrations of the unlabeled antagonist (e.g., this compound).[4][5]
-
Washing: Wash the slides in a buffer solution to remove unbound radioligand.
-
Signal Detection: Expose the slides to a phosphor imaging screen or autoradiographic film.
-
Image Analysis: Quantify the optical density of the signal in different brain regions using a computerized image analysis system. For competition binding, generate displacement curves to calculate the antagonist's binding affinity (Ki) and receptor occupancy at different concentrations.
Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
Objective: To investigate the effects of oxytocin receptor antagonists on the electrophysiological properties of neurons in specific brain regions.
Protocol:
-
Brain Slice Preparation: Rapidly decapitate an anesthetized animal and dissect the brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Prepare acute brain slices (e.g., 300 µm thick) containing the region of interest (e.g., hippocampus) using a vibratome.[7][21]
-
Slice Recovery: Allow the slices to recover in oxygenated aCSF at a slightly elevated temperature (e.g., 32-34°C) for at least 30 minutes, then maintain them at room temperature.[22]
-
Recording: Transfer a slice to a recording chamber on a microscope stage and continuously perfuse with oxygenated aCSF.[22][23]
-
Patching: Using a micromanipulator, approach a neuron with a glass micropipette filled with an internal solution and form a high-resistance seal (giga-seal) with the cell membrane.[22]
-
Data Acquisition: Record neuronal activity in either current-clamp (to measure membrane potential and firing rate) or voltage-clamp (to measure synaptic currents) mode.
-
Drug Application: After recording a stable baseline, bath-apply the oxytocin receptor antagonist (e.g., this compound) at a known concentration and record the changes in neuronal activity.[24] An oxytocin receptor agonist can be co-applied to assess the antagonist's blocking effect.[22]
Social Interaction Test in Rodents
Objective: To assess the effect of an oxytocin receptor antagonist on social behavior.
Protocol:
-
Habituation: Habituate the test mouse to the testing arena (a novel, clean cage) for a set period (e.g., 10 minutes) on consecutive days prior to testing.[25][26][27]
-
Drug Administration: Administer the oxytocin receptor antagonist (e.g., this compound) or vehicle to the test mouse via the desired route (e.g., intraperitoneal injection) at a specific time before the test.[28]
-
Test Session: Place the test mouse in the arena with a novel, unfamiliar conspecific (stimulus mouse).[9]
-
Video Recording: Videorecord the entire interaction session (e.g., 10 minutes).
-
Behavioral Scoring: Manually or using automated software, score various social behaviors, including:
-
Time spent in social interaction (e.g., sniffing, allogrooming).
-
Frequency of social approaches.
-
Latency to first interaction.
-
Time spent in proximity to the stimulus mouse.
-
-
Data Analysis: Compare the behavioral parameters between the drug-treated and vehicle-treated groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound and other oxytocin receptor antagonists.
Caption: Oxytocin Receptor (OTR) Signaling Pathway and Point of Antagonism by L-368,899.
Caption: General Experimental Workflow for Comparing Oxytocin Receptor Antagonists in the Brain.
Conclusion
This compound remains a widely used tool for investigating the central oxytocinergic system due to its ability to penetrate the brain. However, researchers should be aware of its potential for off-target effects, particularly at vasopressin receptors, and consider the specific brain region and experimental question when choosing an antagonist. Alternatives such as Atosiban and L-371,257 offer different profiles of brain penetrance and selectivity, which may be advantageous for specific applications. The data and protocols provided in this guide aim to facilitate a more informed and rigorous approach to the pharmacological dissection of oxytocin's role in the brain.
References
- 1. researchgate.net [researchgate.net]
- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. REVIEW: Oxytocin: Crossing the Bridge between Basic Science and Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biology - College of Arts & Sciences | USU [artsci.usu.edu]
- 6. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological recording from Brain Slices Protocol [protocols.io]
- 8. Effects of atosiban on stress-related neuroendocrine factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peripherally Administered Non-peptide Oxytocin Antagonist, L368,899®, Accumulates in Limbic Brain Areas: A New Pharmacological Tool for the Study of Social Motivation in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of exogenous oxytocin and atosiban antagonist on GABA in different region of brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
- 13. An oxytocin receptor antagonist infused into the supraoptic nucleus attenuates intranuclear and peripheral release of oxytocin during suckling in conscious rats [pubmed.ncbi.nlm.nih.gov]
- 14. Central and systemic oxytocin release: a study of the paraventricular nucleus by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarworks.uark.edu [scholarworks.uark.edu]
- 17. Simultaneous microdialysis in blood and brain: oxytocin and vasopressin release in response to central and peripheral osmotic stimulation and suckling in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biology - College of Arts & Sciences | USU [artsci.usu.edu]
- 19. revvity.com [revvity.com]
- 20. researchgate.net [researchgate.net]
- 21. Brain Slice Preparation for electrophysiology recording [protocols.io]
- 22. benchchem.com [benchchem.com]
- 23. Oxytocin Depolarizes Fast-Spiking Hilar Interneurons and Induces GABA Release onto Mossy Cells of the Rat Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. biorxiv.org [biorxiv.org]
- 26. researchgate.net [researchgate.net]
- 27. Social Behavior Testing in Mice: Social Interest, Recognition, and Aggression | Springer Nature Experiments [experiments.springernature.com]
- 28. biorxiv.org [biorxiv.org]
Assessing the Specificity of L-368,899 Hydrochloride's Behavioral Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-368,899 hydrochloride's performance with other oxytocin (B344502) receptor antagonists, supported by experimental data. The information is intended to assist researchers in making informed decisions when selecting a tool for investigating the role of the oxytocinergic system in various physiological and behavioral processes.
Introduction to this compound
This compound is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OTR).[1][2] Its ability to cross the blood-brain barrier and its selectivity for the OTR over the structurally related vasopressin (AVP) receptors make it a valuable tool for studying the central effects of oxytocin.[3] This guide will delve into the specificity of its behavioral effects by comparing its binding affinity, in vivo efficacy, and impact on social behaviors with other known OTR antagonists.
Data Presentation: Quantitative Comparison of OTR Antagonists
The following tables summarize the quantitative data on the binding affinity and behavioral effects of this compound and other selected oxytocin receptor antagonists.
Table 1: Binding Affinity and Selectivity of Oxytocin Receptor Antagonists
| Compound | Receptor | Species | IC50 (nM) | Ki (nM) | Selectivity (fold) OTR vs. V1aR | Reference |
| This compound | Oxytocin (OTR) | Rat (uterus) | 8.9 | - | > 40 | [1] |
| Oxytocin (OTR) | Human (uterus) | 26 | - | > 19 | [2] | |
| Vasopressin V1a (V1aR) | Rat (liver) | 370 | - | [1] | ||
| Vasopressin V2 (V2R) | Rat (kidney) | 570 | - | [1] | ||
| Oxytocin (OTR) | Coyote | - | 12.38 | ~41 | [4] | |
| Vasopressin V1a (V1aR) | Coyote | - | 511.6 | [4] | ||
| Atosiban | Oxytocin (OTR) | Human | - | 7.9 | ~4 | [5] |
| Vasopressin V1a (V1aR) | Human | - | 31 | [5] |
Table 2: Comparison of Behavioral Effects of Oxytocin Receptor Antagonists
| Compound | Behavioral Test | Species | Dose | Route | Effect | Reference |
| This compound | Social Interaction | Male Mice | 10 mg/kg | i.p. | No effect on social preference or dyadic interaction | [6] |
| Sex Preference | Male Mice | 3 mg/kg | i.p. | Impaired sex preference (p = 0.0703) | [6] | |
| Sex Preference | Male Mice | 10 mg/kg | i.p. | Impaired sex preference (p = 0.5223) | [6] | |
| Social Recognition | Mice | 10 mg/kg | i.p. | Suppressed recognition of novel conspecifics | [7] | |
| Interest in Infant | Rhesus Monkey | 1 & 3 mg/kg | i.v. | Reduced or eliminated interest in infant | [5] | |
| Sexual Behavior | Rhesus Monkey | 1 & 3 mg/kg | i.v. | Reduced or eliminated sexual behavior | [5] | |
| Atosiban | Uterine Contractions | Pregnant Monkeys | 250 µg/kg/h | i.v. | Inhibition of OT-induced contractions for ~3 hours | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50 and Ki values) of a compound for a specific receptor.
-
Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., uterine, liver, or kidney tissues for OTR, V1aR, and V2R, respectively) are homogenized in a cold buffer and centrifuged to isolate the cell membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Assay Setup: A constant concentration of a radiolabeled ligand that specifically binds to the target receptor (e.g., [³H]oxytocin) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (e.g., this compound).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Social Preference Test in Rodents
This test assesses the innate preference of a rodent to interact with a conspecific over a novel object.
-
Apparatus: A three-chambered box is used, with a central chamber and two side chambers. The dividing walls have openings to allow the test animal to move freely between chambers.
-
Habituation: The test mouse is placed in the central chamber and allowed to explore all three empty chambers for a set period (e.g., 10 minutes).
-
Test Phase: An unfamiliar mouse (stranger) is placed in a wire cage in one of the side chambers, and a novel object is placed in an identical wire cage in the other side chamber. The test mouse is then placed back in the center chamber and allowed to explore all three chambers for a set period (e.g., 10 minutes).
-
Data Collection and Analysis: The time the test mouse spends in each chamber and the time it spends sniffing each wire cage are recorded. A preference for social interaction is indicated by a significantly longer time spent in the chamber with the stranger mouse and/or sniffing the cage containing the stranger mouse compared to the object. To assess the effect of an antagonist, the test compound (e.g., this compound) is administered prior to the test phase.
Partner Preference Test in Voles
This test is a well-established paradigm for assessing pair-bonding behavior in monogamous species like prairie voles.
-
Cohabitation: A male and female vole are housed together for a set period (e.g., 24 hours) to allow for pair-bond formation.
-
Test Apparatus: A three-chamber apparatus is used. The "partner" female is tethered in one side chamber, and an unfamiliar "stranger" female is tethered in the opposite side chamber. The central chamber is neutral.
-
Test Phase: The male vole is placed in the central chamber and allowed to move freely between the three chambers for a set period (e.g., 3 hours).
-
Data Collection and Analysis: The time the male spends in close proximity (huddling) with the partner and the stranger female is recorded. A significant preference for the partner (spending more time huddling with the partner) is indicative of a pair bond. The effect of an antagonist is assessed by administering it to the male before the test phase.
Mandatory Visualization
Oxytocin Receptor Signaling Pathway
The following diagram illustrates the major signaling cascades activated upon oxytocin binding to its G-protein coupled receptor.
References
- 1. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-368,899 - Wikipedia [en.wikipedia.org]
- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Rescue of oxytocin response and social behavior in a rodent model of autism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-368,899 Hydrochloride: A Guide for Laboratory Professionals
For immediate reference, consult your institution's Environmental Health and Safety (EHS) department and the manufacturer's Safety Data Sheet (SDS) for specific disposal instructions applicable to your location and circumstances. This document provides a comprehensive overview of the recommended procedures for the safe and compliant disposal of L-368,899 hydrochloride, a potent and selective non-peptide oxytocin (B344502) receptor antagonist used in research.
I. Core Principles of Disposal
The primary principle governing the disposal of this compound is adherence to all federal, state, and local regulations for chemical waste. As a bioactive compound, improper disposal can pose risks to the environment. Therefore, it is crucial to manage all waste streams containing this compound as potentially hazardous chemical waste.
II. Step-by-Step Disposal Procedures
The following procedures are based on general best practices for laboratory chemical waste and information typically found in Safety Data Sheets for compounds of this nature.
Unused or Expired this compound (Solid Form)
-
Do not discard in regular trash or down the drain.
-
Waste Classification: Treat as a chemical waste.
-
Packaging:
-
Ensure the original container is securely sealed.
-
If the original container is compromised, transfer the material to a new, compatible, and clearly labeled waste container. The label should include:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number: 160312-62-9
-
An accurate list of any other components in the waste.
-
-
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.
Solutions of this compound (e.g., in DMSO or water)
-
Do not dispose of solutions down the drain.
-
Waste Collection:
-
Collect all waste solutions containing this compound in a dedicated, leak-proof, and compatible waste container.
-
Avoid mixing with other, incompatible waste streams.
-
-
Labeling: Clearly label the waste container with:
-
"Hazardous Waste"
-
The full chemical names of all components (e.g., "this compound," "Dimethyl Sulfoxide").
-
The approximate concentration of each component.
-
-
Disposal: Transfer the sealed and labeled container to your facility's hazardous waste storage area for collection by a licensed disposal company.
Contaminated Labware and Personal Protective Equipment (PPE)
-
Solid Waste: Items such as pipette tips, centrifuge tubes, and gloves that have come into direct contact with this compound should be considered contaminated solid waste.
-
Collect these items in a designated, lined container that is clearly labeled as "Hazardous Waste - this compound Contaminated Debris."
-
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in an approved sharps container that is also labeled as hazardous waste.
-
Glassware: Reusable glassware should be decontaminated. A common procedure involves:
-
Rinsing with an appropriate solvent that will solubilize the compound. Collect this rinse as hazardous waste.
-
Washing with a suitable laboratory detergent and water.
-
Final rinsing with deionized water.
-
-
Disposal: Once full, seal the solid waste and sharps containers and manage them as hazardous waste for pickup and disposal.
III. Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₂N₄O₅S₂ · HCl | [1] |
| Molecular Weight | 591.2 g/mol | [1] |
| Solubility in DMSO | ~100 mM | [1] |
| Solubility in Water | ~100 mM | [1] |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must always consult their institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet.
References
Essential Safety and Operational Guide for L-368,899 Hydrochloride
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling L-368,899 hydrochloride. It includes detailed operational and disposal plans to ensure laboratory safety and proper chemical handling.
Personal Protective Equipment (PPE) and Handling
When handling this compound, it is crucial to adhere to strict safety protocols to prevent exposure. The following personal protective equipment should be used.[1]
Engineering Controls:
-
Work in a well-ventilated area.[1] Use of a chemical fume hood is recommended for all operations involving the solid compound or preparation of solutions.
Personal Protective Equipment:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection: Handle with gloves. Inspect gloves prior to use and use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after handling.[1][2]
-
Skin and Body Protection: Wear a laboratory coat. Additional protective clothing should be selected based on the task being performed to prevent skin exposure.[1]
-
Respiratory Protection: If handling as a powder or creating aerosols, wear a respiratory protection.[1]
Hygiene Measures:
-
Wash hands thoroughly after handling.[1]
-
Remove and wash contaminated clothing before reuse.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Keep away from sources of ignition.[1]
First Aid Measures
-
After Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Flush eyes with water as a precaution.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
In all cases of exposure, seek medical advice.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Storage Condition | Duration |
| Powder at -20°C | 3 years |
| In solvent at -80°C | 1 year |
| In solvent at -20°C | 1 year |
Store in a tightly closed container in a dry and well-ventilated place. Keep away from direct sunlight.[1][3]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not let the product enter drains.[1] It is recommended to use a licensed disposal company.
Experimental Protocols and Data
This compound is a potent and selective non-peptide oxytocin (B344502) receptor (OXTR) antagonist.[3][4][5]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₂₆H₄₂N₄O₅S₂ · HCl |
| Molecular Weight | 591.2 g/mol |
| CAS Number | 160312-62-9 |
| Purity | >97% |
| IC₅₀ (rat uterus OTR) | 8.9 nM |
| IC₅₀ (human uterus OTR) | 26 nM |
| IC₅₀ (vasopressin V1a) | 370 nM |
| IC₅₀ (vasopressin V2) | 570 nM |
Solubility Information
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (169.14 mM) | Sonication is recommended.[3] |
| Water | 2 mg/mL (3.38 mM) | Sonication is recommended.[3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5 mg/mL (8.46 mM) | Sonication is recommended.[3] |
It is recommended to prepare aqueous solutions fresh and not store for more than one day.[2]
Key Experimental Methodologies
In Vitro Radioligand Binding Assay: This experiment is performed to determine the binding affinity (IC₅₀) of L-368,899 to the oxytocin receptor.
-
Prepare isolated uterine tissue from rats or humans.
-
Homogenize the tissue and prepare a membrane fraction.
-
Incubate the membrane preparation with a radiolabeled oxytocin receptor agonist (e.g., [³H]oxytocin) and varying concentrations of L-368,899.
-
After incubation, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the IC₅₀ value, which is the concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand.
In Vivo Uterine Contraction Assay: This experiment assesses the ability of L-368,899 to inhibit oxytocin-induced uterine contractions in a living animal model (e.g., rat).
-
Anesthetize a female rat and cannulate the jugular vein for drug administration.
-
Insert a pressure-sensitive catheter into the uterine horn to measure intrauterine pressure.
-
Administer a dose of oxytocin intravenously to induce uterine contractions.
-
Administer varying doses of L-368,899 (intravenously or orally) prior to the oxytocin challenge.
-
Measure the inhibition of the oxytocin-induced uterine contractions.
-
Calculate the ED₅₀ value, which is the dose of L-368,899 that produces 50% of the maximal inhibitory effect.
Visualizations
Oxytocin Receptor Signaling Pathway (Antagonized by L-368,899)
Caption: L-368,899 antagonizes the oxytocin receptor, blocking downstream signaling.
General Experimental Workflow for In Vitro Analysis
Caption: A typical workflow for characterizing L-368,899 in vitro.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
